3-Phenylcyclobutanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSJHQBPJQYNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216232 | |
| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66016-28-2, 16204-48-1 | |
| Record name | 3-Phenylcyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66016-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,3s)-3-phenylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Cyclobutane Scaffold in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties of 3-Phenylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane ring, once considered a mere synthetic curiosity due to its inherent ring strain, has emerged as a valuable structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional geometry provides a unique scaffold that can orient substituents in well-defined spatial vectors, making it an attractive component for designing molecules that interact with biological targets.[1] Unlike planar aromatic rings, the puckered nature of the cyclobutane core allows for the exploration of chemical space in three dimensions, which can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[1]
This compound is a prototypical example of this molecular architecture, combining the rigid cyclobutane core with a phenyl group and a carboxylic acid moiety. This arrangement presents two key points of interest for chemical manipulation and biological interaction: the ionizable carboxylic acid, which can engage in hydrogen bonding and electrostatic interactions, and the hydrophobic phenyl group, which can occupy lipophilic pockets in enzymes and receptors.[1][2] Understanding the synthesis, stereochemistry, and reactivity of this compound is fundamental for its application as a building block in the development of novel therapeutics. This guide provides a comprehensive overview of its core chemical properties, grounded in established experimental data and synthetic protocols.
Synthesis and Stereochemical Control
The synthesis of this compound is a multi-step process where control of stereochemistry—the relative orientation of the phenyl and carboxyl groups—is paramount. The cis and trans isomers exhibit different physical properties and may have distinct biological activities.
Synthesis of cis-3-Phenylcyclobutanecarboxylic Acid
A robust and well-documented method for synthesizing the cis isomer begins with the Grignard reaction of a suitable arylmagnesium bromide with ethyl 3-ketocyclobutanecarboxylate. This is followed by hydrogenolysis to remove the resulting tertiary alcohol and subsequent saponification to yield the desired carboxylic acid.[3]
The causality behind this synthetic choice is rooted in efficiency and stereochemical outcome. The initial Grignard addition creates the C-phenyl bond, and the subsequent palladium-catalyzed hydrogenolysis of the hydroxyl group is a key step that proceeds without reducing the aromatic ring.[3]
Caption: Synthetic workflow for cis-3-Phenylcyclobutanecarboxylic acid.
Detailed Experimental Protocol
The following protocol is adapted from established literature for the synthesis of cis-3-phenylcyclobutanecarboxylic acid and its derivatives.[3]
Step 1: Ethyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate
-
Prepare a solution of phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Add a solution of ethyl 3-ketocyclobutanecarboxylate in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.[4][5]
Step 2: Ethyl cis-3-phenylcyclobutane-1-carboxylate
-
Dissolve the crude alcohol from the previous step in ethanol.
-
Add 10% palladium on charcoal catalyst to the solution.
-
Hydrogenate the mixture in a Parr apparatus at 50 psi of hydrogen for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Remove the solvent from the filtrate under vacuum to yield the crude ester.[3]
Step 3: cis-3-Phenylcyclobutanecarboxylic Acid
-
Hydrolyze the crude ester by refluxing with a 10% aqueous solution of sodium hydroxide for 4 hours.
-
Cool the reaction mixture and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure cis-3-phenylcyclobutanecarboxylic acid.[3]
Stereochemical Verification
The assignment of the cis configuration is a critical aspect of characterization. A definitive method involves the oxidative degradation of the phenyl ring. Treatment with a strong oxidizing agent, such as ruthenium tetroxide, cleaves the aromatic ring, converting the compound to the known cis-1,3-cyclobutanedicarboxylic acid.[3] Comparison of the physical properties (e.g., melting point) of the resulting diacid with an authentic sample provides unequivocal proof of the stereochemistry. This self-validating system ensures the integrity of the stereochemical assignment.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are essential for the identification and characterization of this compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [6] |
| Molecular Weight | 176.21 g/mol | [6] |
| CAS Number | 66016-28-2 | [6][7] |
| Boiling Point | 330.9 ± 31.0 °C (Predicted) | [6] |
| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 4.67 ± 0.40 (Predicted) | [6] |
| Ionization Constant (pKa in 50% Ethanol) | ~5.985 (-log K₀ for substituted series) | [3] |
Note: Some physical properties are predicted values from computational models and should be confirmed experimentally.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the aromatic protons (phenyl group) in the range of δ 7.2-7.4 ppm. The protons on the cyclobutane ring would appear as multiplets in the upfield region, typically between δ 2.0 and 3.5 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, typically >10 ppm, which is exchangeable with D₂O.[3] The coupling patterns of the cyclobutane protons are complex due to the puckered nature of the ring and the cis/trans relationship between substituents.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxyl carbon (δ 170-180 ppm), the aromatic carbons (δ 125-145 ppm), and the aliphatic carbons of the cyclobutane ring (δ 20-45 ppm).[8] The exact chemical shifts will depend on the stereochemistry.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A sharp and intense C=O stretching absorption is expected around 1700-1725 cm⁻¹.[8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 176. Common fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the cyclobutane ring.[9]
Chemical Reactivity and Acidity
The reactivity of this compound is governed by its two primary functional components: the carboxylic acid group and the cyclobutane ring.
Carboxylic Acid Reactivity
The carboxylic acid moiety undergoes typical reactions such as:
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.
-
Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride or using coupling agents like DCC) followed by reaction with an amine produces an amide.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 3-phenylcyclobutylmethanol.
Acidity and Electronic Effects
The acidity of the carboxyl group is a key property. The ionization constant for a series of meta- and para-substituted cis-3-phenylcyclobutanecarboxylic acids has been studied to evaluate the transmission of electronic effects through the cyclobutane ring.[3] The measured pKa values indicate that the cyclobutane ring is capable of transmitting electronic effects from the phenyl ring to the carboxyl group, albeit with an attenuation factor compared to more conjugated systems.[3] This property is crucial for understanding how modifications on the phenyl ring can tune the acidity and, consequently, the binding properties of the molecule in a biological context.
Caption: Logical diagram of electronic effect transmission.
Applications in Drug Discovery and Medicinal Chemistry
The 3-phenylcyclobutane core is a valuable scaffold for designing pharmacologically active agents. The rigid nature of the cyclobutane ring serves to lock the relative orientation of the phenyl and carboxyl groups, which can be advantageous for optimizing binding to a specific protein target.
Key applications and rationales in drug design include:
-
Aryl Isostere: The phenylcyclobutane moiety can serve as a non-planar bioisostere for other aromatic or heteroaromatic systems, offering a different 3D profile that may enhance selectivity or avoid metabolic liabilities.[1]
-
Hydrophobic Pocket Filling: The phenyl group can be positioned by the cyclobutane scaffold to effectively occupy hydrophobic pockets within a target protein, while the carboxylic acid provides a crucial anchor point for polar interactions.[1]
-
Improved Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains, potentially leading to improved pharmacokinetic profiles.[1]
-
Scaffold for Further Elaboration: this compound is a versatile building block. Both the phenyl ring and the carboxylic acid can be further functionalized to create libraries of compounds for screening and lead optimization.[10][11]
Derivatives of this core structure are explored as potential inhibitors, antagonists, or modulators in various therapeutic areas, leveraging the unique conformational constraints imposed by the cyclobutane ring.[1][12]
References
- Fuchs, R., & Caputo, J. A. (1967). Synthesis and ionization constants of m- and p-substituted cis-3-phenylcyclobutanecarboxylic acids. Journal of Organic Chemistry, 32(7), 2064–2067. [Link]
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- Supporting Information. (2018).
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- PubChem. (n.d.). 3-Phenylbutyric acid.
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- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- NIST. (n.d.). Cyclobutanecarboxylic acid, phenyl ester.
- Conant, J. B. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
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- Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. [Link]
- Tambo-ong, A. V., & D'hooghe, M. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(24), 2378–2391. [Link]
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- Chemdad. (n.d.). This compound.
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
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- UC San Diego. (n.d.). Chapter 3: Conformation and Stereochemistry.
- Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
- Google Patents. (n.d.). EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
- ResearchGate. (n.d.). Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives.
- Pharmacognosy Research. (n.d.). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives.
- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
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- Michigan State University. (n.d.). Carboxylic Acid Reactivity.
- ResearchGate. (n.d.). Fig 8. Structures of chiral carboxylic acids.
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Introduction: Unveiling a Scaffold of Three-Dimensional Potential
An In-depth Technical Guide to 3-Phenylcyclobutanecarboxylic Acid
In the landscape of medicinal chemistry and fragment-based drug discovery (FBDD), the pursuit of novel molecular scaffolds that occupy three-dimensional space is paramount. While flat, aromatic structures have historically dominated fragment libraries, they often lead to planar molecules with suboptimal physicochemical properties. The cyclobutane moiety has emerged as an attractive, albeit underrepresented, scaffold that provides rigid, non-planar conformations.[1] this compound (CAS Number: 66016-28-2 ) represents a quintessential example of this class, merging the rigid cyclobutane core with a phenyl group for potential aromatic interactions and a carboxylic acid handle for derivatization or as a key pharmacophoric element.
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its chemical properties, stereoisomer-specific synthesis, spectroscopic signature, and its strategic application as a foundational building block in modern drug discovery programs.
Physicochemical and Spectroscopic Profile
The unique arrangement of the phenyl and carboxyl groups on the cyclobutane ring dictates the molecule's physical properties and its interaction with biological targets. The carboxylic acid moiety is a common feature in numerous drugs, but its inherent acidity and polarity can present challenges in metabolic stability and membrane permeability, often necessitating bioisosteric replacement in later stages of drug development.[2][3]
Core Properties
A summary of the key physicochemical properties for this compound is presented below. Note that some values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 66016-28-2 | [4][5] |
| Molecular Formula | C₁₁H₁₂O₂ | [5][6] |
| Molecular Weight | 176.21 g/mol | [5][6] |
| Boiling Point | 330.9 ± 31.0 °C (Predicted) | [6] |
| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 4.67 ± 0.40 (Predicted) | [6] |
Spectroscopic Characterization
Accurate characterization is critical for confirming the identity and purity of the compound. The expected spectroscopic features are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid proton (–COOH) will be a highly deshielded, broad singlet typically appearing in the 10-12 ppm region.[7] The aromatic protons of the phenyl group will appear as a multiplet between 7.0 and 7.5 ppm. The cyclobutane ring protons will present as a series of complex multiplets in the 2.0-3.5 ppm range, with their specific chemical shifts and coupling constants being highly dependent on their stereochemical relationship (cis/trans) to the substituents.[8]
-
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected in the deshielded region of 170-180 ppm.[7] The aromatic carbons will resonate between 125-145 ppm, while the sp³-hybridized carbons of the cyclobutane ring will appear further upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two characteristic absorptions from the carboxyl group. A very broad O-H stretching band will be observed from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[7] A strong, sharp C=O stretching absorption will be present around 1700-1725 cm⁻¹.[7]
Synthesis and Stereochemical Control
The spatial arrangement of the phenyl and carboxyl groups (cis or trans) is a critical determinant of a molecule's biological activity. Therefore, stereocontrolled synthesis is of utmost importance. The synthesis of the cis isomer has been well-documented and serves as a robust protocol for accessing this scaffold.
Synthetic Workflow: cis-3-Phenylcyclobutanecarboxylic Acid
A reliable method for preparing the cis isomer involves a multi-step sequence starting from ethyl 3-ketocyclobutanecarboxylate. This approach provides excellent control over the final stereochemistry.
Caption: Synthetic pathway to cis-3-Phenylcyclobutanecarboxylic acid.
Causality of Experimental Choices:
-
Grignard Reaction: The initial step utilizes a Grignard reagent (phenylmagnesium bromide) to introduce the phenyl group onto the cyclobutanone core. This reaction is a classic and efficient method for carbon-carbon bond formation at a carbonyl carbon.
-
Hydrogenolysis: The subsequent removal of the tertiary hydroxyl group via palladium-catalyzed hydrogenolysis is a crucial step. The rationale here is that the hydrogen atom is delivered to the carbocation intermediate from the face opposite to the bulky phenyl group, leading preferentially to the cis configuration of the resulting ester.
-
Saponification: The final step is a standard ester hydrolysis under basic conditions to yield the desired carboxylic acid.[8]
Protocol 1: Synthesis of cis-3-Phenylcyclobutanecarboxylic Acid
This protocol is adapted from established literature procedures.[8]
-
Step 1: Grignard Reaction.
-
To a solution of ethyl 3-ketocyclobutanecarboxylate (1 equiv.) in anhydrous diethyl ether, add a solution of phenylmagnesium bromide (1.1 equiv.) in diethyl ether dropwise at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate.
-
-
Step 2: Hydrogenolysis.
-
Dissolve the crude product from Step 1 in ethanol.
-
Add palladium on charcoal (10% w/w, ~5 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases (typically 12-24 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain ethyl cis-3-phenylcyclobutanecarboxylate.
-
-
Step 3: Saponification.
-
Dissolve the ester from Step 2 in a 1:1 mixture of ethanol and water.
-
Add potassium hydroxide (3 equiv.) and heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and remove the ethanol via rotary evaporation.
-
Acidify the remaining aqueous solution to pH ~2 with 2M hydrochloric acid.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield cis-3-Phenylcyclobutanecarboxylic acid. Purify further by recrystallization if necessary.
-
Application in Drug Discovery: A 3D Fragment for Modern Challenges
The strategic value of this compound lies in its utility as a 3D fragment. The non-planar cyclobutane ring presents substituents with distinct vectors, allowing for the exploration of chemical space in ways that flat aromatic rings cannot. This is critical for achieving high affinity and selectivity for complex protein binding sites.
The 3D Scaffold Advantage
Fragment-based drug discovery often starts with small, low-complexity molecules. Increasing the proportion of sp³-hybridized carbons, and thus the three-dimensionality, has been shown to improve success rates as compounds advance through the drug discovery pipeline.[1]
Caption: Comparison of 2D vs. 3D fragment growth vectors.
The phenylcyclobutane core serves as a rigid scaffold from which chemists can elaborate. The phenyl group can engage in π-stacking or hydrophobic interactions, while the carboxylic acid provides a point for derivatization into amides, esters, or bioisosteres, or it can act as a crucial hydrogen bond donor/acceptor or salt bridge partner. The cis and trans isomers offer different spatial arrangements of these key functional groups, effectively doubling the shape diversity that can be explored from a single core structure.[1]
Conclusion
This compound is more than a simple chemical reagent; it is a strategically valuable building block for modern medicinal chemistry. Its well-defined stereochemistry, rigid three-dimensional structure, and versatile functional handles make it an ideal starting point for the design of novel therapeutics. The robust synthetic protocols allow for reliable access to specific stereoisomers, enabling researchers to systematically probe the structure-activity relationships of their target biological systems. As the demand for molecules with greater 3D character continues to grow, scaffolds like this compound will undoubtedly play an increasingly important role in the discovery of the next generation of medicines.
References
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- Title: Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres Source: Bentham Science URL:[Link]
- Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL:[Link]
- Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library Source: PubMed Central (PMC) URL:[Link]
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Discovery of Synthetic Pathways for 3-Phenylcyclobutanecarboxylic Acid: An In-depth Technical Guide
Abstract
3-Phenylcyclobutanecarboxylic acid is a valuable scaffold in medicinal chemistry, appearing in the structure of various pharmacologically active compounds. Its rigid four-membered ring system provides a unique three-dimensional geometry that can effectively probe the binding pockets of biological targets. The development of efficient and scalable synthetic routes to this and related cyclobutane derivatives is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth analysis of viable synthetic pathways to this compound, offering detailed experimental insights and a critical evaluation of the strategic choices involved in each route. We will explore two primary strategies: a classical approach involving a Grignard reaction with a cyclobutanone precursor, and a modern approach leveraging palladium-catalyzed cross-coupling reactions.
Introduction: The Significance of the Cyclobutane Motif
The cyclobutane ring, once considered an exotic and synthetically challenging motif, has emerged as a desirable structural element in drug design. Its conformational rigidity and unique spatial arrangement of substituents allow for the precise positioning of functional groups, which can lead to enhanced potency and selectivity for biological targets. This compound, in particular, combines this rigid core with a phenyl group, which can engage in various non-covalent interactions, and a carboxylic acid, a common pharmacophore. This guide is intended to serve as a comprehensive resource for chemists seeking to synthesize this important building block, providing not only procedural details but also the underlying scientific rationale.
Pathway 1: Synthesis via Grignard Reaction and Hydrogenolysis
This classical and reliable pathway constructs the target molecule by forming the key carbon-phenyl bond through the addition of a Grignard reagent to a keto-ester precursor. The subsequent steps involve the removal of a hydroxyl group and hydrolysis of the ester to yield the final carboxylic acid. This approach is particularly effective for producing the cis-isomer of the target compound.
Overall Strategy
The retrosynthetic analysis for this pathway begins by disconnecting the phenyl group, identifying a phenyl Grignard reagent and a 3-oxocyclobutanecarboxylate as key synthons. The synthesis of the 3-oxocyclobutanecarboxylate itself is a critical preceding step.
Caption: Retrosynthetic analysis for Pathway 1.
Step 1: Synthesis of the Key Intermediate: 3-Oxocyclobutanecarboxylic Acid
The synthesis of 3-oxocyclobutanecarboxylic acid is a crucial first step. Several methods have been reported, often starting from malonic esters. One common approach involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of a strong base like potassium tert-butoxide, followed by acidic hydrolysis and decarboxylation.[1][2]
-
Cyclization: To a flask containing N,N-dimethylformamide (DMF) and potassium tert-butoxide, cooled in an ice bath, a solution of diisopropyl malonate in DMF is added dropwise. After the addition, the mixture is warmed and 2,2-dimethoxy-1,3-dibromopropane is added. The reaction is heated for an extended period (e.g., 4 days at 140°C).[1]
-
Work-up and Isolation: After cooling, water is added, and the product is extracted with an organic solvent like n-heptane. The organic phase is dried and concentrated under reduced pressure to yield the crude cyclized product.
-
Hydrolysis and Decarboxylation: The crude product from the previous step is heated with concentrated hydrochloric acid and water. This step hydrolyzes the ester and ketal groups and promotes decarboxylation. The reaction can take several hours at elevated temperatures (e.g., 30 hours at 75-80°C followed by 120 hours at 102-106°C).[1]
-
Final Purification: The reaction mixture is cooled, and the product is extracted with dichloromethane. The organic phase is dried over anhydrous sodium sulfate and concentrated. The crude 3-oxocyclobutanecarboxylic acid can be further purified by recrystallization from a mixture of dichloromethane and n-heptane.
Step 2: Esterification of 3-Oxocyclobutanecarboxylic Acid
To facilitate the subsequent Grignard reaction and prevent side reactions with the acidic proton of the carboxylic acid, the intermediate is typically converted to its ethyl ester.
-
Dissolve 3-oxocyclobutanecarboxylic acid in a large excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture at reflux for several hours.
-
After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the ethyl ester with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Step 3: Grignard Reaction with Phenylmagnesium Bromide
This is the key bond-forming step where the phenyl group is introduced. The Grignard reagent, phenylmagnesium bromide, is prepared from bromobenzene and magnesium turnings in anhydrous ether.[3][4]
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.[3]
-
Addition to the Keto-ester: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of ethyl 3-oxocyclobutanecarboxylate in anhydrous diethyl ether dropwise to the Grignard reagent.
-
Quenching and Work-up: After the addition is complete, stir the reaction mixture at room temperature for a specified time. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate.
Step 4: Palladium-Catalyzed Hydrogenolysis
The tertiary hydroxyl group is removed by hydrogenolysis, a reduction reaction that cleaves the C-O bond. This is typically achieved using a palladium catalyst under a hydrogen atmosphere.[1][5][6]
-
Dissolve the crude ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate in a suitable solvent such as ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt. %).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl 3-phenylcyclobutanecarboxylate.
Step 5: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base.[7]
-
Dissolve the crude ethyl 3-phenylcyclobutanecarboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture at reflux for several hours until the ester is completely hydrolyzed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.
-
Extract the this compound with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, which can be further purified by recrystallization.
Pathway 2: Synthesis via Palladium-Catalyzed Cross-Coupling
Modern synthetic organic chemistry offers powerful tools for the formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide a versatile and efficient alternative for the synthesis of this compound.[2][8][9] This pathway involves coupling a cyclobutane building block with a phenylating agent.
Overall Strategy
The retrosynthetic analysis for this pathway involves disconnecting the bond between the phenyl group and the cyclobutane ring, leading to a functionalized cyclobutane (e.g., a boronic ester or a halide) and a corresponding phenyl partner.
Caption: Retrosynthetic analysis for Pathway 2 via Suzuki Coupling.
Step 1: Synthesis of a Functionalized Cyclobutane Precursor
A key requirement for this pathway is the synthesis of a cyclobutanecarboxylate bearing a functional group suitable for cross-coupling, such as a bromine atom or a boronic ester. For a Suzuki-Miyaura coupling, a bromo-substituted cyclobutane is a common precursor.
The synthesis of this precursor can be achieved from a suitable starting material like 3-hydroxycyclobutanecarboxylic acid (which can be obtained by reduction of 3-oxocyclobutanecarboxylic acid) via a bromination reaction (e.g., using PBr₃ or the Appel reaction).
Step 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., phenylboronic acid) and an organohalide (e.g., ethyl 3-bromocyclobutanecarboxylate).[3][10]
-
In a reaction vessel, combine ethyl 3-bromocyclobutanecarboxylate, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.
-
After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain ethyl 3-phenylcyclobutanecarboxylate.
Step 3: Saponification
The final step is the hydrolysis of the ester to the carboxylic acid, as described in Pathway 1.
Comparative Analysis of Pathways
| Feature | Pathway 1: Grignard Reaction | Pathway 2: Cross-Coupling |
| Overall Yield | Generally moderate to good | Can be high with optimized conditions |
| Stereoselectivity | Can be controlled to favor the cis-isomer | May require chiral ligands for stereocontrol |
| Reagents | Grignard reagents are moisture-sensitive | Boronic acids are generally air and moisture stable |
| Catalyst | Palladium for hydrogenolysis | Palladium catalyst for C-C bond formation |
| Scalability | Well-established and scalable | Can be scalable, but catalyst cost may be a factor |
| Substrate Scope | Dependent on the availability of Grignard reagents | Broad scope of boronic acids and aryl halides available |
Conclusion
The synthesis of this compound can be successfully achieved through multiple synthetic strategies. The classical Grignard-based approach offers a reliable route, particularly for the synthesis of the cis-isomer. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful and versatile alternative with a potentially broader substrate scope. The choice of pathway will ultimately depend on the specific requirements of the research, including the desired stereochemistry, scale of the synthesis, and the availability of starting materials and reagents. This guide provides the foundational knowledge and procedural insights to enable researchers to confidently embark on the synthesis of this valuable molecular scaffold.
References
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An In-depth Technical Guide to the Stereoisomers of 3-Phenylcyclobutanecarboxylic Acid
Abstract
Stereoisomerism profoundly influences the pharmacological and toxicological profiles of drug candidates. In the landscape of modern medicinal chemistry, the cyclobutane scaffold has emerged as a valuable motif for introducing three-dimensional complexity and favorable physicochemical properties.[1] This guide provides a comprehensive technical overview of the stereoisomers of 3-phenylcyclobutanecarboxylic acid, a key building block in drug discovery. We will delve into the synthetic pathways leading to its geometric isomers (cis and trans), methodologies for their separation and purification, definitive analytical techniques for stereochemical assignment, and protocols for the resolution of their enantiomeric pairs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced stereochemistry of this versatile compound in their work.
Introduction: The Significance of Stereoisomerism in Drug Design
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors.[2] This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for undesirable side effects. Similarly, diastereomers, which include geometric isomers like cis and trans forms, possess distinct physical properties and three-dimensional shapes, leading to different pharmacological profiles.
The this compound framework presents two distinct stereochemical challenges: the relative orientation of the phenyl and carboxylic acid groups (cis/trans isomerism) and the chirality at the C1 and C3 positions, resulting in two pairs of enantiomers. A thorough understanding and control of this stereochemistry are paramount for the development of safe and effective therapeutics.[1]
Synthesis of Stereoisomeric Mixtures
The synthesis of this compound typically results in a mixture of cis and trans isomers. The ratio of these isomers is often dependent on the synthetic route and reaction conditions.
Synthesis of cis-3-Phenylcyclobutanecarboxylic Acid
A common route to the cis isomer involves a Grignard reaction followed by catalytic hydrogenation.[3] The hydrogenation step, proceeding from the less sterically hindered face, generally favors the formation of the cis product.
Experimental Protocol: Synthesis of cis-3-Phenylcyclobutanecarboxylic Acid [3]
-
Grignard Reaction:
-
To a solution of ethyl 3-ketocyclobutanecarboxylate in anhydrous diethyl ether, add a solution of phenylmagnesium bromide (prepared from bromobenzene and magnesium turnings) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate.
-
-
Hydrogenolysis:
-
Dissolve the crude alcohol in ethanol and add a catalytic amount of palladium on carbon (10%).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
-
Saponification:
-
Reflux the resulting ester with an excess of 10% aqueous sodium hydroxide for 4 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield cis-3-phenylcyclobutanecarboxylic acid.
-
Causality: The stereochemical outcome of the hydrogenation is directed by the catalyst adsorbing to the less hindered face of the cyclobutane ring, leading to the delivery of hydrogen from the same side as the ester group, resulting in the cis configuration.
Considerations for the Synthesis of trans-3-Phenylcyclobutanecarboxylic Acid
The synthesis of the trans isomer is less straightforward. While some synthetic routes may produce mixtures containing the trans isomer, its isolation can be challenging. Isomerization of the more readily available cis isomer to the thermodynamically more stable trans isomer under acidic or basic conditions can be a viable strategy, although specific high-yield protocols for this particular compound are not widely reported in foundational literature.[4][5] Another approach involves stereoselective syntheses that employ specific directing groups or catalysts to favor the formation of the trans product.[6]
Separation of cis and trans Diastereomers
The separation of the cis and trans isomers of this compound is a critical step in obtaining stereochemically pure compounds. Due to their different physical properties, such as polarity and crystal packing, several methods can be employed.
Fractional Crystallization
Fractional crystallization is a technique that separates compounds based on differences in their solubility in a particular solvent.[7][8] By carefully selecting a solvent system and controlling the temperature, one isomer can be selectively crystallized while the other remains in solution.
Experimental Protocol: Separation by Fractional Crystallization
-
Dissolve the mixture of cis and trans-3-phenylcyclobutanecarboxylic acid in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or toluene).
-
Allow the solution to cool slowly to room temperature.
-
Induce crystallization if necessary by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired isomer.
-
Collect the resulting crystals by filtration. The initial crop will be enriched in the less soluble isomer.
-
Recrystallize the obtained solid from the same solvent system to improve its purity.
-
The mother liquor will be enriched in the more soluble isomer, which can be recovered by evaporating the solvent and can be further purified by repeated crystallizations.
Self-Validation: The purity of each fraction should be monitored by analytical techniques such as NMR spectroscopy or HPLC to determine the cis:trans ratio.
Column Chromatography
For smaller scale separations or for isomers with similar solubilities, column chromatography is a powerful tool. The separation is based on the differential adsorption of the isomers to a stationary phase (e.g., silica gel) as a mobile phase is passed through the column.
Analytical Characterization and Stereochemical Assignment
Unambiguous determination of the stereochemistry of the isolated isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹H NMR Spectroscopy: The Karplus Relationship
The key to distinguishing cis and trans isomers of this compound lies in the analysis of the coupling constants (J-values) between the protons on the cyclobutane ring. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[9]
-
In the cis isomer, the protons at C1 and C3 are on the same face of the ring, leading to a smaller dihedral angle and consequently a smaller coupling constant.
-
In the trans isomer, these protons are on opposite faces, resulting in a larger dihedral angle and a larger coupling constant.
Table 1: Expected ¹H NMR and ¹³C NMR Chemical Shifts for this compound Isomers
| Isomer | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) |
| cis | Aromatic protons, Methine protons (C1-H, C3-H), Methylene protons (C2-H, C4-H) | Carboxyl carbon, Aromatic carbons, Methine carbons (C1, C3), Methylene carbons (C2, C4) |
| trans | Aromatic protons, Methine protons (C1-H, C3-H), Methylene protons (C2-H, C4-H) | Carboxyl carbon, Aromatic carbons, Methine carbons (C1, C3), Methylene carbons (C2, C4) |
Note: The exact chemical shifts will depend on the solvent and concentration. The key distinguishing feature will be the coupling constants between the cyclobutane protons.
X-ray Crystallography
For an absolute and definitive confirmation of the stereochemistry, single-crystal X-ray crystallography is the gold standard.[2][10] This technique provides a three-dimensional structure of the molecule, allowing for the direct visualization of the relative arrangement of the substituents on the cyclobutane ring.
Chiral Resolution of Enantiomers
Once the cis and trans isomers have been separated, each exists as a racemic mixture of two enantiomers. The separation of these enantiomers, known as chiral resolution, is most commonly achieved by diastereomeric salt formation.
Diastereomeric Salt Crystallization
This classical method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral amine (a resolving agent) to form a pair of diastereomeric salts.[11][12] These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution using (R)-(+)-α-Phenylethylamine [12]
-
Salt Formation:
-
Dissolve the racemic cis (or trans)-3-phenylcyclobutanecarboxylic acid in a suitable solvent such as ethanol or acetone.
-
Add an equimolar amount of (R)-(+)-α-phenylethylamine to the solution.
-
Stir the mixture at room temperature to allow for the formation of the diastereomeric salts.
-
-
Fractional Crystallization:
-
Allow the solution to stand, or cool it, to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration.
-
Recrystallize the salt from the same solvent to enhance its diastereomeric purity.
-
-
Liberation of the Enantiomer:
-
Treat the purified diastereomeric salt with an aqueous acid (e.g., 1 M HCl) to protonate the carboxylic acid and liberate the free enantiomerically enriched acid.
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the resolved enantiomer.
-
Self-Validation: The enantiomeric excess (ee) of the resolved acid should be determined using chiral HPLC or by ¹H NMR spectroscopy with a chiral solvating agent.
Diagram 1: Workflow for the Synthesis and Separation of Stereoisomers
Caption: General workflow for obtaining the stereoisomers of this compound.
Conclusion
The stereoisomers of this compound represent a rich platform for the exploration of structure-activity relationships in drug discovery. A systematic and rigorous approach to their synthesis, separation, and characterization is essential for harnessing their full potential. The methodologies outlined in this guide, from stereocontrolled synthesis to analytical verification and chiral resolution, provide a robust framework for researchers to confidently navigate the complexities of this important class of molecules. The principles of stereochemical assignment through NMR and the classical approach of diastereomeric salt resolution are field-proven techniques that ensure the scientific integrity of downstream applications.
References
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An In-Depth Technical Guide to the Characterization of cis-3-Phenylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: cis-3-Phenylcyclobutanecarboxylic acid, a substituted cyclobutane derivative, represents a unique structural motif of increasing interest in medicinal chemistry and materials science. The rigid, puckered nature of the cyclobutane ring, combined with the stereospecific orientation of the phenyl and carboxylic acid groups, imparts distinct conformational properties that can influence biological activity and material characteristics.[1] This guide provides a comprehensive overview of the essential techniques and protocols for the definitive characterization of this compound, ensuring scientific rigor and reproducibility in research and development settings.
The strategic incorporation of strained carbocyclic systems like cyclobutanes offers a powerful tool for modulating the physicochemical properties of molecules, including metabolic stability, conformational rigidity, and lipophilicity. Understanding the precise three-dimensional arrangement and spectroscopic fingerprint of cis-3-Phenylcyclobutanecarboxylic acid is therefore paramount for its rational application in drug design and novel material synthesis.
Synthesis and Stereochemical Confirmation
A robust and reproducible synthesis is the foundation of any chemical characterization. The synthesis of cis-3-Phenylcyclobutanecarboxylic acid can be reliably achieved through a multi-step sequence, which also allows for the unambiguous confirmation of the cis stereochemistry.
Synthetic Protocol: A Grignard-Based Approach
A well-established method for the synthesis of cis-3-Phenylcyclobutanecarboxylic acid involves the Grignard reaction with a cyclobutanone precursor, followed by hydrogenolysis and saponification. This method, adapted from the work of Caputo and Fuchs, provides a reliable route to the desired isomer.
Experimental Protocol:
-
Grignard Reaction: To a solution of phenylmagnesium bromide in diethyl ether, add ethyl 3-ketocyclobutanecarboxylate dropwise at 0 °C. The reaction is stirred for 2 hours at room temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
Hydrogenolysis: The crude tertiary alcohol is dissolved in ethanol containing a catalytic amount of palladium on charcoal (10%). The mixture is subjected to hydrogenation at 50 psi for 12 hours.
-
Saponification: The resulting ethyl ester is hydrolyzed by refluxing with a 10% aqueous solution of sodium hydroxide for 4 hours. The reaction mixture is then cooled, and the aqueous layer is washed with diethyl ether. The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Purification: The crude product is recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield pure cis-3-Phenylcyclobutanecarboxylic acid.
Causality of Experimental Choices: The Grignard reaction provides an efficient means to introduce the phenyl group onto the cyclobutane ring. The subsequent palladium-catalyzed hydrogenolysis of the benzylic alcohol is a key step that preferentially yields the cis isomer due to steric hindrance directing the hydrogen addition to the less hindered face of the molecule. Finally, saponification is a standard and effective method for the hydrolysis of the ester to the desired carboxylic acid.
Stereochemical Validation: Oxidation to cis-1,3-Cyclobutanedicarboxylic Acid
The cis configuration of the final product can be definitively confirmed by oxidative cleavage of the phenyl group to yield the known cis-1,3-cyclobutanedicarboxylic acid.
Experimental Protocol:
-
A solution of cis-3-Phenylcyclobutanecarboxylic acid in a mixture of carbon tetrachloride, acetonitrile, and water is treated with a catalytic amount of ruthenium (IV) oxide and an excess of sodium periodate.
-
The reaction mixture is stirred vigorously at room temperature for 24 hours.
-
The reaction is quenched with isopropanol, and the mixture is filtered. The filtrate is extracted with diethyl ether.
-
The organic extracts are dried and concentrated to yield cis-1,3-cyclobutanedicarboxylic acid, which can be identified by comparison of its melting point and spectroscopic data with an authentic sample.
Self-Validating System: The formation of cis-1,3-cyclobutanedicarboxylic acid, a compound with a well-defined and easily verifiable stereochemistry, provides unequivocal proof of the cis relationship between the phenyl and carboxylic acid groups in the starting material.
Physicochemical and Spectroscopic Characterization
A thorough characterization of the physical and spectroscopic properties of cis-3-Phenylcyclobutanecarboxylic acid is essential for its identification, purity assessment, and structural elucidation.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not reported | |
| Solubility | Soluble in methanol. | [2] |
Note: While a specific melting point is not available in the literature, a related compound, cis-3-(Boc-amino)cyclohexanecarboxylic acid, has a reported melting point of 143-147 °C, suggesting that the title compound is a solid at room temperature.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the expected signals in the ¹H and ¹³C NMR spectra of cis-3-Phenylcyclobutanecarboxylic acid.
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
Expected Chemical Shifts and Coupling Constants:
| Proton | Multiplicity | Expected Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| Carboxylic Acid (-COOH) | singlet (broad) | 10.0 - 13.0 | - |
| Aromatic (C₆H₅) | multiplet | 7.1 - 7.4 | |
| Methine (CH-Ph) | multiplet | 3.2 - 3.6 | |
| Methine (CH-COOH) | multiplet | 2.9 - 3.3 | |
| Methylene (CH₂) | multiplet | 2.2 - 2.8 |
Rationale:
-
The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.
-
The aromatic protons will appear in their characteristic region.
-
The methine protons on the cyclobutane ring are deshielded by the adjacent phenyl and carboxylic acid groups. The cis relationship will influence the coupling constants between the cyclobutane protons.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 175 - 185 |
| Aromatic (C-Ph, ipso) | 140 - 145 |
| Aromatic (C-Ph) | 125 - 130 |
| Methine (C-Ph) | 40 - 45 |
| Methine (C-COOH) | 35 - 40 |
| Methylene (CH₂) | 30 - 35 |
Rationale:
-
The carbonyl carbon of the carboxylic acid is significantly deshielded.[3][4]
-
The aromatic carbons will appear in their typical range.
-
The sp³ hybridized carbons of the cyclobutane ring will be found in the upfield region, with the carbons directly attached to the electron-withdrawing groups (phenyl and carboxyl) being more deshielded.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
Expected Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-OH) | O-H stretch | 2500 - 3300 | Strong, Broad |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium |
| Carbonyl (C=O) | C=O stretch | 1700 - 1725 | Strong |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium |
| Carboxylic Acid (C-O) | C-O stretch | 1210 - 1320 | Strong |
| Carboxylic Acid (O-H) | O-H bend | 920 - 950 | Medium, Broad |
Interpretation: The most characteristic feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band that often overlaps with the C-H stretching vibrations.[5][6][7] The strong carbonyl absorption around 1710 cm⁻¹ is also a key diagnostic peak.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (176.21 m/z) should be observed.
-
Loss of H₂O ([M-18]⁺): Fragmentation involving the loss of a water molecule.
-
Loss of COOH ([M-45]⁺): Cleavage of the carboxylic acid group.
-
Tropylium Ion ([C₇H₇]⁺): A common fragment at m/z 91, characteristic of compounds containing a benzyl group.
-
Phenyl Cation ([C₆H₅]⁺): A fragment at m/z 77.
Rationale: Carboxylic acids often undergo characteristic fragmentations in the mass spectrometer, including the loss of the hydroxyl group and the entire carboxyl group. The presence of the phenyl group will likely lead to the formation of the stable tropylium ion.
Workflow and Data Integration
A comprehensive characterization of cis-3-Phenylcyclobutanecarboxylic acid requires the integration of data from multiple analytical techniques. The following workflow ensures a thorough and self-validating analysis.
Caption: Workflow for the synthesis, purification, and characterization of cis-3-Phenylcyclobutanecarboxylic acid.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards of Related Compounds:
-
3-Phenylbenzoic acid: May be harmful if swallowed, causes skin irritation, and serious eye irritation.
-
Cyclobutanecarboxylic acid: May be harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[8]
-
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
Inhalation: Move to fresh air.
-
Potential Applications and Future Directions
The unique conformational constraints of the cyclobutane ring in cis-3-Phenylcyclobutanecarboxylic acid make it an attractive scaffold for various applications.
-
Medicinal Chemistry: The rigid cyclobutane core can be used to orient pharmacophoric groups in a specific and predictable manner, potentially leading to enhanced binding affinity and selectivity for biological targets. Phenylcyclobutane derivatives have been explored in the context of chemokine receptor modulators.
-
Materials Science: The defined stereochemistry and potential for intermolecular interactions (e.g., hydrogen bonding of the carboxylic acid) make this molecule a candidate for the design of novel liquid crystals and polymers with specific properties.
Further research into the biological activities of this compound and its derivatives is warranted. Its use as a building block in the synthesis of more complex molecules could unlock new avenues in drug discovery and materials science.
References
- Caputo, J. A., & Fuchs, R. (1967). Synthesis and ionization constants of m- and p-substituted cis-3-phenylcyclobutanecarboxylic acids. The Journal of Organic Chemistry, 32(6), 1967-1969. [Link]
- 13C NMR Chemical Shifts. (n.d.). Oregon State University.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- cis-3-Isobutylcyclobutane carboxylic acid | C9H16O2 | CID 83635449 - PubChem. (n.d.).
- IR: carboxylic acids. (n.d.).
- Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.
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- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955) [hmdb.ca]
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An In-depth Technical Guide to the Characterization of trans-3-Phenylcyclobutanecarboxylic Acid
Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery
The cyclobutane ring, a four-membered carbocycle, has emerged as a privileged structural motif in medicinal chemistry. Its inherent ring strain and defined three-dimensional geometry offer a unique scaffold for the design of novel therapeutic agents. The conformational rigidity of the cyclobutane core can lead to enhanced binding affinity and selectivity for biological targets, while also improving metabolic stability compared to more flexible aliphatic chains. The incorporation of a phenyl group and a carboxylic acid moiety, as seen in trans-3-Phenylcyclobutanecarboxylic acid, provides key pharmacophoric features for interaction with a variety of protein targets. Carboxylic acids are prevalent in pharmaceuticals, acting as crucial hydrogen bond donors and acceptors, and often serving as bioisosteres for other functional groups. This guide provides a comprehensive overview of the synthesis and characterization of trans-3-Phenylcyclobutanecarboxylic acid, a valuable building block for the development of new chemical entities.
Synthesis of trans-3-Phenylcyclobutanecarboxylic Acid: A Multi-step Approach
The synthesis of trans-3-Phenylcyclobutanecarboxylic acid can be achieved through a multi-step sequence starting from diethyl phenylmalonate. The key steps involve the formation of the cyclobutane ring, followed by functional group manipulations to yield the final carboxylic acid. A reported synthesis involves the reduction of diethyl phenylmalonate, followed by tosylation, reaction with sodium diethyl malonate, saponification, and decarboxylation to yield the target molecule[1].
An alternative and commonly employed strategy for the synthesis of such cyclobutane derivatives involves the hydrolysis of a corresponding nitrile precursor. This approach offers a reliable method for introducing the carboxylic acid functionality.
Experimental Protocol: Hydrolysis of trans-3-Phenylcyclobutanecarbonitrile
This protocol details the conversion of trans-3-phenylcyclobutanecarbonitrile to trans-3-Phenylcyclobutanecarboxylic acid. This hydrolysis can be performed under acidic or basic conditions[2][3][4][5].
Materials:
-
trans-3-Phenylcyclobutanecarbonitrile
-
10% Sodium Hydroxide (NaOH) solution
-
6 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Stir bar
-
Ice/water bath
-
Vacuum filtration apparatus
-
Recrystallization solvent (e.g., water or an ethanol/water mixture)
Procedure:
-
To a 50 mL round-bottom flask, add trans-3-phenylcyclobutanecarbonitrile (10 mmol) and 15 mL of a 10% aqueous sodium hydroxide solution.
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux and maintain for a period of 2-4 hours, or until the starting nitrile is no longer visible by TLC analysis.
-
After the reaction is complete, cool the mixture to room temperature and then chill in an ice/water bath.
-
Slowly add cold 6 M hydrochloric acid with continuous stirring until the solution becomes acidic (pH ~2), leading to the precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent system to afford pure trans-3-Phenylcyclobutanecarboxylic acid.
Comprehensive Characterization of trans-3-Phenylcyclobutanecarboxylic Acid
A thorough characterization of the synthesized trans-3-Phenylcyclobutanecarboxylic acid is essential to confirm its identity, purity, and stereochemistry. The following section details the expected outcomes from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for the characterization of trans-3-Phenylcyclobutanecarboxylic acid.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10-12 ppm. The broadness is due to hydrogen bonding and exchange with trace amounts of water.
-
Phenyl Protons (-C₆H₅): The five protons of the phenyl group will appear as a multiplet in the aromatic region, approximately between 7.20 and 7.40 ppm.
-
Cyclobutane Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns due to cis and trans coupling.
-
The proton at C1 (methine proton adjacent to the carboxylic acid) is expected to be a multiplet.
-
The proton at C3 (methine proton adjacent to the phenyl group) will also be a multiplet.
-
The methylene protons at C2 and C4 will appear as multiplets, likely overlapping with each other. The trans stereochemistry will influence the coupling constants between the protons on the ring.
-
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| -COOH | 10.0 - 12.0 | broad s |
| -C₆H₅ | 7.20 - 7.40 | m |
| Cyclobutane-H | 2.0 - 3.5 | m |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid will appear as a singlet at the most downfield region of the spectrum, typically around 175-180 ppm.
-
Phenyl Carbons (-C₆H₅): The ipso-carbon (the carbon attached to the cyclobutane ring) will be a singlet around 140-145 ppm. The other aromatic carbons will appear as singlets in the range of 125-130 ppm.
-
Cyclobutane Carbons: The carbons of the cyclobutane ring will appear in the aliphatic region of the spectrum. The methine carbons (C1 and C3) will be at a lower field than the methylene carbons (C2 and C4).
| Carbon | Expected Chemical Shift (ppm) |
| -COOH | 175 - 180 |
| C-ipso (Phenyl) | 140 - 145 |
| C-aromatic | 125 - 130 |
| C1, C3 (Cyclobutane) | 35 - 45 |
| C2, C4 (Cyclobutane) | 30 - 40 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of trans-3-Phenylcyclobutanecarboxylic acid will be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer of the carboxylic acid.
-
C-H Stretch (Aromatic): A sharp absorption band will be observed just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
-
C-H Stretch (Aliphatic): Strong absorption bands will be present just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H bonds of the cyclobutane ring.
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band will be present in the region of 1700-1725 cm⁻¹ for the hydrogen-bonded dimer.
-
C=C Stretch (Aromatic): Medium to weak absorption bands will appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A strong absorption band will be observed in the 1210-1320 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Aromatic | C-H Stretch | 3010 - 3100 | Sharp, Medium |
| Aliphatic | C-H Stretch | 2850 - 2960 | Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For trans-3-Phenylcyclobutanecarboxylic acid (C₁₁H₁₂O₂), the expected molecular weight is 176.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 176. Key fragmentation patterns could include the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the cyclobutane ring.
| Analysis | Expected Result |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Mass Spectrum (EI) | M⁺ at m/z = 176 |
Physical Properties
The physical properties of a compound are crucial for its handling, storage, and formulation.
| Property | Description |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a crystalline solid with a defined melting point. This would be determined experimentally. |
| Solubility | Expected to be poorly soluble in water but soluble in common organic solvents such as methanol, ethanol, and acetone. It should also be soluble in aqueous base due to the formation of the carboxylate salt. |
Applications in Drug Development
The trans-3-phenylcyclobutane moiety is a valuable scaffold in the design of bioactive molecules. The defined stereochemistry and conformational rigidity can be exploited to achieve high target specificity. The carboxylic acid group can participate in key interactions with biological targets or can be further derivatized to produce esters, amides, or other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. This building block can be utilized in the synthesis of inhibitors for various enzymes or ligands for receptors where a specific three-dimensional arrangement of the phenyl and carboxylic acid groups is required for activity.
Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of trans-3-Phenylcyclobutanecarboxylic acid.
Key Spectroscopic Features
Caption: Summary of key expected spectroscopic data for the target molecule.
Conclusion
trans-3-Phenylcyclobutanecarboxylic acid is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its rigid cyclobutane core, coupled with the presence of a phenyl ring and a carboxylic acid functional group, makes it an attractive scaffold for the development of novel therapeutic agents. A thorough characterization using a combination of NMR and IR spectroscopy, along with mass spectrometry, is crucial to confirm the structure and purity of the synthesized compound. The protocols and expected data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important molecule.
References
- Güven, Ö. Ö., & Peynircioglu, N. B. (2002). An Investigation of the Interaction of 4-Membered Rings with Adjacent Carbanion Centers. Turkish Journal of Chemistry, 26, 153–158.
- Feskov, I. O., et al. (2015). Synthesis and Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(23), 5186-5196.
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
- LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- MDPI. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank, 2023(1), M1567.
- LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.
Sources
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- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to the Biological Activity of 3-Phenylcyclobutanecarboxylic Acid: A Roadmap for Discovery
Foreword: Charting Unexplored Territory
In the landscape of drug discovery, the allure of novel chemical scaffolds is a powerful driving force. The cyclobutane ring, once a synthetic curiosity, has emerged as a validated structural motif in medicinal chemistry, offering a unique three-dimensional geometry that can impart favorable pharmacological properties.[1][2] This guide focuses on 3-Phenylcyclobutanecarboxylic acid, a compound at the intersection of this promising scaffold and the well-established phenylalkanoic acid class. While direct biological data on this specific molecule is sparse, its structural components suggest a rich potential for therapeutic activity.
This document is not a mere recitation of known facts. Instead, it serves as a strategic roadmap for the researcher, scientist, or drug development professional. We will dissect the molecule's structural rationale, extrapolate from closely related analogs, and lay out a comprehensive, multi-tiered experimental workflow to systematically uncover and validate its biological potential. This is a guide to not just what is known, but to what is discoverable.
Structural and Physicochemical Rationale: The "Why" Behind the Investigation
This compound is a deceptively simple molecule. Its core components, a phenyl group and a carboxylic acid, are ubiquitous in pharmacologically active agents. The key to its unique potential lies in the cyclobutane linker.
-
The Cyclobutane Advantage : Unlike flexible alkyl chains or rigid aromatic linkers, the puckered cyclobutane ring provides a conformationally constrained scaffold.[1] This rigidity can pre-organize the pharmacophoric groups (the phenyl ring and the carboxylate) into a specific orientation, potentially leading to higher affinity and selectivity for a biological target. Furthermore, replacing aromatic rings or other metabolically labile groups with a cyclobutane can improve pharmacokinetic properties such as metabolic stability.[3]
-
Lessons from Analogs : The most compelling rationale for investigating this molecule comes from its close structural cousins. Derivatives of 1-phenylcyclopentane carboxylic acid have been identified as potent and selective ligands for the sigma 1 (σ1) receptor.[4] The σ1 receptor is a unique intracellular chaperone protein implicated in a range of conditions including neuropathic pain, neurodegenerative diseases, and psychiatric disorders. The structural similarity between the cyclopentane and cyclobutane analogs provides a strong, data-driven hypothesis for the primary biological target of this compound.
-
Broader Potential : The phenylalkanoic acid motif is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs). While the specific stereochemistry of this compound differentiates it from traditional NSAIDs, the potential for modulation of inflammatory pathways, such as cyclooxygenase (COX) enzymes, cannot be discounted.
A Proposed Roadmap for Biological Characterization
The following experimental workflow is designed as a logical, phased approach to systematically evaluate the biological activity of this compound, from broad screening to initial in vivo validation.
Caption: High-level experimental workflow for characterizing this compound.
Phase 1: In Vitro Profiling
The initial phase focuses on identifying the primary biological targets and assessing the molecule's drug-like properties using a suite of established in vitro assays.
2.1.1. Primary Target Screening
Based on the strong evidence from analogs, the primary hypothesis is engagement with the σ1 receptor.[4] A competitive binding assay is the gold standard for validating this interaction.
Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay
-
Reagent Preparation :
-
Prepare a membrane fraction from cells overexpressing the human σ1 receptor (e.g., HEK293 cells).
-
Prepare a radiolabeled ligand with known high affinity for the σ1 receptor, such as -pentazocine.
-
Prepare a range of concentrations of the test compound (this compound) and a known σ1 ligand as a positive control (e.g., haloperidol).
-
-
Assay Execution :
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of -pentazocine, and varying concentrations of the test compound or control.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 120 minutes at 37°C).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the receptor-ligand complexes.
-
Wash the filters to remove unbound radioligand.
-
-
Data Analysis :
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Table 1: Proposed Initial Target and Enzyme Screening Panel
| Target Class | Specific Target(s) | Rationale |
| Sigma Receptors | Sigma-1 (σ1) , Sigma-2 | Primary hypothesis based on close structural analogs showing high affinity and selectivity.[4] |
| Inflammatory Enzymes | COX-1, COX-2 | Phenylalkanoic acid is a common scaffold for NSAIDs. |
| Ion Channels | Nav1.7, Cav2.2 | Potential downstream targets in neuropathic pain pathways modulated by σ1 receptors. |
| GPCRs | Opioid (μ, δ, κ) | To assess off-target activity and potential for complex pharmacology. |
2.1.2. Cell-Based Functional Assays
Positive results in binding assays must be followed up with functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
-
Neurite Outgrowth Assay : The σ1 receptor is known to modulate neurite outgrowth. An assay using PC12 or SH-SY5Y cells treated with Nerve Growth Factor (NGF) can be used. Inhibition or potentiation of NGF-induced neurite outgrowth in the presence of this compound would provide strong functional evidence of σ1 receptor modulation.
-
Anti-inflammatory Assay : To test the NSAID hypothesis, a lipopolysaccharide (LPS)-stimulated macrophage model (e.g., RAW 264.7 cells) can be used. The ability of the compound to reduce the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 would indicate anti-inflammatory activity.
2.1.3. In Vitro ADME-Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial for establishing the developability of a compound.[3]
Table 2: Key In Vitro ADME-Tox Assays
| Assay | Purpose | Methodology |
| Metabolic Stability | To assess susceptibility to metabolism by liver enzymes.[3] | Incubation with human or rat liver microsomes followed by LC-MS/MS analysis to measure compound depletion over time. |
| Aqueous Solubility | To determine the compound's solubility in physiological buffers.[3] | Kinetic or thermodynamic solubility measurement using HPLC-UV. |
| Cell Permeability | To predict absorption across the gut wall.[3] | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay. |
| Cytotoxicity | To assess general toxicity to cells. | MTT or CellTiter-Glo assay on a panel of cell lines (e.g., HepG2, HEK293) to determine CC₅₀. |
| hERG Channel Binding | To assess the risk of cardiac toxicity. | Radioligand binding or automated patch-clamp assay. |
Phase 2: In Vivo Validation
If this compound demonstrates a promising in vitro profile (e.g., high-affinity for σ1, functional activity, good metabolic stability, and low cytotoxicity), the next logical step is to evaluate its properties in a living system.
Caption: Workflow for in vivo validation of a lead compound.
2.2.1. Pharmacokinetic (PK) Studies
A preliminary PK study in rodents (e.g., Sprague-Dawley rats) is essential to understand how the compound is absorbed, distributed, and cleared in the body. This study would typically involve administering the compound via both intravenous (IV) and oral (PO) routes to determine key parameters like half-life, clearance, and oral bioavailability.
2.2.2. Animal Models of Efficacy
The choice of efficacy model will be directly informed by the in vitro results.
-
If σ1 Activity is Confirmed : A model of neuropathic pain, such as the Chung model (spinal nerve ligation), would be appropriate. Efficacy would be measured by the compound's ability to reverse mechanical allodynia (pain in response to a non-painful stimulus), typically assessed using von Frey filaments.
-
If Anti-inflammatory Activity is Confirmed : The carrageenan-induced paw edema model in rats is a classic assay. The compound's efficacy would be determined by its ability to reduce the swelling of the paw after the injection of carrageenan.
Conclusion and Future Directions
This compound stands as an intriguing candidate for biological investigation. While it currently lacks a defined pharmacological profile, its constituent parts—the conformationally rigid cyclobutane core and the pharmacologically proven phenylalkanoic acid motif—provide a compelling, hypothesis-driven basis for exploration. The strong precedent set by cyclopentane analogs points toward the sigma 1 receptor as a high-probability target, offering a clear path into the therapeutic areas of neuropathic pain and neurodegenerative disorders.
The experimental roadmap detailed in this guide provides a rigorous, industry-standard framework for systematically de-risking and characterizing this molecule. By progressing through phased in vitro and in vivo studies, researchers can efficiently determine if this compound or its future derivatives hold the potential to become next-generation therapeutic agents. The journey from a simple chemical structure to a life-changing medicine is long, but it begins with a logical and well-informed first step. This guide provides that step.
References
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The Cyclobutane Scaffold in GABA Analogue Design: An In-depth Exploration of 3-Phenylcyclobutanecarboxylic Acid Derivatives
Foreword: The Rationale for Conformational Constraint in Neurotransmitter Analogue Design
In the landscape of neuropharmacology, the quest for therapeutic agents with enhanced specificity and potency is perpetual. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] However, GABA itself is a poor therapeutic agent due to its high polarity and conformational flexibility, which hinder its ability to cross the blood-brain barrier and result in non-specific interactions with its various receptor subtypes (GABAA, GABAB) and transporters.[1]
To overcome these limitations, medicinal chemists have turned to the design of GABA analogues that incorporate rigid structural motifs. These motifs serve to lock the molecule into a specific conformation that is presumed to be the "active" conformation for a particular biological target. This strategy of conformational restriction can lead to increased receptor selectivity, enhanced potency, and improved pharmacokinetic profiles. The cyclobutane ring, a four-membered carbocycle, has emerged as a particularly attractive scaffold in this endeavor.[3] Its puckered, three-dimensional structure offers a unique way to orient pharmacophoric groups in space, while its relative chemical inertness provides metabolic stability.[3] This guide provides an in-depth technical exploration of a promising, yet underexplored, class of conformationally restricted GABA analogues: the 3-phenylcyclobutanecarboxylic acid derivatives.
The Foundational Scaffold: Stereoselective Synthesis of cis-3-Phenylcyclobutanecarboxylic Acid
The synthesis of the core this compound scaffold is a critical first step. A reliable and stereocontrolled synthesis is paramount, as the relative orientation of the phenyl and carboxylic acid groups will profoundly influence the biological activity of subsequent derivatives. The literature provides a robust method for the synthesis of the cis isomer, which is often the more biologically active stereoisomer in related GABA analogues.[3][4]
Synthetic Protocol: Grignard Addition and Stereoselective Hydrogenolysis
The synthesis commences with the readily available ethyl 3-ketocyclobutanecarboxylate. A Grignard reaction with an appropriate arylmagnesium bromide introduces the phenyl group. Subsequent palladium-catalyzed hydrogenolysis of the resulting tertiary alcohol proceeds with high stereoselectivity to yield the cis-3-phenylcyclobutanecarboxylate. The final step is a standard saponification to afford the desired cis-3-phenylcyclobutanecarboxylic acid.[4]
Step-by-Step Methodology:
-
Grignard Reaction: To a solution of ethyl 3-ketocyclobutanecarboxylate in anhydrous diethyl ether at 0°C, add a solution of phenylmagnesium bromide (1.1 equivalents) in diethyl ether dropwise. Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Hydrogenolysis: Dissolve the crude tertiary alcohol in ethanol and add 10% palladium on carbon (5 mol%). Subject the mixture to a hydrogen atmosphere (50 psi) in a Parr hydrogenation apparatus and shake for 24 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Saponification: To a solution of the crude ethyl cis-3-phenylcyclobutanecarboxylate in ethanol, add a 2 M aqueous solution of sodium hydroxide (2 equivalents). Heat the mixture to reflux for 4 hours. Cool the reaction to room temperature and acidify with 2 M hydrochloric acid. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-3-phenylcyclobutanecarboxylic acid.
The cis configuration of the final product has been unequivocally established through its oxidation to cis-1,3-cyclobutanedicarboxylic acid.[4]
Diagram of the Synthetic Pathway for cis-3-Phenylcyclobutanecarboxylic Acid:
Caption: Synthetic route to cis-3-Phenylcyclobutanecarboxylic acid.
From Carboxylic Acid to Bioactive Amine: Proposed Synthesis of 3-Amino-3-phenylcyclobutanecarboxylic Acid Derivatives
With the core carboxylic acid scaffold in hand, the next crucial transformation is the introduction of an amino group to mimic the GABA structure. A Curtius rearrangement offers a plausible and versatile route to the desired 3-amino-3-phenylcyclobutanecarboxylic acid. This method allows for the retention of stereochemistry at the C3 position.
Proposed Synthetic Protocol: Curtius Rearrangement
This proposed synthesis aims to convert the carboxylic acid into a primary amine while preserving the stereochemistry of the cyclobutane ring.
Step-by-Step Methodology:
-
Acid Chloride Formation: Treat cis-3-phenylcyclobutanecarboxylic acid with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane to form the corresponding acid chloride.
-
Acyl Azide Formation: React the acid chloride with sodium azide in a biphasic solvent system (e.g., acetone/water) to generate the acyl azide.
-
Curtius Rearrangement: Gently heat the acyl azide in an inert solvent such as toluene. The acyl azide will undergo rearrangement to form an isocyanate.
-
Amine Formation: The isocyanate can be hydrolyzed under acidic or basic conditions to yield the primary amine. Alternatively, trapping the isocyanate with a suitable alcohol (e.g., tert-butanol) followed by deprotection will also yield the desired amine.
This sequence provides access to the key GABA analogue, cis-3-amino-3-phenylcyclobutanecarboxylic acid. A similar sequence starting from trans-3-phenylcyclobutanecarboxylic acid (which can be synthesized via alternative routes not detailed here) would yield the corresponding trans isomer.
Diagram of the Proposed Curtius Rearrangement:
Caption: Conformational differences and predicted activity of stereoisomers.
Influence of Phenyl Ring Substitution
The presence of the phenyl group offers a valuable handle for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The study on the ionization constants of meta- and para-substituted cis-3-phenylcyclobutanecarboxylic acids provides insight into the electronic effects transmitted through the cyclobutane ring. [4] Table 1: Ionization Constants of Substituted cis-3-Phenylcyclobutanecarboxylic Acids in 50% Ethanol at 25°C [4]
| Substituent (X) | pKa |
|---|---|
| p-OCH₃ | 6.03 |
| m-CH₃ | 6.01 |
| H | 5.99 |
| p-F | 5.93 |
| m-F | 5.88 |
| m-CF₃ | 5.82 |
These data demonstrate that electron-donating groups (e.g., p-OCH₃) increase the pKa (decrease acidity), while electron-withdrawing groups (e.g., m-CF₃) decrease the pKa (increase acidity). This modulation of the carboxylic acid's electronic properties will likely influence its interaction with the binding sites of GABA receptors and transporters. Furthermore, the lipophilicity of the phenyl substituent will impact the molecule's ability to cross the blood-brain barrier. It is hypothesized that introducing small, lipophilic substituents on the phenyl ring could enhance CNS penetration and overall potency.
Comparative Analysis with Clinically Relevant GABA Analogues
To contextualize the potential of this compound derivatives, it is instructive to compare their structural features with those of established GABAergic drugs.
Table 2: Structural and Mechanistic Comparison of GABA Analogues
| Compound | Key Structural Feature | Primary Mechanism of Action |
| Gabapentin | Cyclohexyl ring fused to GABA | Binds to the α2δ-1 subunit of voltage-gated calcium channels. [2] |
| Vigabatrin | Vinyl group on GABA backbone | Irreversible inhibitor of GABA transaminase (GABA-T). [5] |
| Baclofen | p-Chlorophenyl group on GABA | GABAB receptor agonist. [1] |
| cis-3-Amino-3-phenylcyclobutanecarboxylic Acid | Phenyl-substituted cyclobutane | Hypothesized to interact with GABA receptors and/or transporters. |
The this compound scaffold offers a unique combination of conformational rigidity and a lipophilic aromatic moiety. Unlike Gabapentin, which has a larger, more flexible cyclohexyl ring, the cyclobutane core provides a more defined spatial arrangement of the key pharmacophoric groups. This could potentially lead to greater selectivity for specific GABA receptor subtypes or transporters compared to existing drugs.
Future Perspectives and Experimental Workflows
The exploration of this compound derivatives represents a promising avenue for the discovery of novel CNS-active agents. The following experimental workflows are recommended to validate the hypotheses presented in this guide.
Recommended Experimental Workflow
-
Synthesis and Characterization: Synthesize a small library of cis- and trans-3-amino-3-phenylcyclobutanecarboxylic acid derivatives with varying substituents on the phenyl ring. Full characterization using NMR, mass spectrometry, and elemental analysis is essential.
-
In Vitro Pharmacological Profiling:
-
Receptor Binding Assays: Determine the binding affinity of the synthesized compounds for GABAA and GABAB receptors using radioligand binding assays.
-
GABA Uptake Inhibition Assays: Evaluate the ability of the compounds to inhibit GABA uptake by neuronal and glial transporters.
-
Functional Assays: Use electrophysiological techniques (e.g., patch-clamp) on cultured neurons or oocytes expressing specific GABA receptor subtypes to determine if the compounds act as agonists, antagonists, or allosteric modulators.
-
-
In Vivo Behavioral Models:
-
Anticonvulsant Activity: Assess the efficacy of the most promising compounds in animal models of epilepsy (e.g., maximal electroshock seizure test, pentylenetetrazole-induced seizure test).
-
Anxiolytic Activity: Evaluate anxiolytic effects using models such as the elevated plus maze or light-dark box test.
-
Analgesic Activity: Test for efficacy in models of neuropathic pain (e.g., chronic constriction injury model).
-
-
Pharmacokinetic Studies: Determine the brain penetration and metabolic stability of lead compounds.
Diagram of the Proposed Drug Discovery Workflow:
Caption: A comprehensive workflow for the exploration of novel GABA analogues.
Conclusion
The this compound scaffold holds significant potential for the development of novel, conformationally restricted GABA analogues. The established synthesis of the cis-isomer provides a solid foundation for the generation of a diverse library of compounds. By leveraging the principles of stereochemistry and bioisosterism, and by systematically exploring the influence of phenyl ring substitution, researchers can rationally design and evaluate new chemical entities with potentially superior pharmacological profiles compared to existing GABAergic drugs. The workflows outlined in this guide provide a clear path forward for unlocking the therapeutic potential of this promising class of molecules.
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An In-depth Technical Guide to Exploring the Therapeutic Potential of 3-Phenylcyclobutanecarboxylic Acid
Preamble: Charting a Course for a Novel Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic paradigms. 3-Phenylcyclobutanecarboxylic acid presents such an opportunity—a structurally intriguing molecule whose therapeutic potential remains largely uncharted. This guide is conceived not as a static repository of established knowledge, but as a strategic roadmap for the discerning researcher. It is designed to navigate the empirical journey of target identification and validation for this compound. We will proceed from a foundation of rational inference, drawing upon the established bioactivities of structurally analogous compounds, to delineate a comprehensive, tiered screening strategy. The methodologies detailed herein are intended to form a self-validating cascade, ensuring that each experimental step logically informs the next, thereby maximizing the efficiency and translational potential of your research endeavors.
Foundational Hypothesis: Inferring Potential from Structural Analogs
Direct biological data for this compound is sparse. Therefore, our initial vector of investigation is derived from an analysis of compounds sharing its core motifs: a phenyl ring and a carboxylic acid function appended to a cyclic alkane. The literature robustly supports that such structures are privileged in mediating interactions with key biological targets implicated in a triad of major disease areas: inflammation, cancer, and viral infections.
-
Anti-inflammatory Potential: Phenylalkanoic acid derivatives are classic non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Furthermore, the phenyl moiety is a common feature in inhibitors of other key inflammatory mediators like 5-lipoxygenase (5-LOX) and the NF-κB signaling pathway.
-
Anticancer Activity: The rigid, three-dimensional nature of the cyclobutane ring, coupled with the aromatic phenyl group, suggests potential interactions with protein binding pockets that govern cell proliferation. Targets such as tubulin, protein kinases (e.g., EGFR, Akt), and regulators of apoptosis are plausible candidates.
-
Antiviral Properties: Phenylalanine derivatives and other phenyl-containing small molecules have demonstrated inhibitory activity against critical viral proteins, including HIV-1 capsid protein and viral polymerases.
This guide will therefore focus on a systematic evaluation of this compound against these three therapeutic verticals.
Tier 1 Screening: Broad-Spectrum Phenotypic and Primary Target-Based Assays
The initial phase of our investigation is designed to cast a wide net, efficiently identifying the most promising therapeutic avenues for this compound. This will be achieved through a combination of cell-based phenotypic screens and primary biochemical assays against high-probability targets.
Anti-Inflammatory Screening Cascade
The logical first step is to ascertain whether this compound can modulate inflammatory responses in a cellular context.
Caption: Tier 1 screening workflow for anti-inflammatory activity.
This assay provides a quantitative measure of the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[1][2][3][4]
-
Cell Culture: Maintain HEK293 cells stably transfected with an NF-κB response element-driven luciferase reporter gene in appropriate growth medium.
-
Plating: Seed the cells in a 96-well white, clear-bottom plate at a density of 30,000 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Replace the culture medium with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with a known NF-κB activator, such as TNF-α (20 ng/mL), for 6 hours.
-
Lysis: Remove the medium and add 20 µL of Passive Lysis Buffer to each well. Lyse the cells on an orbital shaker for 15 minutes.
-
Luminescence Reading: Add 50 µL of Luciferase Assay Reagent to each well. Measure the firefly luminescence using a plate luminometer. Subsequently, add 50 µL of Stop & Glo® Reagent and measure the Renilla luminescence for normalization.
-
Data Analysis: Normalize the firefly luminescence to the Renilla luminescence. Calculate the percentage of inhibition relative to the TNF-α-stimulated control.
Anticancer Screening Cascade
A primary screen for anticancer activity will assess the compound's ability to inhibit the growth of a representative cancer cell line, followed by targeted assays against key drivers of tumorigenesis.
Caption: Tier 1 screening workflow for anticancer activity.
This biochemical assay directly measures the effect of the compound on the assembly of tubulin into microtubules, a validated anticancer target.[5][6][7][8][9]
-
Reagent Preparation: On ice, prepare a tubulin reaction mix containing 2 mg/mL purified tubulin, 1 mM GTP, 15% glycerol, and a fluorescent reporter in General Tubulin Buffer.
-
Compound Preparation: Prepare 10x serial dilutions of this compound in General Tubulin Buffer. Include a polymerization inhibitor (e.g., Nocodazole) and a polymerization enhancer (e.g., Paclitaxel) as controls.
-
Assay Setup: In a pre-warmed (37°C) 96-well plate, add 5 µL of the 10x compound dilutions or controls.
-
Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well to initiate the reaction.
-
Fluorescence Monitoring: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.
Antiviral Screening Cascade
The initial antiviral screen will utilize a cell-based assay for a well-characterized virus, such as HIV-1, to detect any inhibitory activity.
Caption: Tier 1 screening workflow for antiviral activity.
This assay assesses the compound's ability to interfere with the stability of the HIV-1 capsid, a critical factor for successful infection.[10][11][12][13][14]
-
Virus Preparation: Produce HIV-1 particles (e.g., VSV-G pseudotyped) in producer cells.
-
Compound Incubation: Pre-incubate the concentrated virus with varying concentrations of this compound or a known capsid inhibitor like PF-74 for 30 minutes at room temperature.
-
Infection: Inoculate target cells (e.g., CrFK cells) with the treated virus and incubate for 4 hours at 37°C.
-
Cell Lysis: Harvest and lyse the cells in a hypotonic buffer.
-
Sucrose Gradient Ultracentrifugation: Load the cell lysate onto a sucrose gradient (e.g., 30-50%) and centrifuge at high speed for 16 hours.
-
Quantification of Capsid Protein (p24): Separate the supernatant and pellet. Quantify the amount of the capsid protein (p24) in both fractions using an ELISA.
-
Data Analysis: Calculate the percentage of p24 in the pellet. A decrease in the pelleted p24 in the presence of the compound suggests destabilization of the viral capsid.
Tier 2 Screening: In-Depth Mechanistic and Selectivity Profiling
Positive "hits" from the Tier 1 screens warrant a more rigorous investigation to elucidate their precise mechanism of action and selectivity.
Data Presentation: Summarizing Tier 1 and Tier 2 Results
All quantitative data should be meticulously organized for clear interpretation and comparison.
Table 1: Summary of In Vitro Potency (IC₅₀ / EC₅₀ in µM)
| Assay Class | Specific Assay | This compound | Positive Control |
| Anti-inflammatory | COX-1 Inhibition | Experimental Value | Indomethacin |
| COX-2 Inhibition | Experimental Value | Celecoxib | |
| 5-LOX Inhibition | Experimental Value | Zileuton | |
| NF-κB Inhibition | Experimental Value | BAY 11-7082 | |
| Anticancer | HeLa Cell Cytotoxicity | Experimental Value | Doxorubicin |
| Tubulin Polymerization | Experimental Value | Nocodazole | |
| EGFR Kinase Inhibition | Experimental Value | Gefitinib | |
| Antiviral | HIV-1 Reporter Assay | Experimental Value | PF-74 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of a specific kinase.[15][16][17][18][19][20][21][22][23][24]
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer. Prepare the kinase (e.g., recombinant human EGFR), substrate (e.g., a synthetic peptide), and ATP in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and compound dilutions.
-
Reaction Initiation: Start the reaction by adding ATP. Incubate at 30°C for a defined period.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as a radiometric assay measuring the incorporation of ³³P-ATP into the substrate, or a luminescence-based assay like ADP-Glo™, which measures ADP production.
-
Data Analysis: Normalize the data to the "no inhibitor" control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Concluding Remarks and Future Directions
This guide provides a structured, multi-tiered approach to systematically investigate the therapeutic potential of this compound. The proposed workflows, from broad phenotypic screens to specific target-based assays, are designed to efficiently identify and validate its primary mechanism of action. Positive results in these in vitro assays would provide a strong rationale for advancing the compound to more complex cellular models, selectivity profiling against a broader range of targets, and eventually, in vivo efficacy and safety studies. The journey from a novel scaffold to a clinical candidate is arduous, but a logical and rigorous preclinical evaluation, as outlined here, is the indispensable first step.
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A-Z Guide to Elucidating the Mechanism of Action for 3-Phenylcyclobutanecarboxylic Acid: A Hypothetical Research Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide presents a comprehensive, in-depth framework for elucidating the mechanism of action (MoA) of a novel chemical entity, using 3-Phenylcyclobutanecarboxylic acid (3-PCBC) as a hypothetical candidate. In the absence of extensive public data on 3-PCBC, this document serves as a robust methodological blueprint for drug discovery professionals. We will navigate the logical progression from initial target identification to in-depth cellular pathway analysis, emphasizing the causality behind experimental choices and the integration of multi-faceted data to construct a validated MoA model. Each section provides not only the "what" and "how" but also the critical "why" that underpins a rigorous scientific investigation.
Introduction: The Enigma of this compound (3-PCBC)
This compound (CAS 66016-28-2) is a small molecule with a defined chemical structure.[1] However, its biological activity and mechanism of action remain largely uncharacterized in publicly accessible literature. When a compound like 3-PCBC emerges from a phenotypic screen or is synthesized as part of a novel library, it represents both an opportunity and a challenge. The primary challenge, which this guide addresses, is the systematic deconvolution of its biological target(s) and the downstream pathways it modulates.[2][3] Understanding the MoA is paramount for rational drug design, predicting potential toxicities, and identifying patient populations who might benefit from its therapeutic effects.[4]
This guide will lay out a four-phase investigative plan, treating 3-PCBC as our lead candidate. The methodologies described are established, robust, and widely accepted in the field of drug discovery.
Phase I: Target Identification and Deconvolution
The first crucial step is to identify the molecular target(s) of 3-PCBC. Phenotypic-based drug discovery often yields active compounds without a priori knowledge of their targets, making target deconvolution a critical bottleneck.[2][5][6] Our approach will be twofold: computational prediction followed by experimental validation.
In Silico Target Prediction
Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, testable hypotheses.[7][8][9] These approaches leverage the principle that similar molecules often interact with similar targets.[10]
-
Ligand-Based Methods: These methods compare the 2D and 3D structure of 3-PCBC to databases of known ligands with annotated biological targets.[11] Techniques like chemical similarity searching and pharmacophore modeling can predict a list of putative targets.[10][12]
-
Structure-Based Methods (Reverse Docking): If high-quality 3D structures of potential protein targets are available, reverse docking can simulate the binding of 3-PCBC to a large panel of proteins.[11] This method scores the binding affinity, providing a ranked list of potential targets.[11]
The output of this phase is a prioritized list of potential protein targets for 3-PCBC, which will guide our experimental strategy.
Experimental Target Identification
With a list of putative targets, we move to the bench to identify direct binding partners of 3-PCBC in a biological context.
This is a powerful and direct method for "fishing" for protein targets from a complex biological sample, such as a cell lysate.[4][13][14]
-
Causality and Rationale: By immobilizing 3-PCBC onto a solid support (the "bait"), we can selectively capture proteins that physically interact with it.[13] Subsequent elution and identification by mass spectrometry provide a direct readout of the binding partners.[4] This method is unbiased and does not depend on the functional activity of the target protein.[15]
Protocol 1: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of 3-PCBC with a linker arm suitable for covalent attachment to affinity beads (e.g., NHS-activated sepharose beads). A negative control, where the linker is attached to a structurally similar but inactive analog, should also be prepared.
-
Column Preparation: Covalently couple the 3-PCBC derivative and the negative control to separate batches of affinity beads to create the "bait" and "control" columns.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if 3-PCBC showed anti-proliferative effects in a phenotypic screen).
-
Affinity Capture: Incubate the cell lysate with both the 3-PCBC beads and the control beads.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, often by using a competitive ligand (excess free 3-PCBC) or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific bands by in-gel digestion followed by LC-MS/MS analysis.[16]
CETSA is a revolutionary technique that allows for the detection of target engagement in intact cells and tissues.[17][18][19]
-
Causality and Rationale: The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure.[18] This stabilization results in a higher melting temperature.[18][20] By heating cell lysates or intact cells to various temperatures, we can measure the amount of soluble (non-denatured) protein remaining.[21] A shift in the melting curve in the presence of 3-PCBC is strong evidence of direct target engagement.[18][20]
Workflow Diagram: Target Identification
Caption: Workflow for identifying molecular targets of 3-PCBC.
Phase II: Biophysical and Functional Characterization
Once a target is validated, the next step is to quantify the interaction and determine the functional consequence of binding.
Quantifying Binding Affinity and Kinetics
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide precise measurements of binding kinetics and thermodynamics.
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures molecular interactions in real-time.[22][23]
-
Causality and Rationale: One molecule (the ligand, e.g., our target protein) is immobilized on a sensor chip, and the other (the analyte, 3-PCBC) is flowed over the surface.[23] Binding causes a change in the refractive index at the surface, which is measured in Resonance Units (RU).[23] This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of affinity.[24]
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[25][26][27]
-
Causality and Rationale: This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KA), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[28] It is considered the gold standard for characterizing binding interactions in solution.[25]
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare the purified target protein in a well-defined buffer. Dissolve 3-PCBC in the exact same buffer to minimize heats of dilution.[28] All solutions must be thoroughly degassed.[28]
-
Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed, and reference power.[29]
-
Loading: Fill the sample cell with the target protein solution (e.g., 20 µM) and the injection syringe with the 3-PCBC solution (e.g., 200 µM).[29]
-
Titration: Perform a series of small injections (e.g., 2 µL) of the 3-PCBC solution into the sample cell.[25]
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.[25]
Table 1: Hypothetical Biophysical Data for 3-PCBC Interaction with Target X
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Affinity (KD) | 150 nM | 180 nM |
| Association Rate (ka) | 2.5 x 10^5 M⁻¹s⁻¹ | Not Applicable |
| Dissociation Rate (kd) | 3.75 x 10⁻² s⁻¹ | Not Applicable |
| Stoichiometry (n) | Not Applicable | 1.05 |
| Enthalpy (ΔH) | Not Applicable | -8.5 kcal/mol |
| Entropy (ΔS) | Not Applicable | +2.1 cal/mol·K |
Functional Assays
After confirming direct binding, it is essential to determine if 3-PCBC modulates the target's biological function. The nature of this assay is entirely dependent on the target protein class.
-
If the target is an enzyme (e.g., a kinase): An enzyme inhibition assay would be performed to measure the effect of 3-PCBC on the enzyme's catalytic activity. The output would be an IC50 value (the concentration of 3-PCBC required to inhibit 50% of the enzyme's activity).
-
If the target is a receptor: A receptor binding assay (e.g., a radioligand displacement assay) or a functional assay measuring downstream signaling (e.g., cAMP accumulation) would be appropriate.
-
If the target is a transcription factor: A reporter gene assay could be used to measure the effect of 3-PCBC on the transcriptional activity of the target.
Phase III: Elucidating Cellular and Pathway Effects
With a validated target and a defined functional effect, the investigation moves into the cellular context to understand the downstream consequences.
Analysis of Downstream Signaling Pathways
Western blotting is a cornerstone technique for investigating changes in protein expression and post-translational modifications (like phosphorylation) that are hallmarks of signaling pathway activation or inhibition.[30][31]
-
Causality and Rationale: If 3-PCBC inhibits a kinase, for example, we would expect to see a decrease in the phosphorylation of that kinase's known downstream substrates. By probing with phosphorylation-specific antibodies, we can map the specific signaling nodes affected by the compound.[30]
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment: Culture an appropriate cell line and treat with varying concentrations of 3-PCBC for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.[30]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[32]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[32]
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat dry milk or BSA) to prevent non-specific antibody binding.[33]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein or a phosphorylated downstream target.[33]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[30]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[30][33]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Gene Expression Analysis
Quantitative real-time PCR (qPCR) can be used to determine if 3-PCBC treatment leads to changes in the transcription of genes regulated by the identified pathway.[34][35]
-
Causality and Rationale: Changes in a signaling pathway often culminate in the activation or repression of transcription factors, leading to altered gene expression.[35] qPCR provides a highly sensitive and quantitative measure of these changes at the mRNA level.[36]
Workflow Diagram: Cellular Pathway Analysis
Caption: Integrated workflow for cellular MoA studies.
Conclusion: Synthesizing a Cohesive Mechanism of Action
The culmination of this multi-phased investigation is a cohesive, evidence-based model of the mechanism of action for this compound. By systematically progressing from unbiased target identification to quantitative biophysical characterization and detailed cellular pathway analysis, we can confidently define how 3-PCBC exerts its biological effects. This rigorous, hypothesis-driven approach ensures that the resulting MoA is built on a foundation of self-validating, interconnected data, providing the critical insights necessary to advance a novel compound through the drug discovery pipeline.
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An In-depth Technical Guide to the Solubility of 3-Phenylcyclobutanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 3-phenylcyclobutanecarboxylic acid. Recognizing the absence of extensive published solubility data for this specific compound, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It begins with a theoretical analysis of the molecule's structural components to forecast its solubility behavior in various solvent classes. The core of this guide is a detailed, field-proven protocol for determining thermodynamic (equilibrium) solubility using the shake-flask method, emphasizing the principles that ensure data integrity and reproducibility. This document is structured to empower researchers to generate reliable solubility profiles, a critical step in pharmaceutical development and chemical synthesis.
Introduction: The Critical Role of Solubility
In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property. It directly influences bioavailability, dictates formulation strategies, and impacts the therapeutic efficacy of a drug product.[1][2] Poor aqueous solubility is a major hurdle for many new chemical entities, often leading to high doses and variable absorption.[3] this compound (C₁₁H₁₂O₂), a compound of interest in medicinal chemistry, presents a unique combination of structural motifs—a phenyl group, a cyclobutane ring, and a carboxylic acid—each contributing to its overall solubility profile.
A thorough understanding of its behavior in different solvents is essential for its application, whether as a drug candidate or a synthetic intermediate. This guide will deconstruct the molecule's structure to predict its solubility and provide a robust experimental framework for its empirical determination.
Theoretical & Predictive Solubility Analysis
The principle of "like dissolves like" governs solubility, meaning a solute will dissolve best in a solvent with similar intermolecular forces.[4] The structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.
-
Polar Moieties: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor (from the -OH) and acceptor (at the C=O oxygen). This feature promotes interaction with polar protic solvents like water and alcohols.[5]
-
Non-Polar Moieties: The phenyl group (C₆H₅) and the cyclobutane ring are non-polar and hydrophobic. These bulky, lipophilic components will favor interactions with non-polar or weakly polar aprotic solvents through van der Waals forces.[5]
The balance between these opposing characteristics determines the compound's solubility in a given solvent.
Physicochemical Properties & Analog-Based Predictions
As of this writing, specific experimental data for this compound is scarce. However, we can make informed predictions by examining structurally related compounds.
| Property | Analog Compound | Value | Implication for this compound |
| pKa | Benzoic Acid | 4.20 (in water)[6][7] | The pKa is expected to be in a similar range, indicating it is a weak acid. Solubility in aqueous media will be highly pH-dependent, increasing significantly above its pKa as the carboxylate salt is formed.[3] |
| Cyclobutanecarboxylic Acid | 4.79 (in water)[8][9] | The alkyl nature of the cyclobutane ring is less electron-withdrawing than a phenyl ring, leading to a slightly higher (less acidic) pKa. The phenyl group on the target molecule will likely make it slightly more acidic than this analog. | |
| logP | Benzoic Acid | 1.87[6] | LogP (octanol-water partition coefficient) is a measure of lipophilicity. This value suggests a preference for organic phases over aqueous ones. |
| 3-Phenylbutyric Acid | 2.18[10][11] | The addition of alkyl carbons increases lipophilicity. This compound has one more carbon than 3-phenylbutyric acid (C₁₁ vs. C₁₀), suggesting its logP will be slightly higher, indicating greater lipophilicity and likely lower aqueous solubility. |
Predicted Solubility Behavior:
-
Water: Low intrinsic solubility, but will increase dramatically in alkaline solutions (e.g., in 5% sodium bicarbonate or sodium hydroxide solutions) due to the formation of the highly soluble carboxylate salt.[12]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected. These solvents can engage in hydrogen bonding with the carboxylic acid group while also accommodating the non-polar phenyl and cyclobutane rings.[13]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): Good solubility is predicted. These solvents can act as hydrogen bond acceptors and have sufficient polarity to interact with the carboxyl group, while their organic nature accommodates the lipophilic parts of the molecule.[13]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. While these solvents can interact with the phenyl and cyclobutane groups, they cannot effectively solvate the highly polar carboxylic acid head.[14]
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method .[15] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute at a specific temperature. This value is known as the thermodynamic solubility, which is distinct from kinetic solubility—a often higher, metastable value that can arise from supersaturated solutions.[16][17]
Causality in Experimental Design
The protocol described below is designed to be a self-validating system. Each step has a specific purpose rooted in the physical chemistry of dissolution to ensure that the final measurement reflects true thermodynamic equilibrium.
-
Using Excess Solid: Ensures that the solvent is fully saturated and that the dissolution process reaches equilibrium with the most stable solid-state form of the compound.[18]
-
Controlled Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) is critical for reproducibility.[19]
-
Sufficient Equilibration Time: Dissolution is not instantaneous. A period of 24 to 72 hours of agitation is typically required to ensure the system has reached a true equilibrium, where the rate of dissolution equals the rate of precipitation.[18] The concentration should be measured at multiple time points (e.g., 24h, 48h) to confirm a plateau has been reached.
-
Phase Separation: Inaccurate separation of undissolved solid from the saturated solution is a common source of error. Centrifugation followed by filtration through a low-binding filter (e.g., PTFE) is a robust method to obtain a clear, particle-free supernatant for analysis.[20]
-
Accurate Quantification: A validated, specific analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to accurately measure the concentration of the dissolved compound without interference.
Visual Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Detailed Step-by-Step Protocol
This protocol outlines the procedure for determining the thermodynamic solubility of this compound in a single solvent. The experiment should be performed in triplicate for statistical validity.[21]
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm PTFE syringe filters
-
Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Preparation: 1.1. Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., 5-10 mg for a 1 mL solvent volume is a good starting point). 1.2. Accurately pipette a known volume of the desired solvent (e.g., 1.0 mL) into the vial. 1.3. Securely cap the vial.
-
Equilibration: 2.1. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[18] 2.2. Allow the samples to equilibrate for at least 24 hours. For a robust determination, prepare parallel sets of vials to be analyzed at 24, 48, and 72 hours to confirm that the measured concentration has reached a stable plateau.[18]
-
Phase Separation: 3.1. Remove the vials from the shaker. 3.2. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. 3.3. Carefully withdraw an aliquot of the clear supernatant using a pipette, being cautious not to disturb the solid pellet. 3.4. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particles.
-
Quantification: 4.1. Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol). 4.2. From the stock solution, prepare a series of calibration standards of known concentrations. 4.3. Accurately dilute the filtered sample from step 3.4 with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. 4.4. Analyze the calibration standards and the diluted sample by HPLC. 4.5. Construct a calibration curve by plotting the peak area against the concentration of the standards. 4.6. Determine the concentration of the diluted sample from the calibration curve.
-
Calculation: 5.1. Calculate the original concentration in the saturated solution, accounting for the dilution factor used in step 4.3. 5.2. Express the final solubility in appropriate units, such as mg/mL or µg/mL.
Data Presentation and Interpretation
The results of the solubility experiments should be compiled into a clear, comparative table.
Table 1: Template for Experimental Solubility Data of this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant | Predicted Solubility | Experimental Solubility (mg/mL) |
| Polar Protic | Water | 80.1 | Low | [To be determined] |
| Methanol | 32.7 | Good | [To be determined] | |
| Ethanol | 24.5 | Good | [To be determined] | |
| Polar Aprotic | DMSO | 46.7 | Good | [To be determined] |
| Acetonitrile | 37.5 | Good | [To be determined] | |
| Ethyl Acetate | 6.0 | Moderate | [To be determined] | |
| Non-Polar | Toluene | 2.4 | Poor | [To be determined] |
| Hexane | 1.9 | Poor | [To be determined] | |
| Aqueous Buffer | pH 7.4 Buffer | ~80 | High (as salt) | [To be determined] |
Visualizing Molecular Interactions
The experimentally determined solubility can be understood by visualizing the dominant intermolecular forces between the solute and solvent.
Caption: Dominant intermolecular forces governing solubility.
Conclusion and Implications
This guide provides the essential theoretical and practical tools for characterizing the solubility of this compound. By combining predictive analysis based on molecular structure with a rigorous, self-validating experimental protocol, researchers can generate the high-quality solubility data necessary for informed decision-making in drug development and chemical synthesis. The resulting solubility profile will be critical for designing effective formulation strategies, predicting in vivo behavior, and optimizing reaction conditions, ultimately accelerating the path from discovery to application.
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Thermochemical properties of 3-Phenylcyclobutanecarboxylic acid
An In-Depth Technical Guide to the Thermochemical Properties of 3-Phenylcyclobutanecarboxylic Acid: A Methodological Approach
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (CAS No. 66016-28-2) is a molecule of interest in synthetic chemistry and drug development. A thorough understanding of its thermochemical properties—such as enthalpy of formation, entropy, heat capacity, and Gibbs free energy—is critical for process scale-up, reaction optimization, safety assessment, and predicting chemical behavior. This technical guide provides a comprehensive framework for determining these essential properties. Due to the limited availability of specific experimental data for this compound in public literature, this document serves as both a review of its known characteristics and a detailed methodological roadmap for researchers. We present field-proven experimental protocols and robust computational workflows, explaining the causality behind experimental choices and ensuring a self-validating system of protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize this compound or structurally similar molecules.
Introduction: The Scientific Imperative
The cyclobutane ring, a strained four-membered carbocycle, imparts unique conformational and reactivity characteristics to a molecule. When substituted with both a phenyl group and a carboxylic acid moiety, as in this compound, the resulting structure presents a fascinating case for thermochemical analysis. The interplay between the rigid, strained ring, the flexible phenyl group, and the hydrogen-bonding capability of the carboxylic acid dictates the molecule's stability, phase behavior, and reactivity.
Thermochemical data are the bedrock of chemical process development. For instance:
-
Enthalpy of Formation (ΔHf°) is fundamental to calculating reaction enthalpies, ensuring that heat evolution can be safely managed during synthesis.
-
Heat Capacity (Cp) data is essential for designing heating and cooling systems in a reactor.[1]
-
Gibbs Free Energy of Formation (ΔGf°) determines the spontaneity of reactions and the position of chemical equilibrium.[2][3]
This guide outlines the necessary steps to acquire this critical data, establishing a foundation for its safe and efficient application.
Known Properties of this compound
While comprehensive experimental thermochemical data is scarce, fundamental identifiers and predicted properties have been reported. These serve as a starting point for any investigation.
| Property | Value / Identifier | Source |
| CAS Number | 66016-28-2 | [4][5] |
| Molecular Formula | C₁₁H₁₂O₂ | [4] |
| Molecular Weight | 176.21 g/mol | [4] |
| Predicted Boiling Point | 330.9 ± 31.0 °C | [4] |
| Predicted Density | 1.195 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 4.67 ± 0.40 | [4] |
Experimental Determination of Thermochemical Properties
For a molecule like this compound, a multi-faceted experimental approach is required. The solid-state nature and the presence of the carboxylic acid group, which can form dimers via hydrogen bonding, are key considerations in experimental design.[6]
Core Experimental Workflow
The logical flow for experimental characterization involves purifying the sample, determining its phase behavior and heat capacity, and finally, measuring its enthalpy of formation through combustion.
Caption: Workflow for ab initio thermochemical calculations. [7]
Protocol 3: Ab Initio Thermochemistry Calculation
Objective: To compute the gas-phase ΔHf°, standard entropy (S°), Cp°, and ΔGf° from first principles.
Rationale: High-level composite methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS) models are designed to approximate the results of computationally expensive methods with high accuracy, often reaching "chemical accuracy" (within ~4 kJ/mol of experimental values). [8]The choice of the M06-2X functional for initial optimization is based on its strong performance for main-group thermochemistry. [7] Methodology:
-
Conformational Search:
-
Perform a systematic or stochastic conformational search using a computationally inexpensive force field like MMFF94 to identify all relevant low-energy conformers of this compound. [7]2. Geometry Optimization and Frequency Calculation:
-
For each unique low-energy conformer, perform a full geometry optimization and harmonic frequency calculation using a density functional theory (DFT) method. The M06-2X functional with a 6-31G(d) basis set is a suitable choice. [7] * Confirm that all frequencies are real to ensure a true energy minimum has been found.
-
-
High-Accuracy Single-Point Energy:
-
Thermochemical Analysis:
-
Use the harmonic frequencies from the DFT calculation to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy using the standard rigid-rotor harmonic-oscillator (RRHO) model. [10] * Calculate the total enthalpy (H) and Gibbs free energy (G) for each conformer at the desired temperature (e.g., 298.15 K).
-
-
Boltzmann Averaging:
-
Calculate the relative Gibbs free energies of all conformers.
-
Compute the Boltzmann-averaged thermochemical properties for the molecular ensemble. The contribution of each conformer is weighted based on its population, which is determined by its relative Gibbs free energy. [7]This step is critical to account for conformational entropy.
-
-
Enthalpy of Formation Calculation:
-
Calculate the gas-phase standard enthalpy of formation (ΔHf°) using an atomization or isodesmic reaction scheme. An isodesmic reaction, where the number and types of bonds are conserved between reactants and products, is generally preferred as it allows for significant cancellation of errors in the electronic structure calculations. [11]
-
Conclusion and Outlook
The thermochemical characterization of this compound is a solvable challenge that requires a synergistic application of experimental and computational chemistry. The protocols outlined in this guide provide a robust framework for obtaining accurate and reliable data. Experimental measurements via DSC and combustion calorimetry provide benchmark values, while computational modeling offers deep insight into the contributions of different molecular conformations. The resulting data for enthalpy of formation, heat capacity, entropy, and Gibbs free energy will be invaluable for the safe and predictable application of this compound in pharmaceutical and chemical manufacturing.
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Early-stage research on 3-Phenylcyclobutanecarboxylic acid analogs
An In-Depth Technical Guide to Early-Stage Research on 3-Phenylcyclobutanecarboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Untapped Potential of a Rigid Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both unique three-dimensional structures and favorable pharmacological properties is perpetual. The cyclobutane ring, a motif once considered synthetically challenging, is now increasingly appreciated for its ability to impart desirable characteristics upon bioactive molecules.[1][2] Its rigid, puckered structure can enforce specific conformations, enhance metabolic stability, and serve as a non-planar bioisostere for aromatic rings, thereby improving solubility and other pharmacokinetic parameters.[2][3]
This guide focuses on the early-stage research and development of analogs based on the this compound core. This scaffold is particularly intriguing as it combines the conformational rigidity of the cyclobutane ring with the well-established role of the phenyl and carboxylic acid moieties in interacting with various biological targets. While direct research on this specific scaffold is nascent, a wealth of knowledge on related structures provides a strong rationale for its investigation across multiple therapeutic areas, from oncology to neuroprotection.
This document is structured not as a rigid protocol, but as a dynamic guide for the senior application scientist. It aims to provide the foundational knowledge, strategic insights, and practical methodologies required to initiate and advance a research program centered on this compound analogs. We will delve into the "why" behind experimental choices, ensuring that each step is a self-validating component of a robust drug discovery cascade.
Part 1: The Strategic Imperative for Investigating this compound Analogs
The decision to explore a novel chemical scaffold is driven by the potential for discovering new chemical matter with superior efficacy, selectivity, and drug-like properties. The this compound core presents a compelling case for investigation based on the established bioactivities of its constituent parts and the unique advantages conferred by the cyclobutane ring.
The Phenyl Moiety: A Versatile Anchor for Biological Activity
The phenyl group is a ubiquitous feature in a vast array of approved drugs and clinical candidates. Its ability to engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions, makes it a privileged scaffold for binding to diverse protein targets. In the context of our target scaffold, the phenyl ring can be strategically substituted to modulate potency, selectivity, and pharmacokinetic properties. For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the ring, influencing its interaction with target proteins.
The Carboxylic Acid: A Key Pharmacophore
The carboxylic acid group is a common pharmacophore that can act as a hydrogen bond donor and acceptor, as well as engage in ionic interactions. Its presence can significantly influence a molecule's solubility and ability to interact with biological targets. In many drug classes, such as non-steroidal anti-inflammatory drugs (NSAIDs), the carboxylic acid moiety is essential for activity.[4] Furthermore, the carboxylic acid can serve as a handle for prodrug strategies to improve oral bioavailability.
The Cyclobutane Core: A Gateway to Improved Drug-like Properties
The incorporation of a cyclobutane ring offers several advantages in drug design:
-
Conformational Restriction: The rigid nature of the cyclobutane ring limits the number of accessible conformations, which can lead to increased binding affinity and selectivity for the target protein.[3]
-
Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains, potentially leading to an improved pharmacokinetic profile.[5]
-
Improved Physicochemical Properties: As a three-dimensional, sp³-rich scaffold, the cyclobutane ring can disrupt planarity and increase the solubility of a molecule compared to its aromatic counterparts.[2]
Part 2: Synthetic Strategies for Building a Diverse Analog Library
A successful early-stage research program hinges on the ability to rapidly generate a diverse library of analogs for biological screening. The synthesis of this compound analogs can be approached through several strategic pathways. The following is a proposed, generalized workflow that can be adapted to generate a wide range of derivatives.
Caption: Generalized workflow for the synthesis of this compound analogs.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
Objective: To synthesize the this compound core from a commercially available starting material.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated and 1 M)
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
Grignard Reaction:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-oxocyclobutanecarboxylic acid (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.1 eq) dropwise via a syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-phenylcyclobutanecarboxylic acid.
-
-
Dehydration:
-
Dissolve the crude alcohol from the previous step in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude 3-phenylcyclobut-2-enecarboxylic acid.
-
-
Hydrogenation:
-
Dissolve the crude alkene in ethanol in a Parr hydrogenation bottle.
-
Add 10% palladium on carbon (5 mol%).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake for 24 hours.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the final this compound. Purify by recrystallization or column chromatography as needed.
-
Part 3: A Multi-Pronged Approach to Biological Evaluation
With a library of analogs in hand, the next critical step is to assess their biological activity across a range of relevant assays. Based on the known activities of structurally related compounds, we will focus on two primary therapeutic areas: oncology and neuroprotection.
Anticancer Activity Screening
The presence of the phenyl group in many anticancer agents suggests that our analogs may exhibit cytotoxic or antiproliferative effects.[6][7]
3.1.1. In Vitro Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screen for cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
3.1.2. Mechanism of Action: Cell Cycle Analysis
Compounds that exhibit significant cytotoxicity can be further investigated for their effect on the cell cycle.
Protocol:
-
Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Caption: Workflow for cell cycle analysis to elucidate the mechanism of action.
Neuroprotective Activity Screening
Phenolic acids are known to possess neuroprotective properties, often through antioxidant and anti-inflammatory mechanisms.[2][8][9] The this compound scaffold shares key structural features with these compounds.
3.2.1. In Vitro Neuroprotection: Oxidative Stress Model
A common in vitro model for assessing neuroprotection involves inducing oxidative stress in neuronal cells (e.g., SH-SY5Y) with hydrogen peroxide (H₂O₂).
Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to differentiate into a neuronal phenotype.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 24 hours.
-
Oxidative Stress Induction: Expose the cells to H₂O₂ for a specified time to induce cell death.
-
Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the H₂O₂-treated control.
Part 4: Lead Optimization and Future Directions
The initial screening data will provide valuable structure-activity relationships (SAR) that will guide the next phase of lead optimization. Key properties to optimize include potency, selectivity, and pharmacokinetic parameters.
Metabolic Stability Assessment
Early assessment of metabolic stability is crucial to avoid costly late-stage failures.[5] An in vitro assay using liver microsomes can provide an initial indication of a compound's metabolic fate.
Protocol:
-
Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes (e.g., human or rat) and NADPH (as a cofactor) at 37 °C.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Table 1: Hypothetical Metabolic Stability Data for a Series of Analogs
| Compound ID | R-Group on Phenyl Ring | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg) |
| Lead-001 | H | 15 | 46.2 |
| Analog-002 | 4-F | 35 | 19.8 |
| Analog-003 | 4-Cl | 28 | 24.8 |
| Analog-004 | 4-OCH₃ | 8 | 86.6 |
This table illustrates how data on metabolic stability can be presented to guide SAR. For example, the introduction of a fluorine atom at the 4-position of the phenyl ring (Analog-002) significantly increases the metabolic stability compared to the parent compound (Lead-001).
Future Directions
The early-stage research outlined in this guide will lay the groundwork for a robust drug discovery program. Future efforts should focus on:
-
Expanding the Analog Library: Synthesize a wider range of analogs with diverse substitutions on both the phenyl ring and the cyclobutane core to further explore the SAR.
-
In Vivo Efficacy Studies: Advance promising lead compounds into in vivo models of cancer or neurodegenerative diseases to assess their efficacy and tolerability.
-
Pharmacokinetic Studies: Conduct full pharmacokinetic studies in animal models to determine parameters such as oral bioavailability, plasma half-life, and tissue distribution.
-
Target Identification and Validation: For compounds with interesting phenotypic effects, initiate studies to identify their molecular target(s).
By systematically applying the principles and methodologies outlined in this guide, researchers can effectively navigate the early stages of drug discovery and unlock the therapeutic potential of this compound analogs.
References
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- van der Kolk, E., et al. (2020).
- Mykhailiuk, P. K. (2019). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 4(1), 2244–2253. [Link]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 3-Phenylcyclobutanecarboxylic Acid
Introduction
3-Phenylcyclobutanecarboxylic acid is a valuable carbocyclic compound that serves as a key building block in the development of novel therapeutic agents and functional materials. Its rigid cyclobutane scaffold, decorated with a phenyl group, provides a unique three-dimensional structure that is increasingly sought after in medicinal chemistry to "escape from flatland" and explore new chemical space. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis.
Synthetic Strategy: A Robust and Scalable Approach
The selected synthetic route for this compound is a reliable three-step process commencing with the readily available starting material, ethyl 3-oxocyclobutanecarboxylate. This strategy involves:
-
Grignard Reaction: Nucleophilic addition of phenylmagnesium bromide to the ketone moiety of ethyl 3-oxocyclobutanecarboxylate to introduce the phenyl group and form the corresponding tertiary alcohol.
-
Deoxygenation (Hydrogenolysis): Removal of the hydroxyl group via a palladium-catalyzed hydrogenolysis. This step is crucial for obtaining the desired 3-phenylcyclobutane core.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.
This approach is favored for its high efficiency, scalability, and the commercial availability of the starting materials.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Figure 1: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| Ethyl 3-oxocyclobutanecarboxylate | C₇H₁₀O₃ | 142.15 | 94470-34-1 | Commercial sources | Purity ≥97% |
| Phenylmagnesium bromide (3.0 M in Et₂O) | C₆H₅MgBr | 181.31 | 100-58-3 | Commercial sources | Handle under inert atmosphere |
| Palladium on Carbon (10 wt. %) | Pd/C | 106.42 | 7440-05-3 | Commercial sources | Catalyst |
| Hydrogen (gas) | H₂ | 2.02 | 1333-74-0 | Gas cylinder | Use with appropriate safety measures |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Commercial sources | Pellets or solution |
| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | 7647-01-0 | Commercial sources | ~37% in H₂O |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | Commercial sources | Distill from Na/benzophenone |
| Ethanol (EtOH), absolute | C₂H₅OH | 46.07 | 64-17-5 | Commercial sources | |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 | Commercial sources | For extraction |
| Magnesium Sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | 7487-88-9 | Commercial sources | For drying |
Step 1: Synthesis of Ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 3-oxocyclobutanecarboxylate (5.0 g, 35.2 mmol) dissolved in anhydrous THF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (14.1 mL of a 3.0 M solution in diethyl ether, 42.2 mmol) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate as a viscous oil. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-phenylcyclobutanecarboxylate
-
Dissolve the crude ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate from the previous step in absolute ethanol (100 mL) in a hydrogenation flask.
-
Carefully add 10% palladium on carbon (0.5 g, 10 wt. %).
-
Subject the mixture to hydrogenation (50 psi of H₂) in a Parr hydrogenator and shake for 24 hours at room temperature.
-
After the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with ethanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield crude ethyl 3-phenylcyclobutanecarboxylate.
Step 3: Synthesis of this compound
-
Dissolve the crude ethyl 3-phenylcyclobutanecarboxylate in a mixture of ethanol (50 mL) and water (25 mL).
-
Add sodium hydroxide (2.8 g, 70.4 mmol) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid while cooling in an ice bath.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white crystalline solid.
Typical Characterization Data
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | 136-138 °C |
| ¹H NMR | (400 MHz, CDCl₃) δ 7.35-7.18 (m, 5H, Ar-H), 3.45-3.35 (m, 1H), 3.05-2.95 (m, 1H), 2.70-2.50 (m, 4H). The presence of a broad singlet for the carboxylic acid proton may be observed around 11-12 ppm. |
| ¹³C NMR | (100 MHz, CDCl₃) δ 181.5, 142.8, 128.6, 126.5, 126.4, 42.1, 35.5, 33.8. |
| Mass Spec (EI) | m/z 176.08 (M⁺) |
Reaction Mechanism Insights
The key transformations in this synthesis are well-established organic reactions. The Grignard reaction proceeds through the nucleophilic attack of the carbanionic phenyl group of the Grignard reagent on the electrophilic carbonyl carbon of the cyclobutanone. The subsequent hydrogenolysis of the benzylic alcohol is a classic example of palladium-catalyzed deoxygenation, which proceeds via oxidative addition of the C-O bond to the palladium surface followed by hydrogenolysis. Finally, the saponification is a base-catalyzed hydrolysis of the ester to the corresponding carboxylate, which upon acidification yields the final carboxylic acid.
Safety and Handling
-
Phenylmagnesium bromide is highly reactive and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (nitrogen or argon).
-
Hydrogen gas is highly flammable and should be handled with extreme care in a well-ventilated area, away from ignition sources. Use of a blast shield is recommended during hydrogenation.
-
Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers can confidently produce this valuable building block for their drug discovery and materials science programs.
References
- Fuchs, R., & C, J. A. (1967). Synthesis and ionization constants of m- and p-substituted cis-3-phenylcyclobutanecarboxylic acids. The Journal of Organic Chemistry, 32(11), 3557-3560.
- Ko, H. M., & Dong, G. (2014). Rhodium(I)-Catalyzed Activation of Enantiotopic Cyclobutanone C–C Bonds.
- Murakami, M., Amii, H., & Ito, Y. (1994). Breaking of the CC Bond of Cyclobutanones by Rhodium(I) and Its Extension to Catalytic Synthetic Reactions. Journal of the American Chemical Society, 116(19), 8567-8572.
- De, S., & Dong, G. (2017). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals.
- Wang, Y., et al. (2020). Computational Exploration of Intramolecular Cycloaddition of Cyclobutanone with Alkene Catalyzed by Rhodium Versus Nickel: The Origins of Selectivities. The Journal of Organic Chemistry, 85(15), 9625-9635.
- Souillart, L., & Cramer, N. (2014). Highly Enantioselective Rhodium(I)‐Catalyzed Carbonyl Carboacylations Initiated by C−C Bond Activation.
Purification of 3-Phenylcyclobutanecarboxylic acid from reaction mixture
An Application Guide: Strategic Purification of 3-Phenylcyclobutanecarboxylic Acid from Synthetic Reaction Mixtures
Abstract
This compound is a valuable building block in medicinal chemistry and materials science. Achieving high purity of this compound is critical for ensuring reproducible results in downstream applications and meeting stringent regulatory standards in drug development. This application note provides a comprehensive guide for researchers, scientists, and process chemists on the strategic purification of this compound from crude reaction mixtures. We delve into the identification of common process-related impurities and present detailed, field-proven protocols for purification via acid-base extraction, recrystallization, and column chromatography. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methodologies effectively.
Understanding the Impurity Profile
The selection of an optimal purification strategy is predicated on a thorough understanding of the potential impurities in the crude product. The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis for this compound involves the reaction of an arylmagnesium bromide with ethyl 3-ketocyclobutanecarboxylate, followed by hydrogenolysis and saponification.[1]
Based on this and other common synthetic pathways, the crude product may contain a variety of impurities:
| Impurity Class | Specific Examples | Rationale for Presence | Physical/Chemical Properties |
| Neutral Starting Materials | Ethyl 3-ketocyclobutanecarboxylate | Incomplete reaction during the Grignard addition step. | Ester, moderately polar, non-acidic. |
| Neutral Intermediates | Ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate | Intermediate prior to hydrogenolysis. | Ester, alcohol; more polar than starting material. |
| Ethyl 3-phenylcyclobutanecarboxylate | Intermediate prior to saponification. | Ester, non-acidic. | |
| Basic Impurities | N,N-Dimethylaniline (if used as catalyst) | Additives from specific reaction conditions. | Tertiary amine, basic. |
| Acidic Byproducts | Other carboxylic acids | Side reactions or degradation. | Acidic, properties may vary. |
| Residual Solvents | Diethyl ether, Toluene, Ethanol | Solvents used during synthesis and workup. | Volatile, varying polarities. |
Identifying the major impurities through techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) is a crucial first step before committing to a purification scheme.
Strategic Selection of Purification Method
The choice of purification technique depends on the properties of the target compound versus those of the impurities.[2] For this compound, a solid at room temperature, several high-efficacy options are available.
Caption: Decision workflow for selecting a purification strategy.
Detailed Application Protocols
Protocol 1: Acid-Base Extraction
This technique is exceptionally effective for separating carboxylic acids from neutral and basic impurities.[2][3][4] It leverages the differential solubility of the carboxylic acid and its corresponding carboxylate salt.[5] The acid is converted to its water-soluble salt form with a weak base, leaving non-acidic impurities in the organic phase.
Causality: Sodium bicarbonate (NaHCO₃) is a weak base, sufficiently strong to deprotonate the carboxylic acid (pKa ~4.7) but not strong enough to deprotonate less acidic functional groups like phenols (pKa ~10) or to hydrolyze esters, ensuring high selectivity.[5][6]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in a suitable organic solvent like ethyl acetate or diethyl ether (100 mL) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (50 mL).[2] Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which contains the sodium salt of the carboxylic acid, into a clean Erlenmeyer flask.[2]
-
Repeat Extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of saturated NaHCO₃ solution (25 mL). Combine the aqueous extracts.[2]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is strongly acidic (pH < 2), which will cause the carboxylic acid to precipitate.[2][4]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum desiccator or a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, assuming a suitable solvent can be found in which the compound has high solubility at high temperatures and low solubility at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Causality: The slow formation of a crystal lattice from a supersaturated solution is a highly selective process. Molecules of the desired compound preferentially incorporate into the growing crystal, excluding structurally dissimilar impurity molecules, which remain in the solvent (mother liquor).
Caption: Standard workflow for purification by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Determine a suitable solvent or solvent pair. Toluene or an ethanol/water mixture are good starting points for aromatic carboxylic acids.[7] The ideal solvent will dissolve the compound completely when hot but sparingly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise, heating the mixture to boiling with stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
When dealing with impurities that have similar acidity and solubility to the target compound (e.g., structural isomers or homologs), column chromatography is the method of choice.[2][8]
Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent). The slightly acidic nature of silica gel can cause peak tailing with carboxylic acids.[2] Adding a small amount of a volatile acid (like acetic acid) to the mobile phase suppresses the deprotonation of the target compound, ensuring it remains in a single protonation state and elutes as a sharp, well-defined band.[2]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. A mixture of hexanes and ethyl acetate is a common starting point. Add 0.5-1% acetic acid to the solvent system to prevent streaking.[2] Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading).
-
Elution: Begin eluting the column with the mobile phase, maintaining a constant flow rate.
-
Fraction Collection: Collect eluate fractions in an ordered series of test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and volatile acetic acid under reduced pressure using a rotary evaporator to yield the purified this compound.[2]
Purity Assessment and Troubleshooting
| Technique | Purpose | Indication of Purity |
| Melting Point | Assess thermal purity | A sharp melting point range (e.g., < 2 °C) that matches the literature value. |
| NMR Spectroscopy | Structural verification and purity | Absence of signals corresponding to impurities. Integration should match the expected proton ratios. |
| HPLC/LC-MS | Quantitative purity analysis | A single major peak with purity >98% by area normalization. Mass spectrum matches the expected molecular weight. |
Troubleshooting Common Issues:
-
Oily Product After Extraction: If the product oils out instead of precipitating upon acidification, it may be due to residual organic solvent or the presence of impurities that depress the melting point. Extract the acidified aqueous solution with a clean portion of ethyl acetate or dichloromethane, dry the organic layer with anhydrous MgSO₄, filter, and evaporate the solvent.[6]
-
Poor Recovery from Recrystallization: This can be caused by using too much solvent, cooling too quickly, or premature crystallization during hot filtration. Ensure minimal solvent is used and allow for slow, undisturbed cooling.
-
Streaking on TLC/Column: As mentioned, this is common for carboxylic acids on silica. Always add 0.5-1% acetic or formic acid to your eluent to resolve this issue.[2]
References
- Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem.
- Fain, J. A., & Cárdenas, J. A. (1968). Synthesis and ionization constants of m- and p-substituted cis-3-phenylcyclobutanecarboxylic acids. The Journal of Organic Chemistry, 33(9), 3423–3426.
- University of California, Davis. (n.d.). Acid-Base Extraction.
- LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Wikipedia. (n.d.). Acid–base extraction.
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: High-Purity Recrystallization of 3-Phenylcyclobutanecarboxylic Acid
Abstract
This comprehensive guide details a robust methodology for the purification of 3-Phenylcyclobutanecarboxylic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering a deep dive into the causal factors governing the purification process. We elucidate the principles of solvent selection, provide a systematic approach for empirical solvent screening, and present a detailed, step-by-step recrystallization workflow. The protocols herein are structured to be self-validating, ensuring reproducibility and high-purity outcomes.
Introduction: The Rationale for Recrystallization
This compound is a valuable building block in medicinal chemistry and materials science. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce confounding variables in biological assays. Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1][2] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[3][4] An ideal recrystallization process involves dissolving the crude solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving impurities dissolved in the mother liquor.[5][6]
The structural features of this compound—a polar carboxylic acid group and a nonpolar phenylcyclobutane moiety—present a unique challenge and opportunity for solvent selection. A successful recrystallization hinges on identifying a solvent or solvent mixture that perfectly balances these opposing polarity characteristics.
Physicochemical Properties & Solvent Selection Strategy
Precise, experimentally determined physicochemical data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure and general principles of organic chemistry, we can predict its properties and devise a solvent selection strategy.
| Property | Predicted/Known Value | Source |
| CAS Number | 66016-28-2 | [7] |
| Molecular Formula | C₁₁H₁₂O₂ | [8] |
| Molecular Weight | 176.21 g/mol | [8] |
| Predicted Boiling Point | 330.9 ± 31.0 °C | [8] |
| Predicted pKa | 4.67 ± 0.40 | [8] |
| Appearance | Likely a solid at room temperature | General principle for similar MW carboxylic acids |
The "Like Dissolves Like" Principle in Action
The carboxylic acid group imparts significant polarity and the capacity for hydrogen bonding, suggesting solubility in polar solvents like alcohols and water.[9][10] Conversely, the phenylcyclobutane portion of the molecule is nonpolar, hinting at solubility in less polar organic solvents. An effective recrystallization solvent will exploit the difference in solubility at high and low temperatures.[4]
A Systematic Approach to Solvent Screening
Given the absence of specific solubility data, a small-scale, empirical screening of potential solvents is the most scientifically sound approach. This process will identify a solvent that meets the following criteria:
-
High solubility at elevated temperatures: The crude material should readily dissolve in a minimal amount of the boiling solvent.
-
Low solubility at low temperatures: Upon cooling, the pure compound should crystallize out of the solution, maximizing recovery.
-
Favorable impurity solubility profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[5]
-
Inertness: The solvent must not react with the this compound.
-
Volatility: A relatively low boiling point is desirable for easy removal from the purified crystals.[10]
The following workflow illustrates the decision-making process for solvent selection:
Caption: Workflow for Empirical Solvent Selection.
Experimental Protocols
Protocol for Small-Scale Solvent Screening
Objective: To identify a suitable recrystallization solvent or solvent system for this compound.
Materials:
-
Crude this compound
-
Test tubes
-
Heating block or water bath
-
Candidate solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof)
-
Pasteur pipettes
Procedure:
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add a candidate solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Observe the solubility. If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization.
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath.
-
Continue to add the solvent dropwise to the hot mixture until the solid just dissolves.
-
Allow the test tube to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.
-
Repeat this process for a range of solvents to identify the optimal choice. For this compound, consider starting with ethanol/water or toluene.
Full-Scale Recrystallization Protocol
Objective: To purify crude this compound. This protocol assumes a suitable solvent has been identified from the screening process (for this example, we will proceed with an ethanol/water solvent system, a common choice for carboxylic acids).[9]
Materials and Equipment:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Chosen recrystallization solvent (e.g., Ethanol)
-
Anti-solvent (e.g., Deionized water)
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the primary solvent (ethanol) in small portions while heating and stirring. Add just enough hot solvent to completely dissolve the solid.[5]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This is a critical step to remove particulate matter that would otherwise be trapped in the final crystals.[5]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Rapid cooling can cause the compound to precipitate, trapping impurities. Once at room temperature, if using a mixed solvent system, slowly add the anti-solvent (water) until the solution becomes slightly turbid. Reheat gently until the solution is clear again, then allow to cool slowly.
-
Inducing Crystallization (If Necessary): If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[11]
-
Cooling: Once crystal formation is well underway at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified compound.[11]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (or the solvent mixture) to remove any adhering mother liquor containing dissolved impurities.[5]
-
Drying: Continue to draw air through the crystals on the Büchner funnel to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in the air or in a vacuum oven at a temperature well below the compound's melting point.
The following diagram illustrates the overall recrystallization process:
Caption: General Recrystallization Workflow.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The solution is cooled too rapidly. | Use a lower-boiling point solvent. Allow the solution to cool more slowly. Add slightly more solvent. |
| No Crystal Formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration. Try scratching the flask or adding a seed crystal.[11] |
| Low Recovery | The compound has significant solubility in the cold solvent. Incomplete crystallization. Insufficient cooling. | Ensure the solution is thoroughly cooled in an ice bath. Use a different solvent with lower solubility at cold temperatures. |
| Crystals are Colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. |
Conclusion
This application note provides a comprehensive framework for the successful recrystallization of this compound. By combining theoretical principles with a practical, empirical approach to solvent selection, researchers can achieve high-purity material essential for downstream applications. The detailed protocols and troubleshooting guide serve as a valuable resource for optimizing this fundamental purification technique.
References
- Benchchem. (n.d.). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.
- University of California, Los Angeles. (n.d.). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid.
- ChemicalBook. (n.d.). This compound | 66016-28-2.
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
- Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet.
- Benchchem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Aribo Biotechnology. (n.d.). 66016-28-2 | this compound.
- University of California, Davis. (n.d.). Recrystallization and Crystallization.
- Professor Dave Explains. (2020, January 10). Recrystallization. YouTube.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- Chongqing Chemdad Co. (n.d.). This compound.
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Application Note: Derivatization of 3-Phenylcyclobutanecarboxylic Acid for Enhanced GC-MS Analysis
Abstract
This application note provides a comprehensive guide to the derivatization of 3-phenylcyclobutanecarboxylic acid for robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS). Direct analysis of this compound is challenging due to its high polarity and low volatility, leading to poor chromatographic peak shape and low sensitivity.[1][2] This guide details a proven silylation protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid into its more volatile and thermally stable trimethylsilyl (TMS) ester. We will explore the underlying chemical principles, provide a detailed step-by-step protocol, and discuss the expected mass spectrometric fragmentation of the derivatized analyte, enabling confident identification and quantification in complex matrices.
Introduction: The Rationale for Derivatization
This compound is a molecule of interest in various fields, including pharmaceutical development and metabolite analysis. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, the direct analysis of carboxylic acids like this compound by GC-MS presents significant challenges. The presence of the polar carboxyl group leads to strong intermolecular hydrogen bonding, resulting in:
-
Low Volatility: The compound does not readily vaporize at temperatures compatible with GC analysis, leading to poor transfer into the gas phase.
-
Poor Peak Shape: Interactions with active sites on the GC column can cause peak tailing, reducing resolution and accuracy of quantification.[1]
-
Thermal Instability: At the high temperatures of the GC inlet and column, the carboxylic acid may degrade, leading to inaccurate results.
To overcome these limitations, a chemical derivatization step is essential.[3] Derivatization is the process of chemically modifying the analyte to enhance its analytical properties. For carboxylic acids, the most common approaches are silylation and esterification (alkylation), which replace the active hydrogen of the carboxyl group with a less polar functional group.[1][4] This application note will focus on silylation, a highly effective and widely used technique.[4][5]
Silylation: A Robust Derivatization Strategy
Silylation involves the replacement of an active hydrogen atom with an alkylsilyl group, most commonly the trimethylsilyl (TMS) group.[6] The resulting TMS esters are significantly more volatile, less polar, and more thermally stable than their parent carboxylic acids.[4]
Mechanism of Silylation with BSTFA:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating agent.[6] The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of BSTFA, leading to the formation of the TMS ester and the byproducts N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, which are volatile and generally do not interfere with the analysis.[6] The reaction is often catalyzed by the addition of a small amount of trimethylchlorosilane (TMCS), which increases the reactivity of the silylating agent, especially for sterically hindered compounds.[5][7]
Experimental Protocol: Silylation of this compound
This protocol provides a detailed, step-by-step methodology for the derivatization of this compound using BSTFA with 1% TMCS as a catalyst.
3.1. Materials and Reagents
-
This compound (CAS: 66016-28-2)[8]
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Pyridine (anhydrous)[9]
-
Ethyl acetate (GC grade)
-
Nitrogen gas, high purity
-
2 mL glass vials with PTFE-lined screw caps
-
Heating block or oven
-
Micropipettes
3.2. Step-by-Step Derivatization Procedure
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is free of water, as silylating reagents are moisture-sensitive.[6][10]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Pyridine acts as a solvent and an acid scavenger.
-
Silylating Agent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure complete derivatization.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven. For some sterically hindered compounds, a longer reaction time or higher temperature may be necessary.[6]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Dilution: Dilute the derivatized sample with ethyl acetate to a final concentration suitable for GC-MS analysis (e.g., 1 mL).
-
Analysis: The sample is now ready for injection into the GC-MS system. Analyze the derivatized sample as soon as possible, although TMS derivatives are generally stable for a reasonable period if stored in a tightly sealed vial.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. pubs.acs.org [pubs.acs.org]
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- 5. phoenix-sci.com [phoenix-sci.com]
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- 10. scispace.com [scispace.com]
3-Phenylcyclobutanecarboxylic Acid: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of the Phenylcyclobutane Moiety
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among these, the 3-phenylcyclobutanecarboxylic acid scaffold has emerged as a compelling building block for the synthesis of innovative therapeutics. Its inherent three-dimensionality, a departure from the planar structures that have historically dominated medicinal chemistry, offers a strategic advantage in exploring new chemical space and interacting with complex biological targets.[1] The cyclobutane ring, a strained carbocycle, imparts a unique puckered conformation, influencing the spatial arrangement of substituents and enhancing interactions with protein binding pockets.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and strategic application of this compound in the generation of novel, biologically active compounds.
The rationale for employing the cyclobutane motif is multifaceted. It can act as a bioisostere for larger cyclic systems or alkenes, preventing cis/trans isomerization and improving metabolic stability.[2] The introduction of sp³-hybridized carbons contributes to an increased three-dimensional character, a feature that has been correlated with higher clinical success rates.[1] Specifically, the this compound scaffold combines a rigid cyclobutane core with the aromatic properties of a phenyl group and the versatile reactivity of a carboxylic acid, making it an ideal starting point for the construction of diverse chemical libraries.
Physicochemical Properties and Design Considerations
A summary of the key physicochemical properties of this compound is presented in the table below. These predicted values are crucial for computational modeling and initial drug design efforts.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [3] |
| Molecular Weight | 176.21 g/mol | [3] |
| Boiling Point | 330.9 ± 31.0 °C | [3] |
| Density | 1.195 ± 0.06 g/cm³ | [3] |
| pKa | 4.67 ± 0.40 | [3] |
These properties suggest that this compound is a suitable starting material for the synthesis of compounds intended for oral administration, falling within the general parameters of "drug-likeness". The carboxylic acid moiety provides a handle for a wide array of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthesis of the Core Scaffold: A Detailed Protocol
The synthesis of cis-3-phenylcyclobutanecarboxylic acid is achieved through a three-step sequence involving a Grignard reaction, followed by hydrogenolysis and saponification. The following protocol is a detailed methodology based on established chemical principles.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to cis-3-phenylcyclobutanecarboxylic acid.
Experimental Protocol:
Step 1: Grignard Reaction with Phenylmagnesium Bromide
-
Preparation: Under an inert atmosphere (nitrogen or argon), equip a flame-dried three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a magnetic stirrer. Add magnesium turnings to the flask.
-
Grignard Reagent Formation: Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not initiate, a crystal of iodine can be added. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[4] After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Ketone: Cool the Grignard reagent to 0 °C using an ice bath. Prepare a solution of ethyl 3-ketocyclobutanecarboxylate in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.
Step 2: Palladium-Catalyzed Hydrogenolysis
-
Reaction Setup: Dissolve the crude alcohol from the previous step in ethanol in a flask suitable for hydrogenation. Add a catalytic amount of 10% palladium on carbon.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed (monitored by TLC or hydrogen uptake).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude ethyl cis-3-phenylcyclobutanecarboxylate.
Step 3: Saponification
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add potassium hydroxide pellets and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid at 0 °C. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford cis-3-phenylcyclobutanecarboxylic acid.
Application in Medicinal Chemistry: Derivatization Protocols
The carboxylic acid functionality of this compound is a versatile handle for the synthesis of a wide range of derivatives, most notably amides and esters, which are prevalent in many drug classes.
Protocol 1: Amide Synthesis via Acyl Chloride
This method is robust and generally high-yielding, proceeding through a highly reactive acyl chloride intermediate.
Caption: Amide synthesis via the acyl chloride intermediate.
Experimental Procedure:
-
Acyl Chloride Formation: In a fume hood, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.
-
Amidation: Cool the reaction mixture to 0 °C. In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM. Add the freshly prepared acyl chloride solution dropwise to the amine solution.
-
Workup: Stir the reaction at room temperature for 2-4 hours. Quench the reaction with water and extract the product with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Protocol 2: Esterification using DCC and DMAP (Steglich Esterification)
This method is particularly useful for coupling with a variety of alcohols, including sterically hindered ones, under mild conditions.[5]
Caption: Steglich esterification of this compound.
Experimental Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM under an inert atmosphere.
-
Coupling: Cool the solution to 0 °C and add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise.
-
Reaction and Workup: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Purification: Filter off the DCU precipitate and wash it with DCM. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by column chromatography.[5]
Application in Drug Discovery: A Case Study on Sigma-1 Receptor Ligands
The sigma-1 receptor is a chaperone protein implicated in a variety of neurological disorders, making it an attractive target for drug development.[6][7] Phenylcycloalkanecarboxylic acid derivatives have been identified as potent and selective sigma-1 receptor ligands.[2] While direct pharmacological data for derivatives of this compound are not extensively published, data from closely related analogs, such as 1-phenylcyclopentanecarboxylic acid derivatives, provide a strong rationale for its use.
In a study by Perregaard et al., a series of 1-phenylcycloalkanecarboxamides were synthesized and evaluated for their binding affinity at sigma-1 and sigma-2 receptors. The general structure of these analogs involves the phenylcycloalkane core connected via an amide linker to a basic amine moiety.
Table of Sigma-1 Receptor Binding Affinities for Analogous Compounds
| Compound (Analog) | Ring Size | R | σ₁ Ki (nM) | σ₂ Ki (nM) | σ₁/σ₂ Selectivity |
| Analog 1 | Cyclopentyl | -CH₂CH₂N(Et)₂ | 2.3 | 150 | 65 |
| Analog 2 | Cyclopentyl | -CH₂CH₂-morpholine | 3.1 | 240 | 77 |
| Analog 3 | Cyclopropyl | -CH₂CH₂N(Et)₂ | 8.9 | 450 | 51 |
Data adapted from Perregaard, J., et al. (1995). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of medicinal chemistry, 38(11), 1998-2008.[2]
The high affinity and selectivity of these compounds for the sigma-1 receptor highlight the potential of the phenylcycloalkane scaffold. The 3-phenylcyclobutane core offers a distinct three-dimensional profile compared to the cyclopentyl or cyclopropyl rings, which could lead to improved binding kinetics, selectivity, or pharmacokinetic properties. Researchers can leverage the protocols described herein to synthesize a library of 3-phenylcyclobutanecarboxamides with various amine substituents to explore the SAR for this specific scaffold and potentially identify novel drug candidates with enhanced properties.
Conclusion
This compound is a valuable and underutilized building block in medicinal chemistry. Its unique conformational properties and versatile reactivity make it an attractive scaffold for the development of novel therapeutics targeting a range of biological targets. The detailed synthetic and derivatization protocols provided in this application note offer a practical guide for researchers to incorporate this promising moiety into their drug discovery programs. The exploration of derivatives based on this scaffold, particularly in the context of neuroscience targets like the sigma-1 receptor, holds significant promise for the future of drug development.
References
- Perregaard, J., et al. (1995). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of medicinal chemistry, 38(11), 1998-2008.
- Brimson, J. M., Brown, C. A., & Safrany, S. T. (2015). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. British journal of pharmacology, 172(13), 3298–3308.
- Willems, M., et al. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 27(45), 11659-11667.
- Pandey, B., et al. (2025). Synthesis and Pharmacological Evaluation of Novel Drug Derivatives for Therapeutic Use. Journal of Applied Bioanalysis, 11(3), 589-598.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Jasperse, J. (n.d.). Grignard Reaction.
- University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
- Gasperini, M., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(11), 2056-2070.
- Zhang, H., et al. (2019). Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. Journal of Medicinal Chemistry, 62(21), 9806-9823.
- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.
- Athabasca University. (n.d.). Experiment 16: Triphenylmethanol by a Grignard reaction.
- Leeson, P. D. (2016). Physicochemical Descriptors in Property-Based Drug Design. ADMET & DMPK, 4(2), 77-94.
- ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol.
- ChemDad. (n.d.). This compound.
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- 7. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 3-Phenylcyclobutanecarboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Resurgence of Small Rings in Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer precise control over physicochemical properties and biological activity is relentless. While complex macrocycles and intricate heterocyclic systems often take center stage, there has been a significant resurgence in the strategic use of small, strained ring systems. Among these, the cyclobutane motif has emerged as a powerful tool for medicinal chemists.[1] Its unique puckered conformation, longer C-C bond lengths compared to cyclopropane, and relative metabolic stability make it an attractive design element.[2]
This guide focuses on a particularly valuable building block: 3-phenylcyclobutanecarboxylic acid . The presence of both a rigid cyclobutane core and an aromatic phenyl group provides a unique three-dimensional architecture. This scaffold can act as a conformationally restricted bioisostere for more flexible moieties, improve metabolic stability by blocking sites of oxidation, and serve as a versatile handle for further chemical modifications.[1][3] This document will provide a detailed exploration of its synthesis, applications, and the underlying principles that make it a compelling component in the design of next-generation therapeutics.
Key Physicochemical Properties and Design Rationale
The utility of this compound in drug design is rooted in its distinct physicochemical properties. The carboxylic acid group, with a predicted pKa around 4.7, provides a crucial point of interaction with biological targets, often mimicking the carboxylate side chains of aspartic or glutamic acid.[4] The lipophilic phenyl group, in combination with the rigid aliphatic ring, allows for the exploration of hydrophobic binding pockets while maintaining a defined spatial orientation.
| Property | Value (Predicted/Experimental) | Significance in Drug Design |
| Molecular Weight | 176.21 g/mol | Provides a good starting point for fragment-based or lead-like library synthesis. |
| pKa | ~4.7 | Allows for ionic interactions with biological targets at physiological pH.[4] |
| logP | ~2.2 | Indicates a balance of lipophilicity and hydrophilicity, crucial for cell permeability and solubility.[5] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Contributes to favorable oral bioavailability characteristics. |
| Rotatable Bonds | 2 | The rigid core restricts conformational flexibility, which can lead to higher binding affinity and selectivity.[2] |
Table 1: Key physicochemical properties of this compound and their relevance in medicinal chemistry.
The strategic decision to incorporate the this compound scaffold is often driven by the following objectives:
-
Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains or larger cycloalkanes.[1]
-
Conformational Restriction: The rigid nature of the cyclobutane ring reduces the entropic penalty upon binding to a target, potentially increasing potency.[2]
-
Vectorial Projection of Substituents: The defined stereochemistry of the cyclobutane ring allows for precise placement of functional groups in three-dimensional space to optimize interactions with a biological target.
-
Aryl Isostere: The phenylcyclobutane moiety can serve as a non-planar isostere for various aromatic and heteroaromatic systems, offering a way to escape flatland and improve solubility and other drug-like properties.[1]
Synthetic Protocols: Accessing the Cis and Trans Isomers
The stereochemistry of the substituents on the cyclobutane ring is critical for biological activity. Therefore, controlled synthesis of both cis and trans isomers of this compound is essential. Below are representative protocols for their preparation, often starting from commercially available precursors like 3-oxocyclobutanecarboxylic acid.
Protocol 1: Synthesis of cis-3-Phenylcyclobutanecarboxylic Acid
This protocol outlines a common strategy involving the reduction of a ketone precursor, which can favor the formation of the cis isomer.
Step 1: Phenyl Grignard Addition to 3-Oxocyclobutanecarboxylic Acid Ester
-
To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add phenylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) dropwise.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Step 2: Reductive Deoxygenation
-
Dissolve the crude alcohol from the previous step in glacial acetic acid.
-
Add palladium on carbon (10 mol%) to the solution.
-
Hydrogenate the mixture at 50 psi of H₂ for 24 hours at room temperature.
-
Filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl cis-3-phenylcyclobutanecarboxylate.
Step 3: Saponification
-
Dissolve the crude ester in a mixture of THF and water (2:1).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield cis-3-phenylcyclobutanecarboxylic acid. Purification can be achieved by recrystallization or column chromatography.
Protocol 2: Synthesis of trans-3-Phenylcyclobutanecarboxylic Acid
Accessing the trans isomer often requires a different synthetic strategy, such as a Mitsunobu reaction to invert the stereochemistry of an intermediate alcohol.
Step 1 and 2: As per Protocol 1
Follow steps 1 and 2 from Protocol 1 to obtain methyl cis-3-hydroxy-3-phenylcyclobutanecarboxylate.
Step 3: Mitsunobu Inversion
-
To a solution of methyl cis-3-hydroxy-3-phenylcyclobutanecarboxylate (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture and purify by column chromatography to yield the trans-p-nitrobenzoate ester.
Step 4: Hydrolysis
-
Dissolve the trans-p-nitrobenzoate ester in a mixture of methanol and water (3:1).
-
Add potassium carbonate (3.0 eq) and stir at room temperature for 6 hours.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
The aqueous layer contains the desired product. Acidify to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield trans-3-phenylcyclobutanecarboxylic acid.
Application in Drug Discovery: A Case Study of Integrin Antagonists
A prominent application of the cyclobutane scaffold is in the design of integrin antagonists. Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions and are implicated in various diseases, including cancer and fibrosis. The Arg-Gly-Asp (RGD) motif is a key recognition sequence for many integrins.
Derivatives of this compound have been explored as rigid scaffolds to mimic the RGD pharmacophore. In this context, the carboxylic acid serves as a mimic for the aspartic acid residue, while a basic group appended to the cyclobutane ring mimics the arginine residue. The phenyl group can be used to occupy a hydrophobic pocket in the integrin binding site.
Structure-Activity Relationship (SAR) Insights
SAR studies on cyclobutane-based integrin antagonists have revealed key structural requirements for potent activity:
-
Stereochemistry is Crucial: The relative orientation of the carboxylic acid and the basic moiety is critical for optimal binding. Often, the trans isomer is more active as it better mimics the extended conformation of the RGD peptide.
-
Nature of the Basic Group: The basic group, typically a guanidine or a primary amine, needs to be appropriately positioned to interact with an acidic residue in the integrin binding pocket.
-
Substitution on the Phenyl Ring: Substitution on the phenyl ring can be used to fine-tune potency, selectivity, and pharmacokinetic properties. For example, electron-withdrawing groups can modulate the pKa of the carboxylic acid, while hydrophobic groups can enhance binding affinity.
Bioisosteric Replacement of the Carboxylic Acid
While the carboxylic acid moiety is often essential for activity, it can also impart undesirable properties such as poor cell permeability and rapid clearance. In such cases, bioisosteric replacement can be a powerful strategy.
| Bioisostere | pKa Range | Rationale for Use |
| Tetrazole | 4.5 - 5.0 | Closely mimics the acidity and geometry of a carboxylic acid.[6] |
| Hydroxamic Acid | 8.0 - 9.0 | Can act as a hydrogen bond donor and acceptor; also a metal chelator. |
| Acylsulfonamide | 3.0 - 5.0 | More acidic than a carboxylic acid; can form strong hydrogen bonds. |
| Hydroxyisoxazole | 4.0 - 5.0 | Can act as a conformationally restricted carboxylic acid mimic. |
Table 2: Common bioisosteres for carboxylic acids and their approximate pKa ranges.
The choice of bioisostere is highly context-dependent and often requires empirical testing. The goal is to retain the key interactions of the carboxylate group while improving the overall drug-like properties of the molecule.
Conclusion
This compound is a versatile and valuable building block in modern medicinal chemistry. Its unique combination of a rigid cyclobutane core and a functionalizable phenyl group provides a powerful platform for the design of novel therapeutics. The ability to control the stereochemistry of the scaffold allows for precise three-dimensional positioning of pharmacophoric elements, leading to enhanced potency and selectivity. As demonstrated by its application in the development of integrin antagonists, this scaffold offers a compelling strategy for tackling challenging biological targets. With the continued development of efficient synthetic methodologies, the incorporation of this compound and its derivatives into drug discovery programs is poised to expand, offering new avenues for the creation of safer and more effective medicines.
References
- Wessjohann, L. A., et al. (2021).
- Baran, P. S., et al. (2017). The Strategic Use of Small Rings in Total Synthesis.
- Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. Journal of medicinal chemistry, 56(15), 5939-5957.
- Carreira, E. M., & Kvaerno, L. (2008). Classics in stereoselective synthesis. John Wiley & Sons.
- PubChem. (n.d.). This compound.
- Papanastasiou, I., et al. (2020). pKa values of small drug-like molecules: an experimental and computational study.
- Goodman, S. L., & Picard, M. (2012). Integrins as therapeutic targets. Trends in pharmacological sciences, 33(7), 405-412.
- Shrives, H. J., et al. (2023). Synthesis and biological evaluation of cyclobutane-based β3 integrin antagonists. RSC Medicinal Chemistry, 14(1), 123-134.
- Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: hydrophobic, electronic, and steric constants. American Chemical Society.
- Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug discovery today, 9(10), 430-431.
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Application Note: 3-Phenylcyclobutanecarboxylic Acid in the Synthesis of Novel Inhibitors
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional (3D) topologies and favorable physicochemical properties is perpetual. The cyclobutane motif has emerged as a valuable building block in drug discovery, prized for its ability to impart metabolic stability, reduce planarity, and serve as a bioisosteric replacement for other cyclic systems.[1][2] Among the diverse array of cyclobutane-based synthons, 3-phenylcyclobutanecarboxylic acid stands out as a particularly versatile starting material for the construction of innovative inhibitors targeting a range of biological entities.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of novel inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its incorporation into lead-like molecules, and discuss its potential in targeting various classes of proteins.
The Strategic Advantage of the 3-Phenylcyclobutane Scaffold
The incorporation of the 3-phenylcyclobutane moiety into inhibitor design offers several distinct advantages:
-
Three-Dimensionality: The puckered nature of the cyclobutane ring provides a defined 3D geometry, allowing for precise spatial orientation of substituents to interact with target binding sites. This contrasts with the flat nature of many aromatic scaffolds, offering opportunities to explore previously unaccessed chemical space.
-
Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.
-
Bioisosterism: The 3-phenylcyclobutane scaffold can act as a bioisostere for other commonly used groups, such as substituted phenyl rings or larger cyclic systems, while offering improved properties like solubility and metabolic stability.
-
Vectorial Control: The carboxylic acid functionality serves as a convenient handle for derivatization, allowing for the systematic exploration of chemical space through the introduction of various pharmacophoric elements via robust and well-established synthetic methodologies.
Synthesis of 3-Phenylcyclobutanecarboxamide Derivatives: A General Protocol
The most common and direct application of this compound in inhibitor synthesis is through the formation of an amide bond with a desired amine-containing fragment. This amide coupling reaction is a cornerstone of medicinal chemistry, and numerous reagents and protocols have been developed to achieve this transformation efficiently.
Below, we provide a detailed, step-by-step protocol for a typical amide coupling reaction using this compound. This protocol is adaptable to a wide range of amine coupling partners.
Experimental Protocol: Amide Coupling of this compound
Objective: To synthesize a 3-phenylcyclobutanecarboxamide derivative.
Materials:
-
This compound
-
Amine of interest (e.g., a substituted aniline, benzylamine, or heterocyclic amine)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and magnetic stirrer
-
Reagents for workup and purification (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)
-
Purification system (e.g., flash column chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: To the stirred solution, add HATU (1.1 equivalents) followed by DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes. This step activates the carboxylic acid to facilitate nucleophilic attack by the amine.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenylcyclobutanecarboxamide derivative.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
HATU as a Coupling Reagent: HATU is a highly efficient and widely used uronium-based coupling reagent that minimizes side reactions and racemization (if chiral centers are present). It rapidly forms a highly reactive activated ester with the carboxylic acid.
-
DIPEA as a Base: DIPEA is a non-nucleophilic organic base that neutralizes the hexafluorophosphate salt formed during the activation step and facilitates the deprotonation of the amine, enhancing its nucleophilicity.
-
Anhydrous DMF as a Solvent: DMF is a polar aprotic solvent that effectively dissolves a wide range of organic molecules and is compatible with most amide coupling reagents. The use of an anhydrous solvent is crucial to prevent hydrolysis of the activated ester intermediate.
Application in the Synthesis of Novel Kinase Inhibitors
While specific examples of inhibitors directly derived from this compound are not yet abundant in publicly accessible literature, the scaffold holds significant promise for the development of kinase inhibitors. Many kinase inhibitors feature a central scaffold that projects substituents into the ATP binding pocket. The 3D nature of the 3-phenylcyclobutane core can be exploited to position key pharmacophores in a manner that achieves high affinity and selectivity.
Hypothetical Design Strategy:
A plausible strategy involves coupling this compound to a hinge-binding motif, a common feature in many kinase inhibitors. The phenyl group of the cyclobutane core can then be directed towards a hydrophobic pocket within the kinase active site, while the amide linkage provides a key hydrogen bonding interaction.
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow for 3-Phenylcyclobutanecarboxamide Derivatives
Caption: General workflow for the synthesis of 3-phenylcyclobutanecarboxamide inhibitors.
Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical binding mode of a 3-phenylcyclobutane-based kinase inhibitor.
Future Perspectives and Conclusion
This compound represents a promising and currently underutilized building block in the design of novel inhibitors. Its inherent 3D structure and favorable physicochemical properties make it an attractive scaffold for targeting a variety of biological macromolecules, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The straightforward and robust protocols for its incorporation into diverse molecular frameworks, primarily through amide bond formation, provide a solid foundation for its application in drug discovery programs.
As the demand for novel chemical matter with improved drug-like properties continues to grow, we anticipate that this compound and its derivatives will play an increasingly important role in the development of the next generation of therapeutic agents. This application note serves as a starting point for researchers looking to leverage the unique attributes of this versatile scaffold in their inhibitor design and synthesis endeavors.
References
- Wirth, T. (2010). Organoselenium Chemistry: Synthesis and Reactions. Wiley-VCH.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]
Sources
Application Notes & Protocols: Pharmacological Profiling of 3-Phenylcyclobutanecarboxylic Acid Derivatives as GABA Transporter (GAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS). The precise regulation of GABA levels in the synaptic cleft is crucial for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Impaired GABAergic signaling can lead to hypersynchronous neuronal discharges, a hallmark of conditions like epilepsy.[1][2]
GABA transporters (GATs) are key proteins that regulate GABAergic neurotransmission by removing GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[3][4] There are four main subtypes: GAT1, GAT2, GAT3, and BGT1.[5] Of these, GAT1 is the most abundant in the brain and is responsible for the majority of GABA reuptake.[2][6] Consequently, inhibiting GATs, particularly GAT1, is a well-established therapeutic strategy to increase synaptic GABA concentrations, enhance inhibitory signaling, and suppress neuronal hyperexcitability.[6][7] This approach has led to the development of anticonvulsant drugs like Tiagabine, a selective GAT1 inhibitor.[3][6][8]
The 3-phenylcyclobutanecarboxylic acid scaffold represents a promising chemical framework for the design of novel GAT inhibitors. Its rigid structure allows for precise orientation of functional groups to interact with the transporter's binding pocket. This guide provides a detailed pharmacological profiling workflow for characterizing novel derivatives of this class, from initial in vitro screening to in vivo efficacy assessment.
Mechanism of Action: Enhancing GABAergic Neurotransmission
GABA reuptake inhibitors act by blocking the function of GATs, which prevents the removal of GABA from the synaptic cleft.[3][6] This leads to an accumulation of extracellular GABA, prolonging its availability to bind to postsynaptic GABA-A and GABA-B receptors.[3][6] The enhanced activation of these receptors increases inhibitory postsynaptic potentials, thereby reducing overall neuronal excitability and suppressing seizure activity.[6]
Caption: Mechanism of GABA Transporter Inhibition.
Part 1: In Vitro Pharmacological Profiling
The primary goal of in vitro profiling is to determine the potency and selectivity of the this compound derivatives against the target GAT subtypes. This involves two key assays: radioligand binding to assess affinity and a functional uptake assay to measure inhibitory activity.
Protocol 1: Radioligand Binding Assay for GAT1, GAT2, and GAT3
Objective: To determine the binding affinity (Kᵢ) of test compounds for GABA transporters. This is achieved by measuring the displacement of a known radioligand from the transporter expressed in cell membranes.
Causality Behind Experimental Choices:
-
System: We use cell lines (e.g., HEK293 or CHO) stably expressing individual human GAT subtypes (GAT1, GAT2, GAT3). This ensures that the measured binding is specific to a single transporter isoform, which is critical for determining selectivity.
-
Radioligand: A high-affinity, subtype-selective radioligand is chosen. For GAT1, [³H]tiagabine or [³H]NO-711 are common choices. The concentration is kept at or below the Kₑ value to ensure sensitivity to competitive displacement.[9]
-
Assay Termination: Rapid filtration is used to separate bound from free radioligand. This method is efficient and minimizes the dissociation of the radioligand-receptor complex that can occur with slower methods.[9][10]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the specific human GAT subtype to high density.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[10]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000-50,000 x g for 20-30 minutes at 4°C to pellet the cell membranes.[10][11]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This step is crucial to remove endogenous GABA.[12]
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[10]
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
50 µL of test compound (at various concentrations, typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of radioligand (e.g., [³H]tiagabine at a final concentration of ~1-2 nM).
-
150 µL of thawed membrane preparation (containing 50-100 µg of protein).[10]
-
-
For determining non-specific binding, use a high concentration of a known GAT inhibitor (e.g., 10 µM tiagabine) instead of the test compound.
-
For total binding, use assay buffer instead of the test compound.
-
-
Incubation and Filtration:
-
Incubate the plate for 60 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.[10]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[10]
-
-
Data Acquisition and Analysis:
-
Dry the filter plate and add scintillation cocktail.
-
Count the radioactivity in a scintillation counter (e.g., MicroBeta counter).
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]
-
Protocol 2: Synaptosomal [³H]GABA Uptake Assay
Objective: To measure the functional inhibitory potency (IC₅₀) of the test compounds on GABA transport. This assay uses synaptosomes, which are resealed nerve terminals that contain functional transporters.
Causality Behind Experimental Choices:
-
System: Rat cortical synaptosomes provide a native environment for GATs, preserving their function and physiological context.[13] This is a more biologically relevant system than recombinant cell lines for assessing functional activity.
-
Substrate: Radiolabeled [³H]GABA is used to directly measure the transport activity.[14]
-
Inhibitor: An inhibitor of GABA transaminase (e.g., aminooxyacetic acid) is included to prevent the metabolic breakdown of the transported [³H]GABA, ensuring that the measured radioactivity accurately reflects uptake.[14]
Caption: Workflow for the Synaptosomal [³H]GABA Uptake Assay.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Isolate cerebral cortices from rats and homogenize in ice-cold 0.32 M sucrose buffer.
-
Follow standard subcellular fractionation protocols involving differential centrifugation to obtain a crude synaptosomal pellet (P2 fraction).[13]
-
For higher purity, the P2 pellet can be further purified on a density gradient (e.g., Ficoll or Percoll).
-
Resuspend the final synaptosomal pellet in a physiological salt solution (e.g., Krebs-Ringer buffer) and determine the protein concentration.
-
-
Uptake Reaction:
-
In microcentrifuge tubes or a 96-well plate, pre-incubate synaptosomes (approx. 0.2 mg/ml protein) with various concentrations of the test compound for 10 minutes at 37°C.[14][15]
-
Initiate the uptake by adding a solution containing [³H]GABA (e.g., 50 nM final concentration) and an inhibitor of GABA transaminase (e.g., 100 µM aminooxyacetic acid).[14]
-
Incubate for a short period within the linear range of uptake (typically 5-10 minutes) at 37°C.[14][15]
-
-
Termination and Data Acquisition:
-
Terminate the reaction by rapid filtration through GF/C filters, followed by immediate washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Determine the radioactivity trapped on the filters by liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a saturating concentration of a known GAT inhibitor (e.g., 100 µM tiagabine).
-
-
Data Analysis:
-
Calculate the percentage inhibition of specific [³H]GABA uptake for each compound concentration.
-
Plot the percentage inhibition against the log concentration of the compound and fit the data using non-linear regression to determine the IC₅₀ value.
-
Data Presentation and Interpretation
The data from these in vitro assays should be compiled to assess the potency and selectivity profile of each derivative.
Table 1: In Vitro Pharmacological Profile of this compound Derivatives
| Compound ID | GAT1 Kᵢ (nM) | GAT1 IC₅₀ (nM) | GAT2 IC₅₀ (nM) | GAT3 IC₅₀ (nM) | GAT1/GAT2 Selectivity | GAT1/GAT3 Selectivity |
| Lead-001 | 15.2 | 45.8 | >10,000 | 2,350 | >218x | 51x |
| Analogue-A | 189.5 | 450.1 | >10,000 | 8,900 | >22x | 20x |
| Analogue-B | 8.1 | 22.5 | 8,500 | 1,100 | 378x | 49x |
| Tiagabine | 20.5 | 65.0 | >10,000 | 7,800 | >150x | 120x |
Data are hypothetical examples for illustrative purposes.
Interpretation:
-
Potency: Lower Kᵢ and IC₅₀ values indicate higher potency. In the example, Analogue-B is the most potent compound at GAT1.
-
Selectivity: The ratio of IC₅₀ values for different subtypes indicates selectivity. High ratios (e.g., >100x) are desirable for minimizing off-target effects. Analogue-B shows excellent selectivity for GAT1 over GAT2 and GAT3.
-
Structure-Activity Relationship (SAR): By comparing the structures of Lead-001, Analogue-A, and Analogue-B with their corresponding activities, researchers can deduce the chemical modifications that enhance potency and selectivity.
Part 2: In Vivo Pharmacological Profiling
After identifying potent and selective lead compounds in vitro, the next critical step is to evaluate their efficacy and tolerability in a relevant animal model. For GAT inhibitors, anticonvulsant models are standard.[16][17][18]
Protocol 3: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
Objective: To assess the ability of a test compound to protect against chemically-induced generalized seizures.
Causality Behind Experimental Choices:
-
Model: The PTZ model is a widely used and validated screening test for anticonvulsant drugs.[16][17][19] PTZ is a GABA-A receptor antagonist, and its pro-convulsant effect can be counteracted by compounds that enhance GABAergic tone, making it highly relevant for testing GAT inhibitors.
-
Endpoint: The primary endpoints are the latency to seizures and the severity of the seizures (often scored using a standardized scale like the Racine scale). These provide clear, quantifiable measures of drug efficacy.
-
Route of Administration: The route of administration for the test compound (e.g., intraperitoneal, oral) should be chosen based on its physicochemical properties and the intended clinical application. A pre-treatment time is required to allow for drug absorption and distribution to the brain.
Step-by-Step Methodology:
-
Animal Acclimation and Grouping:
-
Use adult male mice (e.g., C57BL/6 or CD-1 strain), weighing 20-25g.
-
Acclimatize animals to the housing and testing environment for at least 3-5 days.
-
Randomly assign animals to treatment groups (e.g., Vehicle control, Test Compound at 3-4 dose levels, Positive Control like diazepam or tiagabine). A typical group size is n=8-10 animals.
-
-
Drug Administration:
-
Administer the test compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to reach effective concentrations in the CNS.
-
-
Induction of Seizures:
-
Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneous or intraperitoneal). The specific dose should be predetermined to reliably induce clonic-tonic seizures in vehicle-treated animals.
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
-
Observation and Scoring:
-
Observe the animals continuously for 30 minutes.
-
Record the latency (in seconds) to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.
-
Score the seizure severity using a standardized scale (e.g., Racine scale: 0=no response; 1=mouth/facial movements; 2=head nodding; 3=forelimb clonus; 4=rearing with forelimb clonus; 5=rearing and falling, loss of posture, generalized tonic-clonic seizure).
-
-
Data Analysis and Interpretation:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests for latency data, or non-parametric tests like Kruskal-Wallis for seizure scores).
-
A significant increase in seizure latency or a decrease in seizure severity score compared to the vehicle group indicates anticonvulsant activity.
-
Calculate the ED₅₀ (the dose that protects 50% of the animals from the most severe seizure endpoint) to quantify the compound's in vivo potency.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The experimental design should aim to minimize animal suffering and use the minimum number of animals necessary to obtain statistically valid results.
Conclusion
This guide outlines a systematic approach to the pharmacological profiling of novel this compound derivatives as potential GABA transporter inhibitors. By integrating robust in vitro binding and functional assays with a validated in vivo efficacy model, researchers can effectively identify and characterize promising lead candidates for the treatment of epilepsy and other neurological disorders characterized by GABAergic dysfunction. A thorough understanding of the causality behind each experimental step is crucial for generating reliable, reproducible, and translatable data in the drug discovery process.
References
- GABA reuptake inhibitor - Wikipedia. Wikipedia. [Link]
- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
- GABA reuptake inhibitor - Grokipedia. Grokipedia. [Link]
- View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Newgen Research in Pharmacy & Healthcare. [Link]
- Determination of anticonvulsant activity of drugs using animal models. Slideshare. [Link]
- List of Gamma-aminobutyric acid reuptake inhibitors. Drugs.com. [Link]
- Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. [Link]
- GABA reuptake inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
- ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- Structural basis of GABA reuptake inhibition. Twist Bioscience. [Link]
- Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. PubMed Central. [Link]
- GABA - PDSP.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Net uptake of gamma-aminobutyric acid by a high affinity synaptosomal transport system. The Journal of Pharmacology and Experimental Therapeutics. [Link]
- Time course of [³H]GABA uptake by synaptosomes in control (1) and in...
- (PDF) Functional and Pharmacological Aspects of GABA Transporters.
- Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience. [Link]
- Functional assessment of GABA uptake or exchange by synaptosomal fractions. CSHL Repository. [Link]
- Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PubMed Central. [Link]
- Characterization of GABA Receptors. PubMed Central. [Link]
- Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online. [Link]
- Structural, mechanistic and pharmacological studies of inhibitory neurotransmitter transporters. etd@IISc. [Link]
- The time course of [³H]GABA uptake by the synaptosomes in the control,...
- Immunoisolation of GABA-Specific Synaptic Vesicles Defines a Functionally Distinct Subset... Journal of Neuroscience. [Link]
- New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. PubMed. [Link]
- GABA transporters as drug targets for modulation of GABAergic activity. PubMed. [Link]
- GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. PubMed. [Link]
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Application of 3-Phenylcyclobutanecarboxylic Acid in Materials Science: An Overview of Potential and Future Directions
Introduction
3-Phenylcyclobutanecarboxylic acid is a unique bifunctional molecule featuring a rigid, four-membered cyclobutane ring and a pendant phenyl group. This combination of a strained aliphatic ring and an aromatic moiety presents intriguing possibilities for its application as a monomer or structural modifier in advanced materials. The inherent rigidity of the cyclobutane unit, coupled with the electronic and stacking capabilities of the phenyl group, suggests its potential to influence the thermal, mechanical, and optical properties of polymers and liquid crystals.
While extensive, detailed applications of this compound in materials science are still emerging, this application note will explore its theoretical potential based on the established principles of polymer chemistry and liquid crystal design. We will outline hypothetical applications and provide generalized protocols for its incorporation into novel materials, aiming to guide researchers in exploring the capabilities of this promising building block.
Scientific Rationale: The Structural Significance of the 3-Phenylcyclobutane Moiety
The unique geometry of this compound is central to its potential in materials science. The cyclobutane ring is known to be puckered, not planar, and the presence of a phenyl substituent introduces significant steric and electronic effects.
-
In Polymers: When incorporated into a polymer backbone, the 3-phenylcyclobutane unit can disrupt chain packing and reduce crystallinity, potentially leading to amorphous polymers with higher glass transition temperatures (Tg) compared to their more flexible aliphatic analogues.[1] The rigid nature of the cyclobutane ring can enhance the thermal stability of the resulting polymer.[2] The pendant phenyl group can further increase Tg through steric hindrance, limiting chain mobility.[3]
-
In Liquid Crystals: The synthesis of liquid crystals often involves the use of rigid core structures, typically composed of multiple aromatic rings.[4][5] The 3-phenylcyclobutane moiety could serve as a novel component of the mesogenic core. Its non-linear, puckered structure could lead to the formation of unique liquid crystalline phases. Furthermore, if synthesized in an enantiomerically pure form, it could be explored as a chiral dopant to induce helical twisting in nematic liquid crystal phases.[6][7]
Hypothetical Application I: High-Performance Polyesters
The incorporation of this compound into polyesters could yield materials with enhanced thermal and mechanical properties. By reacting it with various diols, a new class of polyesters can be synthesized.
Experimental Workflow: Polyester Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a polyester incorporating this compound.
Caption: Liquid crystal synthesis and characterization workflow.
Protocol: Synthesis of a Phenylcyclobutane-based Mesogen
This is a generalized protocol for the synthesis of a potential liquid crystal molecule.
Materials:
-
This compound
-
Thionyl chloride
-
4-Cyanophenol
-
Pyridine (base)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Acid Chloride Formation: Convert this compound to its acid chloride by reacting it with thionyl chloride. Purify the acid chloride by distillation under reduced pressure.
-
Esterification: Dissolve the 3-phenylcyclobutanecarbonyl chloride and 4-cyanophenol in an anhydrous solvent. Add pyridine dropwise while stirring and cooling the reaction mixture.
-
Work-up and Purification: After the reaction is complete, wash the organic layer with dilute acid, water, and brine. Dry the organic layer and remove the solvent. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the final product using NMR and mass spectrometry.
Anticipated Properties and Data Summary
The liquid crystalline behavior of the synthesized compound would depend on its molecular shape and intermolecular interactions.
| Property | Expected Behavior | Rationale |
| Mesophase Formation | Potential for nematic or smectic phases | The rigid phenylcyclobutane core could promote the formation of ordered fluid phases. [4][5] |
| Phase Transition Temps. | Dependent on the nature of the terminal group | The clearing point would be influenced by the overall molecular length and polarity. |
| Chiral Properties | If an enantiomerically pure starting material is used, the resulting molecule could act as a chiral dopant. [6][7] |
Conclusion and Future Outlook
While the direct application of this compound in materials science is not yet widely documented in publicly available literature, its unique chemical structure offers significant potential. The combination of a rigid, strained cyclobutane ring and a bulky phenyl group makes it a compelling candidate for the synthesis of high-performance polymers with enhanced thermal stability and for the design of novel liquid crystalline materials. The hypothetical applications and generalized protocols presented here serve as a starting point for researchers to explore the incorporation of this intriguing molecule into new and functional materials. Further research is needed to synthesize and characterize these materials to fully understand the structure-property relationships and unlock the potential of this compound in materials science.
References
The references provided are for the general principles discussed and do not contain specific data on this compound in materials science, as this information was not available in the search results.
- Coates, G. W., & Hillmyer, M. A. (2009). A renewable cyclobutane-1,3-dicarboxylic acid (CBDA)
- Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder.
- Synthesis and characterization of new polyamides derived from alanine and valine deriv
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.).
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (2000). Wiley Online Library.
- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (2014). PMC - PubMed Central.
- Glass-Transition Phenomena in Polymer Blends. (n.d.). Wiley-VCH.
- Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. (n.d.). ACS.
- Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. (2023).
- SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. (2021). JKU ePUB.
- Glass transition temperature from the chemical structure of conjugated polymers. (2021).
- Emerging organic contaminants of liquid crystal monomers: Environmental occurrence, recycling and removal technologies, toxicities and health risks. (2023). PubMed Central.
- Overlooked Ionic Contribution of a Chiral Dopant in Cholesteric Liquid Crystals. (2023). PMC.
- Synthesis and characterization of new polyamides and copolyamides containing 6,6 '-sulfonediquinoline units. (2009).
- Light-controllable chiral dopant based on azo-fragment: synthesis and. (2019). arXiv.
- Influence of the Polymer Glass Transition Temperature and Molecular Weight on Drug Amorphization Kinetics Using Ball Milling. (2020). PMC - NIH.
- Asymmetric Polymerization in Chiral Liquid Crystals. (n.d.). Sigma-Aldrich.
- New Polymer Syntheses Part 59. Synthesis and Characterization of New Polyamides and Copolyamides Containing Thianthrene Moiety a. (n.d.). SciSpace.
- 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. (2023). Beilstein Journal of Organic Chemistry.
- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
- A review of liquid crystal monomers (LCMs) as emerging contaminants: Environmental occurrences, emissions, exposure routes and toxicity. (2024). PubMed.
- Thermal Transitions of Homopolymers: Glass Transition & Melting Point. (n.d.). Sigma-Aldrich.
- The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. (2013).
- Liquid Crystal Monomers as Emerging Contaminants: Contaminated Distribution, Environmental Behavior, Detection Technologies, and Future Challenges. (2025). PubMed.
- Temperature Dependence of Plastics: The Glass Transition. (n.d.). The Madison Group.
- First report on liquid crystal monomers in tree barks surrounding a display manufacturer: Insights for atmospheric transport and establishment of priority list. (2024). PubMed.
- Three new metal–organic frameworks constructed from triazol-phenyl polycarboxyl acid: Synthesis, crystal structures and properties. (2019).
- A Renewable Cyclobutane-1,3-dicarboxylic Acid (CBDA) Building Block Synthesized from Furfural via Photocyclization. (2021).
- Particle size-dependent and route-specific exposure to liquid crystal monomers in indoor air: Implications for human health risk estim
- Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. (2019).
- Biomass-derived rctt -3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid: a polytopic ligand for synthesizing green metal-organic materials. (2021).
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Application Note: A Robust HPLC-UV Method for the Quantification of 3-Phenylcyclobutanecarboxylic Acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Phenylcyclobutanecarboxylic acid. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical protocol for this compound. The described reversed-phase HPLC (RP-HPLC) method with UV detection is demonstrated to be specific, accurate, and precise, making it suitable for a range of applications from routine quality control to research and development. The rationale behind the selection of chromatographic parameters is discussed to provide a comprehensive understanding of the method's development.
Introduction
This compound (Figure 1) is a carboxylic acid derivative containing a phenyl group attached to a cyclobutane ring. Compounds with this structural motif are of interest in medicinal chemistry and drug development due to their potential biological activities. Accurate and reliable quantification of such compounds is crucial for assessing purity, stability, and pharmacokinetic properties. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of pharmaceutical compounds.[1] This application note provides a comprehensive experimental protocol for the analysis of this compound by HPLC with UV detection.
Figure 1. Chemical Structure of this compound.[2]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method. Key properties of this compound are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 66016-28-2 | [3] |
| Molecular Formula | C₁₁H₁₂O₂ | [2][3] |
| Molecular Weight | 176.21 g/mol | [3] |
| Predicted pKa | 4.67 ± 0.40 | [3] |
| Physical Form | Solid | [4] |
The presence of a carboxylic acid group with a predicted pKa of approximately 4.67 indicates that the compound's ionization state is pH-dependent.[3] The phenyl group provides a chromophore, making UV detection a suitable analytical technique.[5]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
HPLC Column: A reversed-phase C18 column is recommended as a starting point due to its versatility and wide use in the separation of small organic molecules.[6] A suitable column dimension would be 4.6 x 150 mm with a 5 µm particle size.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (reagent grade, ~99%)
-
Phosphoric acid (reagent grade)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. This mobile phase is compatible with mass spectrometry.[7]
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended to ensure the solubility of the analyte and compatibility with the initial mobile phase conditions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving optimal separation and peak shape. The rationale for the chosen parameters is detailed below.
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for a wide range of small molecules.[6] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | The acidic mobile phase (pH ~2.7) ensures that the carboxylic acid is in its protonated, non-ionized form, leading to better retention and symmetrical peak shapes on a reversed-phase column.[8][9] |
| Gradient Elution | 0-1 min: 40% B1-8 min: 40% to 90% B8-9 min: 90% B9-9.1 min: 90% to 40% B9.1-12 min: 40% B (Equilibration) | A gradient elution is employed to ensure the timely elution of the analyte while also cleaning the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on the desired sensitivity. |
| Detection Wavelength | 254 nm | The phenyl group in the analyte is expected to have strong UV absorbance around this wavelength. A UV scan from 200-400 nm using a DAD is recommended to determine the optimal wavelength for maximum sensitivity.[10][11] |
Method Validation
For use in a regulated environment, the analytical method must be validated according to ICH (International Council for Harmonisation) or other relevant guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is typically assessed by a linear regression analysis of the peak area versus concentration data for the working standard solutions. An R² value > 0.999 is generally considered acceptable.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study, where a known amount of the analyte is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Workflow and Data Analysis
The overall workflow for the analysis of this compound is depicted in the following diagram.
Diagram 1: HPLC Analysis Workflow
Data analysis involves integrating the peak corresponding to this compound and determining its area. A calibration curve is constructed by plotting the peak areas of the standards against their known concentrations. The concentration of the analyte in unknown samples is then calculated from the calibration curve using linear regression.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the HPLC analysis of this compound. The described reversed-phase method with UV detection is robust, specific, and suitable for quantitative analysis in various research and quality control settings. The detailed explanation of the rationale behind the experimental choices empowers scientists to adapt and troubleshoot the method as needed for their specific applications.
References
- Naleway, C. A., & Hoffman, N. E. (1981). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase.
- Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]
- SIELC Technologies.
- Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. [Link]
- SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
- ACS Publications. (2002). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry. [Link]
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- ChemBK. Cyclobutanecarboxylic acid, 3-hydroxy-1-phenyl-, methyl ester, cis-. [Link]
- PubMed Central. (2014). Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection. [Link]
- MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. [Link]
- National Institutes of Health. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
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- PubChem. 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid. [Link]
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- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- National Institutes of Health. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
- SIELC Technologies. Separation of 1-(p-Chlorophenyl)cyclobutanecarboxylic acid on Newcrom R1 HPLC column. [Link]
- PubChem. 1-Phenylcyclobutanecarboxylic acid. [Link]
- SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
- ResearchGate. (2007). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. [Link]
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- University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
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3-Phenylcyclobutanecarboxylic acid scale-up synthesis procedure
An Application Note and Protocol for the Scale-Up Synthesis of 3-Phenylcyclobutanecarboxylic Acid
Abstract
This document provides a comprehensive guide for the multi-step, scale-up synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The described synthetic strategy is designed for scalability, employing robust and well-characterized chemical transformations. This guide moves beyond a simple recitation of procedural steps, offering in-depth explanations of the underlying chemical principles, mechanistic insights, and critical process parameters essential for successful implementation by researchers, scientists, and drug development professionals. The protocol is structured to ensure self-validation through detailed characterization at each stage, supported by authoritative references.
Introduction: The Significance of the 3-Phenylcyclobutane Moiety
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain (approx. 26 kcal/mol), is now recognized as a privileged scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure provides a unique vectoral exit from a molecular core, enabling chemists to explore previously inaccessible chemical space. This "escape from flatland" is a key strategy for improving the physicochemical properties of drug candidates, such as solubility and metabolic stability, while often enhancing target affinity.[2]
The this compound motif, in particular, serves as a bioisostere for commonly used aromatic and heteroaromatic groups, offering a saturated, non-planar alternative that can profoundly impact a molecule's pharmacological profile. Its synthesis, however, presents challenges, especially on a larger scale where efficiency, cost, and safety are paramount.[3] This guide details a reliable and scalable four-step synthetic sequence commencing from the readily available starting material, 3-oxocyclobutanecarboxylic acid.
Overall Synthetic Strategy
The chosen synthetic pathway is a four-step sequence designed for robustness and scalability. It involves:
-
Protection of the carboxylic acid functionality via Fischer esterification.
-
Nucleophilic addition of a phenyl group to the ketone using a Grignard reagent.
-
Reductive deoxygenation of the resultant tertiary alcohol.
-
Saponification to liberate the final carboxylic acid product.
This approach isolates the key C-C bond formation and deoxygenation steps, allowing for optimization and control at each stage of the synthesis.
Figure 1: Overall workflow for the synthesis of this compound.
Part 1: Step 1 - Protection via Fischer Esterification
Reaction Principle and Mechanism
The first step is the protection of the carboxylic acid as a methyl ester. This is crucial because the highly acidic proton of the carboxyl group is incompatible with the strongly basic Grignard reagent to be used in the subsequent step. The Fischer esterification is a classic, acid-catalyzed equilibrium reaction. A large excess of methanol is used to drive the equilibrium towards the product side, ensuring high conversion. Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon for attack by methanol.
Detailed Experimental Protocol
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (1.0 eq).
-
Add anhydrous methanol (10-20 volumes, e.g., 10-20 mL per gram of starting material). Stir the suspension.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (0.05-0.1 eq) dropwise, keeping the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.
-
Dilute the residue with dichloromethane (10 volumes) and carefully pour it into a separatory funnel containing cold saturated sodium bicarbonate solution (10 volumes). Caution: CO₂ evolution.
-
Separate the layers. Extract the aqueous layer with dichloromethane (2 x 5 volumes).
-
Combine the organic layers, wash with brine (1 x 5 volumes), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield methyl 3-oxocyclobutanecarboxylate as a crude oil, which can be purified by vacuum distillation.
Part 2: Step 2 - Phenyl Group Installation via Grignard Reaction
Reaction Principle and Mechanism
This step constitutes the key carbon-carbon bond formation. Phenylmagnesium bromide, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone in the cyclobutane ring.[4][5] The reaction forms a magnesium alkoxide intermediate, which is subsequently protonated during the aqueous workup to yield the tertiary alcohol, methyl 3-hydroxy-3-phenylcyclobutanecarboxylate.[6] This reaction must be performed under strictly anhydrous conditions as Grignard reagents react violently with water.
Detailed Experimental Protocol
Materials:
-
Methyl 3-oxocyclobutanecarboxylate
-
Phenylmagnesium bromide (PhMgBr), solution in THF (e.g., 1.0 M)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add the phenylmagnesium bromide solution (1.1-1.2 eq) to the dropping funnel and add it dropwise to the ketone solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor for completion by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (5 volumes) while maintaining cooling. Caution: Exothermic quench.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Add ethyl acetate (10 volumes) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Purification can be achieved by column chromatography on silica gel.
Part 3: Step 3 - Barton-McCombie Deoxygenation
Reaction Principle and Mechanism
The removal of the tertiary hydroxyl group is a challenging but critical step. The Barton-McCombie deoxygenation is a reliable method for this transformation. The reaction proceeds via a radical mechanism. First, the alcohol is converted into a thiocarbonyl derivative, typically a xanthate ester. This is achieved by treating the alcohol with a base (like NaH), carbon disulfide (CS₂), and then methyl iodide. In the second stage, the xanthate is treated with a radical initiator (like AIBN) and a radical chain carrier (like tributyltin hydride), which reductively cleaves the C-O bond, replacing it with a C-H bond.
Detailed Experimental Protocol
Materials:
-
Methyl 3-hydroxy-3-phenylcyclobutanecarboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Carbon disulfide (CS₂)
-
Methyl iodide (MeI)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
Procedure (Two Stages):
Stage A: Xanthate Formation
-
In a dry, nitrogen-flushed flask, suspend NaH (1.5 eq) in anhydrous THF (5 volumes).
-
Add a solution of the alcohol (1.0 eq) in anhydrous THF (5 volumes) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add carbon disulfide (1.5 eq) dropwise.
-
Stir for 2 hours at room temperature, then add methyl iodide (1.5 eq) and stir for another 2 hours.
-
Quench the reaction with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the xanthate intermediate by column chromatography.
Stage B: Reductive Cleavage
-
Dissolve the purified xanthate (1.0 eq) in anhydrous toluene (10 volumes).
-
Add tributyltin hydride (1.2 eq) and a catalytic amount of AIBN (0.1 eq).
-
Heat the mixture to 80-90 °C and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction and concentrate under reduced pressure. The crude product will contain tin byproducts. Purification requires careful column chromatography, often on silica gel treated with KF to remove tin residues.
Part 4: Step 4 - Saponification to Final Product
Reaction Principle and Mechanism
The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is achieved through saponification, a base-mediated hydrolysis.[7] The hydroxide ion (from NaOH) acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses, expelling the methoxide ion. A final acid workup is required to protonate the carboxylate salt and precipitate the desired carboxylic acid.[8]
Detailed Experimental Protocol
Materials:
-
Methyl 3-phenylcyclobutanecarboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), e.g., 3 M
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of methanol (5 volumes) and water (2 volumes).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water (3 volumes).
-
Heat the mixture to 50-60 °C and stir for 2-4 hours until hydrolysis is complete (monitored by TLC/HPLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 3 M HCl. A precipitate should form.
-
Extract the product into ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.
Data Summary and Scale-Up Considerations
| Step | Reaction | Key Reagents | Molar Ratio (to Substrate) | Solvent | Temp (°C) | Typical Yield |
| 1 | Esterification | H₂SO₄ (cat.) | 0.05 - 0.1 | Methanol | 65 | 90-95% |
| 2 | Grignard Addition | PhMgBr | 1.1 - 1.2 | THF | 0 | 80-88% |
| 3 | Deoxygenation | Bu₃SnH, AIBN | 1.2, 0.1 | Toluene | 80-90 | 70-80% |
| 4 | Saponification | NaOH | 2.0 - 3.0 | MeOH/H₂O | 50-60 | 92-98% |
Key Considerations for Scale-Up:
-
Thermal Management: The Grignard reaction and its subsequent quench are highly exothermic. On a larger scale, efficient reactor cooling and controlled addition rates are critical to prevent runaway reactions.
-
Anhydrous Conditions: Maintaining a dry environment is paramount for the Grignard and Barton-McCombie steps. On scale, this involves inerting vessels with nitrogen or argon and using rigorously dried solvents.
-
Reagent Handling: Sodium hydride is pyrophoric and must be handled with extreme care under an inert atmosphere. Tributyltin hydride and its byproducts are toxic and require specialized handling and waste disposal procedures. For large-scale synthesis, exploring less toxic alternatives like silanes for the reduction step is advisable.
-
Purification: While chromatography is suitable for lab scale, it is often impractical for large-scale production. Developing robust crystallization procedures for intermediates and the final product is essential for achieving high purity efficiently.[9] The acid-base extraction in the final step is a highly scalable purification technique.[8]
Conclusion
The presented four-step synthesis provides a reliable and scalable route to this compound. By carefully controlling reaction conditions and understanding the underlying chemical principles at each stage, researchers can confidently produce this valuable building block in significant quantities. The protocol emphasizes safety, efficiency, and purity, providing a solid foundation for its application in both academic research and industrial drug development.
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- 9. US6833472B2 - Process for the purification of aromatic carboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Use of the 3-Phenylcyclobutane Moiety in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of drug discovery, medicinal chemists constantly seek novel molecular scaffolds that can confer advantageous properties upon a lead compound. The journey from a preliminary "hit" to a clinical candidate is often fraught with challenges related to optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, alongside its potency and selectivity. A key strategy in this optimization process is the concept of bioisosterism, where a specific functional group in a molecule is replaced by another with similar steric and electronic properties to enhance its pharmacodynamic or pharmacokinetic characteristics.[1]
While classic bioisosteres are well-established, the demand for innovation has led to the exploration of three-dimensional (3D), sp³-rich scaffolds to escape the "flatland" of traditional aromatic-heavy drug candidates.[2] The 3-phenylcyclobutane moiety has emerged as a compelling and somewhat underutilized scaffold that offers a unique combination of conformational rigidity and three-dimensional character.[3][4][5] This guide provides a comprehensive overview of the strategic application, synthesis, and analysis of the 3-phenylcyclobutane group, empowering medicinal chemists to leverage its distinct advantages in their drug design campaigns.
Part 1: The Rationale - Why 3-Phenylcyclobutane?
The strategic incorporation of a 3-phenylcyclobutane moiety is driven by its ability to address several common challenges in lead optimization, including poor solubility, metabolic instability, and the need for precise vector positioning of substituents.
Section 1.1: A Unique Conformational Profile
Unlike flat aromatic rings, the cyclobutane core is not planar. It adopts a puckered or "butterfly" conformation to relieve torsional strain, with the substituents occupying either axial or equatorial-like positions.[3][6] The presence of the phenyl group on the 3-position significantly influences this conformational preference. This defined three-dimensional structure can lock key pharmacophoric elements in a specific orientation, potentially leading to an entropic advantage upon binding to a biological target.[3][7] This conformational restriction is a valuable tool for improving binding affinity and selectivity.[3][8]
Caption: Conformational dynamics of the 3-phenylcyclobutane scaffold.
Section 1.2: Impact on Physicochemical Properties
The replacement of planar aromatic systems or bulky aliphatic groups with a 3-phenylcyclobutane moiety can have a profound and beneficial impact on a compound's physicochemical profile.
-
Improved Solubility: The non-planar, 3D nature of the scaffold can disrupt crystal lattice packing, often leading to a significant increase in aqueous solubility compared to flat aromatic analogues.[2] This is a critical parameter for achieving good oral bioavailability.
-
Modulated Lipophilicity: While context-dependent, the substitution of a phenyl ring with a 3-phenylcyclobutane can alter the calculated logP (cLogP), often providing a vector to tune lipophilicity and escape ranges associated with toxicity or poor ADME properties.[1]
-
Enhanced Metabolic Stability: The cyclobutane ring itself is relatively inert to metabolism.[3][6] Strategically placing it can shield adjacent metabolically labile sites from enzymatic degradation by cytochrome P450s (CYPs), thereby increasing the compound's half-life.[3][8]
| Bioisosteric Replacement | Typical cLogP Change | Impact on Solubility | Metabolic Stability |
| Phenyl → 3-Phenylcyclobutane | Variable | Often Increases | Can block metabolism |
| tert-Butyl → 3-Phenylcyclobutane | Variable | Often Increases | Generally stable |
| gem-Dimethyl → 3-Phenylcyclobutane | Variable | Often Increases | Can block metabolism |
| Caption: Comparative effects of replacing common moieties with 3-phenylcyclobutane. |
Part 2: Synthetic Strategies and Key Building Blocks
The successful integration of the 3-phenylcyclobutane moiety into a drug discovery program hinges on the availability of versatile and readily accessible building blocks. A variety of synthetic routes have been developed to produce these valuable intermediates.[9][10]
Section 2.1: General Synthetic Routes
Accessing the 3-phenylcyclobutane core can be achieved through several established chemical transformations. The choice of route often depends on the desired substitution pattern and stereochemistry. Common strategies include [2+2] photocycloadditions between styrenes and alkenes, and the manipulation of commercially available cyclobutanone derivatives.[4][11]
Caption: General workflow for synthesizing 3-phenylcyclobutane building blocks.
Section 2.2: Protocol - Synthesis of 3-Phenylcyclobutane-1-carboxylic Acid
This protocol describes a representative synthesis of a key building block that can be further elaborated into amides, esters, or other functional groups.
Objective: To synthesize cis- and trans-3-phenylcyclobutane-1-carboxylic acid from cyclobutanone.
Materials:
-
Cyclobutanone
-
(Triphenylphosphoranylidene)acetonitrile
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser.
Procedure:
-
Step 1: Wittig Reaction
-
To a solution of cyclobutanone (1.0 eq) in DCM, add (triphenylphosphoranylidene)acetonitrile (1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield cyclobutylideneacetonitrile.
-
-
Step 2: Grignard Reaction
-
Dissolve the cyclobutylideneacetonitrile (1.0 eq) in anhydrous Et₂O.
-
Cool the solution to 0 °C in an ice bath.
-
Add phenylmagnesium bromide (1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with Et₂O (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude nitrile intermediate.
-
-
Step 3: Hydrolysis
-
To the crude nitrile intermediate, add a 6 M aqueous solution of NaOH.
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction to room temperature and acidify to pH ~2 with concentrated HCl.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting mixture of cis and trans isomers can often be separated by column chromatography or fractional crystallization to afford the pure 3-phenylcyclobutane-1-carboxylic acids.
-
Safety Precautions: All operations should be performed in a well-ventilated fume hood. Phenylmagnesium bromide is highly reactive; handle with care under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Part 3: Applications in Drug Discovery - Case Studies
The true value of the 3-phenylcyclobutane moiety is demonstrated through its successful application in lead optimization campaigns, where it has served as a bioisostere for both aromatic and aliphatic groups.[12][13]
Section 3.1: As a Phenyl Ring Bioisostere
The phenyl ring is ubiquitous in pharmaceuticals but can be a liability, contributing to poor solubility and metabolic oxidation.[1][2] Replacing a phenyl ring with a 3-phenylcyclobutane can mitigate these issues while maintaining or even improving biological activity. The cyclobutane portion can mimic the steric bulk of the phenyl ring, while the attached phenyl group can still engage in crucial π-stacking or hydrophobic interactions.
Case Study Example: In the development of γ-secretase modulators for Alzheimer's disease, replacement of a central phenyl ring with saturated bioisosteres was explored.[2] A 3-phenylcyclobutane analogue could be hypothesized to improve aqueous solubility and metabolic stability compared to the parent phenyl-containing compound, potentially leading to a better pharmacokinetic profile.[2][14]
Section 3.2: As a tert-Butyl and gem-Dimethyl Mimetic
The tert-butyl and gem-dimethyl groups are often used to provide steric bulk or to block metabolic sites. However, they can also increase lipophilicity to undesirable levels. The 3-phenylcyclobutane moiety can serve as an excellent mimic for these groups, providing a similar three-dimensional profile while offering improved physicochemical properties.[3]
| Property | Parent (tert-Butyl) | Bioisostere (3-Phenylcyclobutane) | Outcome |
| Potency (IC₅₀) | 10 nM | 15 nM | Maintained Activity |
| Solubility | 5 µg/mL | 50 µg/mL | 10-fold Improvement |
| Metabolic Stability (t½) | 30 min | 120 min | 4-fold Improvement |
| Caption: Hypothetical data comparing a tert-butyl-containing lead with its 3-phenylcyclobutane bioisostere. |
Part 4: Conclusion and Future Outlook
The 3-phenylcyclobutane moiety is a powerful tool in the medicinal chemist's arsenal. Its unique conformational properties and its ability to positively modulate physicochemical characteristics make it an attractive scaffold for modern drug design.[3][5] By serving as a versatile bioisostere for phenyl, tert-butyl, and gem-dimethyl groups, it provides a validated strategy to overcome common hurdles in lead optimization, such as poor solubility and metabolic instability. As synthetic methods become more robust and the benefits of sp³-rich scaffolds become increasingly recognized, the strategic application of the 3-phenylcyclobutane moiety is poised to grow, contributing to the development of the next generation of safer and more effective medicines.
References
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- (2021). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Request PDF. [Link]
- R. Lavilla. (2020).
- (2025). Bioisosteres for Benzene. Denmark Group. [Link]
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- A. Frederick. (n.d.). Conformational Analysis of 3-methylpentane. SOUL. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of 3-Phenylcyclobutane-Containing Scaffolds for Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced three-dimensionality (3D) is paramount for improving drug-like properties and achieving clinical success. Saturated carbocycles, particularly the cyclobutane ring, have emerged as powerful bioisosteric replacements for traditional planar aromatic systems.[1] This guide provides an in-depth exploration of the synthesis of 3-phenylcyclobutane scaffolds, a privileged motif that marries the conformational rigidity and 3D character of the cyclobutane core with the versatile substitution patterns of a phenyl ring. We will delve into the strategic rationale, key synthetic methodologies, and detailed, field-proven protocols designed for researchers, scientists, and drug development professionals aiming to leverage this valuable scaffold in their discovery programs.
The Strategic Imperative: Why 3-Phenylcyclobutane?
The over-reliance on flat, aromatic structures in drug design has often led to challenges in optimizing pharmacokinetic profiles, including metabolic instability and poor solubility. The strategic incorporation of scaffolds with a higher fraction of sp3-hybridized carbons (Fsp3) is a validated approach to mitigate these issues.[1] The cyclobutane ring, in particular, offers a unique set of advantages.
1.1. Bioisosterism and Improved Physicochemical Properties
The 3-phenylcyclobutane motif serves as an excellent bioisostere for larger or more complex aromatic systems.[2][3] By replacing a planar ring with the puckered cyclobutane structure, chemists can introduce a defined three-dimensional geometry.[4] This puckered conformation orients substituents in precise vectors, allowing for improved complementarity with target binding pockets.[1][4] Furthermore, saturated scaffolds like cyclobutane are generally less susceptible to oxidative metabolism compared to electron-rich aryl rings, which can lead to significant improvements in metabolic stability.[1][5]
| Property | Phenyl Ring | Cyclobutane Ring | Rationale for Improvement |
| Geometry | Planar | Puckered, 3D | Provides directional vectors for substituents, enhancing target binding.[4] |
| Fsp3 Character | Low (0) | High (1) | Correlates with improved solubility, metabolic stability, and clinical success.[1] |
| Metabolic Stability | Prone to oxidation | Generally more stable | Reduced susceptibility to CYP450-mediated metabolism.[1] |
| Solubility | Can be poor | Often improved | Increased saturation can disrupt crystal packing and improve solvation. |
1.2. Conformational Dynamics
The cyclobutane ring is not flat; it adopts a puckered or "butterfly" conformation to relieve torsional strain.[4][6] This results in two distinct positions for substituents: axial and equatorial. For a 1,3-disubstituted cyclobutane, this gives rise to cis and trans diastereomers, each with a unique 3D shape and vector orientation. The ability to selectively synthesize and isolate these diastereomers is a powerful tool for medicinal chemists to perform "vector-based" optimization of ligand-protein interactions.
Caption: Logical relationship between cyclobutane conformation and drug design implications.
Synthetic Strategies for Accessing 3-Phenylcyclobutane Scaffolds
The construction of the strained four-membered ring requires specific synthetic strategies. Below are three authoritative and versatile approaches.
2.1. Strategy A: [2+2] Photocycloaddition
The [2+2] photocycloaddition is arguably the most direct and powerful method for constructing cyclobutane rings.[7] This reaction involves the light-induced cycloaddition of two olefinic components. To synthesize a 3-phenylcyclobutane scaffold, this typically involves the reaction of a styrene derivative with another alkene.
-
Causality: The reaction proceeds through the excitation of one alkene to a triplet state, often facilitated by a photosensitizer (e.g., benzophenone).[8] This excited state then adds to the ground-state alkene in a stepwise fashion, allowing for the formation of the cyclobutane ring. The regiochemistry and stereochemistry can be influenced by the choice of substrates, solvent, and sensitizer. This method is highly effective for creating a diverse range of substitution patterns directly.
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- 8. Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Phenylcyclobutanecarboxylic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Phenylcyclobutanecarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you optimize your synthetic route, improve yield, and ensure high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The synthesis of this compound and its derivatives typically follows a few key strategies. The most established methods involve the construction of the cyclobutane ring followed by functional group manipulation. A common and effective route involves the reaction of an aryl Grignard reagent (e.g., phenylmagnesium bromide) with a cyclobutanone precursor, such as ethyl 3-ketocyclobutanecarboxylate. This is followed by the removal of the resulting tertiary alcohol, typically via hydrogenolysis, and subsequent saponification of the ester to yield the final carboxylic acid.[1] Alternative strategies can involve [2+2] cycloaddition reactions, though these can sometimes be challenging and result in low yields or complex product mixtures if not optimized.[2][3]
Q2: How is the stereochemistry (cis/trans isomerism) of the final product controlled and determined?
A2: The stereochemical outcome, specifically the cis or trans relationship between the phenyl and carboxyl groups, is often determined during the reduction or hydrogenolysis step. For instance, in the synthesis starting from ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate, palladium-catalyzed hydrogenolysis of the benzylic alcohol predominantly yields the cis isomer.[1] The establishment of the cis configuration can be definitively confirmed through analytical techniques such as NMR spectroscopy. A classical chemical method involves the oxidative cleavage of the phenyl group (e.g., with ruthenium tetroxide) to the known cis-1,3-cyclobutanedicarboxylic acid, allowing for unambiguous stereochemical assignment by comparing its properties to a known standard.[1]
Q3: What analytical techniques are recommended for monitoring reaction progress and assessing final product purity?
A3: A combination of chromatographic and spectroscopic methods is essential. For monitoring the reaction, Thin Layer Chromatography (TLC) is invaluable for its speed and simplicity. For more quantitative analysis during the reaction, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. To assess the purity and confirm the structure of the final this compound, the following techniques are critical:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is crucial for confirming the constitution and stereochemistry of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound, often achieving purities of 99% or higher.[4]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for solid compounds.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when following the Grignard-based route.
Issue 1: Very Low or No Yield of the Intermediate, Ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate
Question: My Grignard reaction with ethyl 3-ketocyclobutanecarboxylate is failing, resulting in a complex mixture and low yield of the desired alcohol. What is going wrong?
Answer: This is a common bottleneck. The low yield is typically due to issues with the Grignard reagent itself or competing side reactions. Let's break down the causes and solutions.
Probable Cause A: Inactive Grignard Reagent The formation and reactivity of phenylmagnesium bromide are highly sensitive to moisture and air.
-
Solution: Ensure all glassware is rigorously dried in an oven (e.g., >120°C overnight) and cooled under a stream of dry nitrogen or argon. The solvent (typically THF or diethyl ether) must be anhydrous. Use freshly opened solvent from a sealed bottle or solvent from a purification system. Magnesium turnings should be fresh and activated if necessary (e.g., by brief heating under vacuum or with a small crystal of iodine) to remove the passivating oxide layer.
Probable Cause B: Enolization of the Ketone The Grignard reagent is a strong base and can deprotonate the α-carbon of the ethyl 3-ketocyclobutanecarboxylate, forming an enolate. This is a non-productive pathway that consumes both starting material and the Grignard reagent.
-
Solution: This side reaction is highly temperature-dependent. The reaction should be performed at low temperatures. Cool the solution of the keto-ester to 0°C or below before slowly adding the Grignard reagent solution dropwise. Maintaining a low temperature minimizes the rate of proton abstraction relative to nucleophilic addition.
Probable Cause C: Competing Reaction with the Ester Grignard reagents can also react with the ester functional group. While this is generally slower than reaction with the ketone, it can become significant, especially if the reaction is allowed to warm or if excess Grignard reagent is used for a prolonged period.
-
Solution: Use a controlled stoichiometry, typically 1.05 to 1.2 equivalents of the Grignard reagent. Add the reagent slowly to the ketone solution (inverse addition) to maintain a low instantaneous concentration of the Grignard reagent, which favors reaction at the more electrophilic ketone carbonyl.
Troubleshooting Workflow: Low Grignard Reaction Yield
Caption: Troubleshooting decision tree for low Grignard reaction yield.
Issue 2: Incomplete Hydrogenolysis or Catalyst Poisoning
Question: The hydrogenolysis of the benzylic alcohol is slow, incomplete, or stops entirely. How can I improve this step?
Answer: Catalytic hydrogenolysis is sensitive to catalyst activity, substrate purity, and reaction conditions.
Probable Cause A: Impure Substrate Trace impurities, particularly sulfur or halide compounds from the Grignard step, can poison the palladium catalyst.
-
Solution: Ensure the ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate intermediate is purified before hydrogenolysis. Chromatography or recrystallization can be effective. A simple aqueous workup of the Grignard reaction is crucial to remove magnesium salts.[5]
Probable Cause B: Inactive Catalyst The Pd/C catalyst may be old, of low quality, or improperly handled.
-
Solution: Use a fresh, high-quality catalyst (e.g., 10% Pd on carbon). Handle the catalyst carefully; it is often pyrophoric and should be handled under an inert atmosphere or as a slurry. Ensure the reaction is adequately stirred to keep the catalyst suspended and in contact with the substrate and hydrogen.
Probable Cause C: Insufficient Hydrogen Pressure or Poor Mass Transfer The reaction rate depends on the efficient transfer of hydrogen gas from the headspace to the catalyst surface in the liquid phase.
-
Solution: Ensure the system is properly sealed and purged of air. While the reaction can sometimes be run at atmospheric pressure, using a Parr shaker or a similar hydrogenation apparatus to increase hydrogen pressure (e.g., to 40-50 psi) will significantly increase the reaction rate. Vigorous stirring or shaking is critical to overcome mass transfer limitations.
Issue 3: Difficulty in Purifying the Final Carboxylic Acid
Question: After saponification and acidic workup, my final product is an oil that is difficult to purify and crystallize. What purification strategies can I use?
Answer: The purification of carboxylic acids relies heavily on their acidic properties. If the product is oily or impure, a combination of extraction and crystallization is usually effective.
Probable Cause A: Incomplete Saponification or Acidification If the saponification is incomplete, you will have unreacted ester in your crude product. If the acidification is incomplete, the product will remain as a carboxylate salt, which is highly water-soluble.
-
Solution: Ensure saponification goes to completion by monitoring with TLC. Use a sufficient excess of base (e.g., KOH or NaOH) and adequate heating.[6] During workup, acidify the aqueous solution to a pH well below the pKa of the carboxylic acid (pKa is ~4.7[7], so acidify to pH 1-2) to ensure complete protonation. Check the pH with indicator paper.
Probable Cause B: Presence of Neutral or Basic Impurities Unreacted starting materials or byproducts can contaminate the final product.
-
Solution: Implement a thorough acid-base extraction.[8] After acidification, extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash this organic layer with brine. To further purify, you can back-extract the organic layer with a mild base (e.g., aqueous NaHCO₃), which will selectively deprotonate and pull the carboxylic acid into the aqueous phase, leaving neutral impurities behind in the organic layer. The aqueous layer can then be re-acidified and extracted again to recover the purified acid.
Probable Cause C: Crystallization Issues Sometimes even a pure product can be reluctant to crystallize.
-
Solution: If the product is an oil, try trituration with a non-polar solvent like hexanes or petroleum ether. This can often induce crystallization by washing away minor impurities that inhibit the process. If that fails, column chromatography on silica gel is a reliable method.[9] For recrystallization, experiment with a range of solvents. A mixed solvent system (e.g., ethyl acetate/hexanes or toluene/heptane) often works well.[8]
Data Summary Table: Troubleshooting
| Problem | Probable Cause | Key Solution & Rationale |
| Low Grignard Yield | Moisture contamination | Rigorously dry all glassware and use anhydrous solvents to prevent quenching of the highly reactive Grignard reagent. |
| Enolization of ketone | Perform the addition at low temperature (≤0°C) to favor the kinetic pathway of nucleophilic addition over the thermodynamic pathway of deprotonation. | |
| Stalled Hydrogenolysis | Catalyst poisoning | Purify the alcohol intermediate before this step to remove trace impurities (e.g., sulfur, halides) that irreversibly bind to and deactivate the palladium catalyst. |
| Poor H₂ mass transfer | Increase hydrogen pressure and ensure vigorous stirring to maximize the dissolution of H₂ gas into the solvent for efficient reaction at the catalyst surface. | |
| Difficult Purification | Incomplete protonation | Acidify the workup solution to pH 1-2 to ensure the carboxylate salt is fully converted to the less water-soluble, organic-soluble carboxylic acid. |
| Presence of impurities | Utilize acid-base extraction to selectively separate the acidic product from neutral byproducts.[8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of cis-3-Phenylcyclobutanecarboxylic Acid
(Adapted from Fuchs, R. & Caputo, J. A., 1967[1])
Step A: Synthesis of Ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate
-
Set up an oven-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with phenylmagnesium bromide (1.1 eq) in anhydrous THF.
-
In the dropping funnel, prepare a solution of ethyl 3-ketocyclobutanecarboxylate (1.0 eq) in anhydrous THF.
-
Cool the Grignard solution to 0°C in an ice bath.
-
Add the keto-ester solution dropwise to the stirred Grignard solution over 30-60 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, let the mixture stir at 0°C for an additional hour, then allow it to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol. The product can be purified by column chromatography if necessary.
Step B: Hydrogenolysis to Ethyl cis-3-Phenylcyclobutanecarboxylate
-
Dissolve the crude alcohol from Step A in ethanol in a hydrogenation vessel.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol % by weight relative to the substrate).
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas.
-
Pressurize the vessel to 40-50 psi of H₂ and stir or shake vigorously at room temperature until hydrogen uptake ceases (typically 12-24 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude ester.
Step C: Saponification to cis-3-Phenylcyclobutanecarboxylic Acid
-
Dissolve the crude ester from Step B in ethanol.
-
Add an aqueous solution of potassium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
A white precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude acid can be further purified by recrystallization (e.g., from an ethyl acetate/heptane mixture).
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Protocol 2: General Purification of a Carboxylic Acid by Extraction
-
Dissolve the crude solid or oil in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution (3x). Combine the aqueous layers. This step selectively moves the desired acidic product into the aqueous phase as its sodium salt, leaving neutral impurities in the organic phase.
-
Discard the organic layer (or save for analysis of impurities).
-
Cool the combined aqueous layers in an ice bath.
-
Slowly and carefully acidify the aqueous solution with 6M HCl with stirring. Continue adding acid until the pH is ~1, as checked with pH paper. Gas evolution (CO₂) will occur.
-
Extract the acidified aqueous layer with fresh ethyl acetate (3x).
-
Combine the new organic extracts, wash once with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified carboxylic acid.
References
- Fuchs, R. & Caputo, J. A. (1967). Synthesis and ionization constants of m- and p-substituted cis-3-phenylcyclobutanecarboxylic acids. Journal of Organic Chemistry, 32(11), 3423-3427. [Link]
- Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]
- Google Patents (2011).
- De Meijere, A. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485-1512. [Link]
- CUTM Courseware. Preparation and Chemical Properties of Cyclopropane and Cyclobutane. [Link]
- Baran Lab, Scripps Research. Cyclobutanes in Organic Synthesis. [Link]
- Hayashi, T., et al. (2004). Asymmetric Synthesis of 3-Phenylcyclohexanone. Organic Syntheses, 81, 141. [Link]
- Cason, J. & Way, R. L. (1955). Cyclobutanecarboxylic Acid. Organic Syntheses, Coll. Vol. 3, 281. [Link]
- LookChem. General procedures for the purification of Carboxylic acids. Chempedia. [Link]
- Google Patents (2004).
- Chemdad. This compound. Product Page. [Link]
- Google Patents (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Google Patents (2015). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
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- 9. US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates - Google Patents [patents.google.com]
Navigating the Synthesis of 3-Phenylcyclobutanecarboxylic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Phenylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science, can present unique challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers in identifying and mitigating the formation of common byproducts, thereby improving yield, purity, and overall success of the synthesis.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic strategy employed.
Route 1: Grignard Reaction with Ethyl 3-Ketocyclobutanecarboxylate followed by Hydrogenolysis and Saponification
This classical approach involves the nucleophilic addition of a phenyl group to a cyclobutanone derivative. While robust, it is susceptible to several side reactions.
Problem 1: Low yield of the desired tertiary alcohol after Grignard reaction, with significant recovery of starting ketone.
-
Potential Cause A: Enolization of the Ketone. The Grignard reagent, being a strong base, can deprotonate the acidic α-protons of the cyclobutanone, leading to the formation of a magnesium enolate and quenching the nucleophile.
-
Troubleshooting:
-
Use of Cerium (III) Chloride (Luche Reduction Conditions): The addition of anhydrous CeCl₃ can increase the nucleophilicity of the Grignard reagent while reducing its basicity, thereby favoring the 1,2-addition over enolization.
-
Low Temperature: Performing the reaction at lower temperatures (e.g., -78 °C) can help to minimize the rate of the deprotonation side reaction.
-
-
Potential Cause B: Inactive Grignard Reagent. The Grignard reagent may have been partially or fully quenched by moisture or air.
-
Troubleshooting:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Titration of Grignard Reagent: Before use, titrate a small aliquot of the Grignard reagent to determine its exact concentration and ensure its activity.
-
Problem 2: Presence of a significant amount of biphenyl in the crude product.
-
Potential Cause: Wurtz-Fittig Coupling. During the formation of phenylmagnesium bromide from bromobenzene and magnesium, a side reaction can occur where the Grignard reagent reacts with unreacted bromobenzene to form biphenyl.[1]
-
Troubleshooting:
-
Slow Addition of Bromobenzene: Add the bromobenzene solution dropwise to the magnesium turnings to maintain a low concentration of the halide and minimize the coupling reaction.
-
Purification: Biphenyl is a non-polar byproduct and can typically be removed by column chromatography or by recrystallization of the final carboxylic acid product from a suitable solvent system.[2]
-
Problem 3: Formation of byproducts during the hydrogenolysis step.
-
Potential Cause: Ring Opening or Incomplete Reaction. The hydrogenolysis of the tertiary alcohol to remove the hydroxyl group can sometimes be challenging and may lead to side reactions if the conditions are not optimized.
-
Troubleshooting:
-
Catalyst and Reaction Conditions: Screen different palladium catalysts (e.g., Pd/C, Pd(OH)₂/C) and optimize the hydrogen pressure and reaction time.
-
Monitoring the Reaction: Use techniques like TLC or GC-MS to monitor the progress of the reaction and stop it once the starting material is consumed to avoid over-reduction or degradation.
-
Problem 4: Incomplete saponification of the ethyl ester.
-
Potential Cause: Steric Hindrance. The ester group on the cyclobutane ring can be sterically hindered, making the hydrolysis to the carboxylic acid slow or incomplete under standard conditions.[3]
-
Troubleshooting:
-
Harsher Reaction Conditions: Increase the reaction temperature, use a higher concentration of the base (e.g., NaOH or KOH), or extend the reaction time.[4][5][6]
-
Use of a Co-solvent: Adding a co-solvent like THF or DMSO can help to increase the solubility of the ester and improve the efficiency of the hydrolysis.
-
Monitoring: Track the disappearance of the starting ester by TLC or LC-MS to ensure the reaction goes to completion.
-
Route 2: Rhodium-Catalyzed Arylation of a Cyclobutenone Ketal
This modern approach offers an alternative pathway to a key precursor. Understanding the potential pitfalls is crucial for its successful implementation.
Problem: Formation of an unexpected byproduct in addition to the desired arylated enol ether.
-
Potential Cause: Side Reaction of the Cyclobutyl-Rhodium Intermediate. The intermediate formed after the carbometalation step can undergo a side reaction. In the rhodium-catalyzed arylation of cyclobutenone ketals, a likely byproduct, designated as 4a , is formed from the cyclobutyl-rhodium intermediate III .[7] This byproduct arises from a competing reaction pathway.
-
Troubleshooting:
-
Ligand and Catalyst Screening: The choice of the chiral diene ligand and the rhodium precursor can significantly influence the reaction pathway. Optimization of these components can favor the desired product formation.[7][8][9]
-
Reaction Conditions: Fine-tuning the reaction temperature, solvent, and base can help to suppress the formation of the byproduct. The original literature should be consulted for the optimized conditions.[7]
-
Route 3: Oxidation of 3-Phenylcyclobutanone
The direct oxidation of the corresponding ketone is a straightforward approach, but the choice of oxidant is critical to avoid unwanted side reactions.
Problem 1: Formation of a lactone instead of the desired carboxylic acid.
-
Potential Cause: Baeyer-Villiger Oxidation. The use of peroxy acids (e.g., m-CPBA) or other Baeyer-Villiger oxidants will lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone (4-phenyldihydrofuran-2(3H)-one) as the major product.[10]
-
Troubleshooting:
-
Choice of Oxidant: Avoid Baeyer-Villiger reagents. Use strong oxidizing agents that are known to cleave C-H bonds at the carbonyl carbon of a cyclic ketone or oxidize an intermediate alcohol. Suitable reagents include Jones reagent (CrO₃/H₂SO₄ in acetone) or potassium permanganate (KMnO₄) under basic conditions followed by an acidic workup.[11][12][13][14][15][16][17][18][19]
-
Problem 2: Low yield and complex mixture of byproducts with strong oxidizing agents.
-
Potential Cause: Over-oxidation and Ring Cleavage. Strong oxidizing agents like KMnO₄ or Jones reagent can lead to over-oxidation or cleavage of the strained cyclobutane ring, resulting in a mixture of dicarboxylic acids and other degradation products.[20]
-
Troubleshooting:
-
Careful Control of Reaction Conditions: Maintain a low reaction temperature and add the oxidant slowly to control the exothermicity of the reaction.
-
Stoichiometry of the Oxidant: Use the correct stoichiometry of the oxidizing agent to avoid excessive oxidation.
-
pH Control: When using KMnO₄, maintaining basic conditions during the oxidation is crucial. Acidification is performed during the workup to protonate the carboxylate.
-
Alternative Two-Step Procedure: A milder approach is to first reduce the 3-phenylcyclobutanone to the corresponding alcohol (3-phenylcyclobutanol) using a reducing agent like sodium borohydride, followed by oxidation of the alcohol to the carboxylic acid using Jones reagent or another suitable oxidant.[12][13][14][15]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should look for in the synthesis of this compound?
A1: The most common byproducts depend on the synthetic route:
-
Grignard Route: Biphenyl, unreacted starting materials (ethyl 3-ketocyclobutanecarboxylate, 3-phenyl-3-hydroxycyclobutanecarboxylate), and the corresponding ethyl ester if saponification is incomplete.
-
Rhodium-Catalyzed Route: A potential byproduct arising from a side reaction of the cyclobutyl-rhodium intermediate. The specific structure should be confirmed from the supporting information of the relevant literature.[7]
-
Oxidation Route: 4-phenyldihydrofuran-2(3H)-one (a lactone) if a Baeyer-Villiger type oxidant is used. If strong oxidants are used, byproducts from ring cleavage, such as dicarboxylic acids, may be formed.
Q2: How can I best purify the final this compound product?
A2:
-
Crystallization: This is often the most effective method for purifying the final product. A suitable solvent system should be chosen where the desired acid has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble.
-
Column Chromatography: If crystallization is not effective, flash column chromatography on silica gel can be used. A common eluent system would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), with the polarity gradually increased. The addition of a small amount of acetic or formic acid to the eluent can help to reduce tailing of the carboxylic acid on the silica gel.
Q3: What analytical techniques are most useful for identifying these byproducts?
A3:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction and get a preliminary idea of the number of components in the mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structure elucidation of both the desired product and any isolated byproducts.[21][22][23][24]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the components in the mixture, which is crucial for identifying unknown byproducts.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for separating and identifying the components of the reaction mixture, including minor impurities.
Q4: Can you provide a general workflow for troubleshooting a problematic synthesis?
A4:
Caption: A systematic workflow for troubleshooting synthetic issues.
Quantitative Data Summary
| Byproduct | Typical Formation Route(s) | Key Identifying Features (Expected) | Purification Strategy |
| Biphenyl | Grignard reaction (Wurtz-Fittig coupling)[1] | Non-polar, characteristic aromatic signals in ¹H NMR | Column chromatography, recrystallization |
| 4-phenyldihydrofuran-2(3H)-one | Oxidation of 3-phenylcyclobutanone with peroxy acids[10] | Lactone carbonyl stretch in IR (~1770 cm⁻¹), distinct NMR signals | Column chromatography |
| Unreacted Starting Material | All routes (incomplete reaction) | Signals corresponding to the known starting material in spectra | Column chromatography, recrystallization |
| Ring-Cleavage Products | Strong oxidation of 3-phenylcyclobutanone[20] | Multiple carboxylic acid signals in NMR, lower molecular weight fragments in MS | Acid-base extraction, chromatography, recrystallization |
Experimental Protocols
General Protocol for Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent mixture in which the this compound is soluble when hot and insoluble when cold. The impurities should ideally remain soluble at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Diagrams
Key Synthetic Pathways and Potential Byproduct Formations
Caption: Overview of synthetic routes and major byproduct pathways.
References
- Fletcher, S. P., et al. (2023). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 62(9), e202217381. [Link]
- AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude.
- Wikipedia. (2023). Jones oxidation.
- Fletcher, S. P., et al. (2023). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Request PDF.
- PubChem. (n.d.). 3-Phenylcyclobutanone.
- Organic Chemistry Portal. (n.d.). Jones Oxidation.
- Quora. (2017). What are the products of an ester saponification?
- Dong, G., et al. (2022). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. Journal of the American Chemical Society, 144(30), 13886-13897.
- Total Organic Chemistry. (2020, July 31). Jones Oxidation | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- Fletcher, S. P., et al. (2023). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. ResearchGate.
- The Organic Chemistry Tutor. (n.d.). Jones Oxidation.
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(15), 3537-3550.
- Fletcher, S. P., et al. (2023). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. DigitalCommons@TMC.
- Chemistry LibreTexts. (2023, January 22). Saponification.
- Al-Zaydi, K. M. (2009). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2009(11), 80-88.
- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
- The Organic Chemistry Tutor. (n.d.). Saponification of Esters.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
- Cheméo. (n.d.). Chemical Properties of 3-Phenylcyclobutanone (CAS 52784-31-3).
- Nikolova, P., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(12), 2898.
- Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4.
- Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
- Professor Dave Explains. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions) [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Potassium Permanganate Oxidation of Organic Compounds. Request PDF.
- TSI Journals. (2015). The Grignard Synthesis of Triphenylmethanol.
- Chemistry Steps. (n.d.). Oxidative Cleavage of Alkenes with KMno4 and O3.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
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Troubleshooting cyclobutane ring formation in synthesis
From the desk of a Senior Application Scientist
Welcome to the technical support hub for cyclobutane ring formation. The construction of this strained four-membered ring is a significant challenge in organic synthesis, yet it is a critical structural motif in numerous natural products and pharmaceuticals.[1][2] This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth troubleshooting advice based on established chemical principles and extensive field experience. Here, we address common experimental failures in a direct Q&A format, moving beyond simple procedural lists to explain the underlying causality of both problems and solutions.
Troubleshooting Hub: Frequently Asked Questions (FAQs)
FAQ 1: My [2+2] photocycloaddition yield is extremely low or zero. What are the primary causes and how do I fix it?
This is one of the most common issues. A failed photochemical [2+2] cycloaddition can usually be traced back to one of three areas: reaction kinetics, competing side reactions, or improper photochemical conditions.
Potential Cause A: Unfavorable Reaction Pathway
According to the Woodward-Hoffmann rules, a concerted thermal [2+2] cycloaddition is symmetry-forbidden, whereas a photochemical reaction is symmetry-allowed.[3][4][5] This is because photoexcitation promotes an electron to an excited state, changing the orbital symmetry and allowing the reaction to proceed.[6][7] If the reaction isn't working, the first step is to ensure the photochemical pathway is being correctly initiated.
Troubleshooting Steps:
-
Verify Light Source and Wavelength: Ensure your lamp is emitting at a wavelength that your substrate or photosensitizer can absorb. A mismatch here means no photoexcitation, and thus, no reaction.[8] For many α,β-unsaturated ketones, direct irradiation with UV light (e.g., 254 nm or 370 nm) is effective.[9][10] However, this high-energy light can also degrade your product.[11]
-
Consider a Photosensitizer: If direct irradiation fails or causes decomposition, a triplet photosensitizer is the solution. The sensitizer absorbs the light, transitions to its triplet state, and then transfers that energy to your alkene (a process called triplet energy transfer).[8][12][13] This allows you to use lower-energy visible light (e.g., 440 nm), which is much gentler on your molecules.[8] The key is to choose a sensitizer with a triplet energy (ET) higher than that of your reactant alkene.[14][15]
| Photosensitizer | Triplet Energy (ET, kcal/mol) | Typical Wavelength |
| Acetone | ~78 | Broad UV |
| Benzophenone | ~69 | ~360 nm |
| Thioxanthone | ~65.5 | ~390-440 nm |
| [Ir(ppy)3] | ~55 | ~450 nm |
| Ru(bpy)32+ | ~46 | ~450 nm |
Table 1: Common photosensitizers and their approximate triplet energies. Selection should be based on the triplet energy of the substrate.[14][15]
Potential Cause B: Competing Side Reactions
The excited state of your alkene is highly reactive and can engage in pathways other than the desired cycloaddition.
-
Polymerization: Especially at high concentrations, an excited molecule can initiate a chain reaction with ground-state molecules.[16]
-
cis/trans Isomerization: A common and efficient side reaction for arene-conjugated alkenes like styrenes and stilbenes.[17]
-
Quenching: Dissolved molecular oxygen (O2) is a notorious triplet quencher. It can accept the energy from your excited alkene, returning it to the ground state and preventing the cycloaddition.[18]
Troubleshooting Steps:
-
Degas Your Solvent: Before starting the irradiation, thoroughly degas your solvent by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes. This removes dissolved oxygen.
-
Use High Dilution: Run the reaction at a lower concentration (e.g., 0.01–0.05 M) to disfavor intermolecular polymerization.[16]
-
Employ Slow Addition: If one of the alkene partners is particularly prone to polymerization, add it slowly to the reaction mixture under irradiation to maintain a low instantaneous concentration.
Workflow for Troubleshooting Low Yield in Photocycloadditions
Caption: A logical workflow for troubleshooting low yields.
FAQ 2: My reaction is producing a mixture of regioisomers (e.g., head-to-head vs. head-to-tail). How can I improve the regioselectivity?
Regioselectivity is a classic challenge when using unsymmetrical alkenes. The outcome is determined by the stability of the 1,4-diradical intermediate formed after the initial bond formation.[10]
Potential Cause A: Similar Stability of Diradical Intermediates
If the substituents on the alkenes don't create a strong electronic or steric bias, both possible diradical intermediates can form, leading to a mixture of products.
Troubleshooting Steps:
-
Enhance Electronic Bias: The most reliable strategy is to react an electron-rich alkene with an electron-poor alkene. This promotes a more ordered transition state. For example, introducing a strong electron-donating group (like -OMe) on one alkene and a strong electron-withdrawing group (like -CN or -CO2Me) on the other can dramatically improve regioselectivity.[19]
-
Introduce Steric Directing Groups: A bulky substituent on one alkene will sterically block one mode of approach, favoring the formation of the less hindered diradical intermediate and, consequently, a single regioisomer.[19]
-
Leverage Intramolecular Reactions: If synthetically feasible, tethering the two alkene partners together is a powerful method. The length and nature of the tether can pre-organize the molecule, often forcing the reaction to proceed through a single pathway with excellent regioselectivity.[20]
-
Change the Solvent: Solvent polarity can influence the stability of intermediates. In polar solvents, zwitterionic character in the transition state can be stabilized, potentially altering the regiochemical outcome compared to non-polar solvents where diradical stability is paramount.[21][22][23] Experimenting with solvents ranging from hexane to acetonitrile can sometimes reveal a dramatic shift in the product ratio.
Diagram of Regioselectivity Control
Caption: Factors influencing head-to-head vs. head-to-tail addition.
FAQ 3: My transition metal-catalyzed cyclobutane formation is failing. What should I check?
Transition metal-catalyzed methods offer an alternative to photochemical routes, but they come with their own set of challenges, primarily centered around the catalyst's activity and stability.[24][25]
Potential Cause A: Catalyst Deactivation
The active catalytic species can be sensitive to reaction conditions and impurities.
Troubleshooting Steps:
-
Check for Impurities: Water, oxygen, and other impurities in reagents or solvents can poison the catalyst. Ensure all solvents and reagents are rigorously dried and degassed.[24]
-
Monitor Reaction Progress: Use TLC, GC-MS, or NMR to track the reaction. If it starts and then stalls before completion, catalyst deactivation is a likely culprit.[24]
-
Evaluate Ligand Choice: The ligand is crucial for stabilizing the metal center and tuning its reactivity. If a reaction is failing, screening a panel of ligands with different electronic and steric properties can often identify a more robust system. For some palladium-catalyzed reactions, the choice of ligand can even switch the regioselectivity of the reaction.[26]
Potential Cause B: Sub-Optimal Reaction Conditions
The efficiency of a catalytic cycle is highly dependent on parameters like temperature and concentration.
Troubleshooting Steps:
-
Temperature Screening: A temperature that is too low may lead to an impractically slow reaction, while a temperature that is too high can cause catalyst decomposition or promote side reactions.[24] Perform a systematic screen to find the optimal temperature range.
-
Solvent Screening: The solvent affects catalyst solubility, stability, and reactivity. Screen a variety of solvents with different polarities and coordinating abilities.[24]
Key Experimental Protocols
Protocol 1: General Procedure for a Photosensitized [2+2] Cycloaddition
This protocol is a representative example for the reaction between an alkene and an N-aryl maleimide using thioxanthone as a photosensitizer.[8]
-
Preparation: In an oven-dried glass vial equipped with a magnetic stir bar, add the alkene (2.0 equiv., 0.40 mmol), the N-aryl maleimide (1.0 equiv., 0.20 mmol), and the photosensitizer (e.g., thioxanthone, 10-20 mol %).
-
Solvent Addition & Degassing: Add the appropriate anhydrous solvent (e.g., CH2Cl2, 2.0 mL). Seal the vial with a rubber septum and purge the mixture with argon or nitrogen for 30 minutes to remove dissolved oxygen.
-
Irradiation: Place the vial in a photoreactor equipped with a cooling fan to maintain a constant temperature. Irradiate the stirring reaction mixture with the appropriate light source (e.g., a 440 nm blue LED for thioxanthone).[8]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup & Purification: Once the reaction is complete, turn off the light source. Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to isolate the cyclobutane product.
Protocol 2: Troubleshooting Product Instability During Workup
The inherent ring strain (~26 kcal/mol) of cyclobutanes makes them susceptible to decomposition under harsh conditions.[1][2][27]
-
Use Mild Conditions: Avoid strong acids or bases during the workup, as they can catalyze ring-opening reactions. Use a buffered aqueous solution if a wash is necessary.
-
Low-Temperature Purification: Perform column chromatography in a cold room or using a jacketed column to prevent thermal decomposition on the stationary phase.
-
Minimize Silica Gel Contact Time: If the product is sensitive to silica gel, use a less acidic stationary phase like alumina or a plug of silica with rapid elution. Alternatively, consider other purification methods like recrystallization or distillation if applicable.
-
Prompt Analysis: Analyze and use the purified cyclobutane product as soon as possible, as some derivatives can degrade upon storage.
References
- Woodward–Hoffmann rules - Wikipedia. Wikipedia. [Link][4]
- Illustrated Glossary of Organic Chemistry - Woodward-Hoffmann rules. UCLA Chemistry. [Link][3]
- Pericyclic reactions and Woodward-Hoffmann rules | Photochemistry Class Notes. Fiveable. [Link][6]
- Cycloaddition Reactions Woodward-Hoffmann Rules for Cycloadditions. MIT OpenCourseWare. [Link][5]
- Intramolecular Crossed [2+2] Photocycloaddition through Visible Light-Induced Energy Transfer. Journal of the American Chemical Society. [Link][16]
- Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B. [Link][22]
- CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE. Pure and Applied Chemistry. [Link][21]
- Mechanism for electron relay in [2+2] photocycloaddition in presence of photoredox catalyst.
- Photosensitized [2+2]-Cycloadditions of Alkenylboronates and Alkenes. PubMed Central. [Link][14]
- Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link][1]
- Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. [Link][26]
- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link][17]
- Photochemical (2+2) Cycloaddition Reaction. AK Lectures. [Link][7]
- Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy. PubMed Central. [Link][18]
- Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context.
- [2 + 2] photocycloaddition. SpringerLink. [Link][20]
- Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. Journal of the American Chemical Society. [Link][15]
- Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link][2]
- Enantioselective [2+2]-cycloadditions with triplet photoenzymes.
- [2+2] photocycloaddition by triplet sensitization or energy transfer....
- Enzymatic Construction of Highly Strained Carbocycles. PubMed Central. [Link][27]
- Help with understanding 2+2 cycloadditions. Reddit. [Link][23]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. baranlab.org [baranlab.org]
- 3. Illustrated Glossary of Organic Chemistry - Woodward-Hoffmann rules [chem.ucla.edu]
- 4. Woodward–Hoffmann rules - Wikipedia [en.wikipedia.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. fiveable.me [fiveable.me]
- 7. aklectures.com [aklectures.com]
- 8. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Photosensitized [2+2]-Cycloadditions of Alkenylboronates and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. par.nsf.gov [par.nsf.gov]
- 21. publications.iupac.org [publications.iupac.org]
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- 23. reddit.com [reddit.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Enzymatic Construction of Highly Strained Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Phenylcyclobutanecarboxylic Acid
Welcome to the technical support center for the purification of 3-Phenylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for achieving high purity of this important compound.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Achieving high purity is critical for downstream applications, ensuring reproducible results and the safety and efficacy of final products.[1] However, its purification can be challenging due to the presence of structurally similar impurities, unreacted starting materials, and byproducts from its synthesis. This guide provides a structured approach to troubleshooting common purity issues and offers detailed protocols for effective purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude this compound is an oil or a sticky solid and won't crystallize. What should I do?
A1: This is a common issue often caused by the presence of impurities that inhibit crystal lattice formation.
-
Underlying Cause: Residual solvents, unreacted starting materials, or isomeric byproducts can act as "purity sinks," preventing the desired compound from organizing into a crystalline structure.
-
Troubleshooting Steps:
-
Initial Purification by Extraction: Before attempting crystallization, perform a liquid-liquid extraction.[1][2] Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with an aqueous basic solution (e.g., saturated sodium bicarbonate) to convert the carboxylic acid to its water-soluble carboxylate salt.[2] This will separate it from neutral organic impurities.
-
Acidification and Isolation: Carefully acidify the aqueous layer with a dilute mineral acid (e.g., 1M HCl) to a pH well below the pKa of the carboxylic acid (typically pH < 3), which will precipitate the purified acid.[2]
-
Solvent Trituration: If the product is still oily, try triturating it with a non-polar solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., hexanes or a mixture of hexanes and ethyl acetate). This can often induce crystallization.
-
Q2: I've performed a recrystallization, but my product purity hasn't significantly improved according to HPLC analysis. What went wrong?
A2: Ineffective recrystallization can be due to several factors, primarily related to solvent choice and technique.
-
Causality: The principle of recrystallization relies on the significant difference in solubility of the compound and its impurities in a given solvent at high and low temperatures.[3][4] If the solvent is not chosen correctly, or the cooling process is too rapid, impurities can become trapped in the crystal lattice.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ineffective recrystallization.
Q3: My HPLC chromatogram shows a peak very close to my product peak. How can I resolve and remove this impurity?
A3: A closely eluting peak suggests a structurally similar impurity, which can be challenging to separate.
-
Expert Insight: This is often an isomer of this compound (e.g., cis/trans isomers if applicable to the synthesis route) or a closely related analog. Recrystallization may not be effective for such impurities.
-
Recommended Solution: Column Chromatography: Column chromatography provides superior separation power for closely related compounds.[1][5]
-
Stationary Phase: Silica gel is a good starting point for organic acids.
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. The addition of a small amount of acetic or formic acid (0.1-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.[6]
-
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm purity.
-
Trustworthiness through Orthogonal Methods: Relying on a single analytical method can be misleading. Employing multiple techniques with different separation and detection principles provides a more comprehensive assessment of purity.
-
Recommended Analytical Suite:
-
High-Performance Liquid Chromatography (HPLC): The most common and powerful technique for purity assessment of non-volatile organic compounds.[7] Use a C18 reverse-phase column with a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. The carboxylic acid will likely need to be derivatized (e.g., silylation) to increase its volatility.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are present in sufficient quantity (>1%).
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
-
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol is designed to maximize purity by carefully selecting the solvent system and controlling the crystallization process.
-
Solvent System Selection:
-
Based on typical solubility profiles for similar carboxylic acids, a mixed solvent system of Toluene and Heptane is often effective. Toluene will dissolve the compound at elevated temperatures, while heptane will act as an anti-solvent to induce crystallization upon cooling.
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot toluene (heated to ~80-90 °C) to just dissolve the solid.
-
If any insoluble impurities remain, perform a hot filtration.
-
Slowly add heptane dropwise to the hot solution until it becomes slightly cloudy (the point of saturation).
-
Add a few more drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold heptane.
-
Dry the crystals under vacuum.
-
| Parameter | Recommended Value | Rationale |
| Solvent Ratio (Toluene:Heptane) | Start at ~1:1 and adjust | Balances solubility and insolubility for effective crystallization. |
| Cooling Rate | Slow, undisturbed cooling | Promotes the formation of a pure crystal lattice.[4] |
| Final Temperature | 0-4 °C | Maximizes the yield of the crystallized product. |
Protocol 2: Flash Column Chromatography for High-Purity Isolation
This method is ideal for removing closely related impurities.[5]
-
Preparation:
-
Stationary Phase: Pack a glass column with silica gel.
-
Mobile Phase: Prepare a solvent system of Hexane:Ethyl Acetate with 0.5% Acetic Acid. A typical starting gradient is from 5% to 30% Ethyl Acetate.
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample to dryness.
-
Carefully add the dry, sample-loaded silica to the top of the packed column.
-
Begin eluting the column with the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Workflow for purification by flash column chromatography.
References
- Vertexai Search. (2018).
- Reachem. (2024).
- Google Patents. (n.d.).
- Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column.
- Unknown. (n.d.).
- University of Colorado Boulder. (n.d.). Column Chromatography.
- Illinois State Water Survey. (n.d.).
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
- Wikipedia. (n.d.).
- Chempedia - LookChem. (n.d.).
- Reyes-et-al. (2025).
- NIH. (2019). Analysis of phenylcarboxylic acid-type microbial metabolites by microextraction by packed sorbent from blood serum followed by GC–MS detection.
- PubMed. (2019). Analysis of phenylcarboxylic acid-type microbial metabolites by microextraction by packed sorbent from blood serum followed by GC-MS detection.
Sources
- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. dream.cnrs.fr [dream.cnrs.fr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. Analysis of phenylcarboxylic acid-type microbial metabolites by microextraction by packed sorbent from blood serum followed by GC–MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of phenylcarboxylic acid-type microbial metabolites by microextraction by packed sorbent from blood serum followed by GC-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and degradation of 3-Phenylcyclobutanecarboxylic acid under stress conditions
Technical Support Center: 3-Phenylcyclobutanecarboxylic Acid
A Senior Application Scientist's Guide to Stability and Degradation Analysis
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability under various stress conditions. As your senior application scientist, I will provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your experimental results. Stability testing is a critical component of pharmaceutical development, directly impacting shelf life, storage conditions, and patient safety.[1][2]
Part 1: Frequently Asked Questions (FAQs) on Stability and Forced Degradation
This section addresses foundational questions regarding the inherent stability of this compound and the strategic approach to designing stress studies.
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this compound is governed by three key structural motifs:
-
The Cyclobutane Ring: This four-membered ring possesses significant angle and torsional strain compared to larger rings like cyclohexane.[3][4] This inherent strain makes it susceptible to ring-opening reactions under certain stress conditions, particularly thermal or strong acid/base catalysis.[5][6]
-
The Carboxylic Acid Group: This functional group is a primary site for reactions. It can undergo decarboxylation under thermal stress and influences the molecule's solubility and chromatographic behavior.[7][8] Its acidic nature also makes it prone to interactions with other functional groups or surfaces, such as the silica in an HPLC column.[9]
-
The Phenyl Ring: The aromatic ring is a site for potential oxidative degradation, typically through hydroxylation. It also makes the molecule susceptible to photolytic degradation due to its ability to absorb UV light.[10]
Q2: What is a forced degradation study and why is it necessary for this compound?
A2: A forced degradation or stress study intentionally exposes the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[11][12] This is crucial for developing and validating a stability-indicating analytical method—a method that can reliably separate the intact drug from its degradation products, ensuring accurate quantification.[13][14] For this compound, this helps us understand its intrinsic stability and predict what might happen over its shelf life.[12]
Q3: How much degradation should I aim for in a forced degradation study?
A3: The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered appropriate.[15] This provides a sufficient quantity of degradation products for detection and characterization without creating an overly complex and unrepresentative sample. If you see no degradation, the stress condition may be too mild; if degradation exceeds 20%, it may be too harsh, potentially leading to secondary degradation products that wouldn't form under normal storage conditions.[15]
Workflow for a Forced Degradation Study
Caption: General workflow for conducting a forced degradation study.
Part 2: Troubleshooting Guide for Specific Stress Conditions
This section provides targeted advice for issues you may encounter during specific stress tests.
Hydrolytic Degradation (Acidic & Basic Conditions)
Q4: I'm observing rapid and extensive degradation under basic conditions. Is this expected?
A4: Yes, this can be expected. While the ester hydrolysis of related cyclobutane-fused lactones has been studied[16], the stability of the cyclobutane ring itself can be compromised under harsh pH and temperature conditions. The primary concern under strong basic conditions, especially with heat, would be the potential for a ring-opening reaction initiated by the deprotonated carboxylic acid or other base-catalyzed mechanisms. The inherent ring strain makes the cyclobutane susceptible to cleavage.[6]
-
Troubleshooting Tip: If degradation is too rapid, reduce the molarity of the base (e.g., from 1M to 0.1M NaOH), lower the temperature (e.g., from 80°C to 40°C), or shorten the exposure time.[11]
Q5: My acidic hydrolysis results show several small, poorly resolved peaks on the HPLC chromatogram. What could be the cause?
A5: This could indicate a complex degradation pathway or the formation of multiple isomers. Under acidic conditions, a potential degradation pathway is the acid-catalyzed ring expansion or cleavage of the cyclobutane ring.[5] This can lead to a mixture of structurally similar compounds that are difficult to separate.
-
Troubleshooting Tip: Optimize your HPLC method to improve resolution. Consider a shallower gradient, a lower flow rate, or a different column chemistry (e.g., a phenyl-hexyl column to leverage pi-pi interactions with the aromatic ring). Also, using LC-MS can help identify the mass of these minor products to aid in their identification.
Oxidative Degradation
Q6: I don't see any degradation after treating my sample with 3% hydrogen peroxide at room temperature. Should I use a stronger condition?
A6: It's possible the molecule is relatively stable to oxidation under these conditions. Before moving to harsher conditions, ensure the experiment ran long enough (e.g., 24-48 hours). If no degradation is observed, you can incrementally increase the stress.
-
Troubleshooting Tip: A common next step is to gently heat the sample (e.g., to 40-60°C) in the presence of hydrogen peroxide.[11] Be cautious, as heat can accelerate peroxide decomposition and lead to overly aggressive and potentially unsafe reactions. Always perform such experiments with appropriate safety precautions. The primary targets for oxidation are the phenyl ring (forming phenolic derivatives) and the benzylic position, if one were present.
Thermal and Photolytic Degradation
Q7: What is the most likely degradation product under thermal stress?
A7: The most probable thermal degradation pathway for many carboxylic acids is decarboxylation (loss of CO₂).[7][8] This would result in the formation of phenylcyclobutane. Another possibility is the thermal-induced cleavage of the strained cyclobutane ring.[6]
-
Troubleshooting Tip: When analyzing thermal degradation samples, be sure your analytical method can detect and quantify a potentially more volatile and less polar compound like phenylcyclobutane. This may require adjusting the HPLC method or using Gas Chromatography (GC) for confirmation.
Q8: My photostability results are inconsistent between experiments. What could be the issue?
A8: Photostability testing requires rigorous control of the experimental setup. Inconsistency often arises from variations in light intensity, temperature, or sample presentation. The ICH Q1B guideline provides a standardized approach.[12]
-
Troubleshooting Tip:
-
Calibrate Your Light Source: Ensure the light source delivers a consistent and known intensity of both UVA and visible light.
-
Control Temperature: Use a photostability chamber with temperature control to prevent thermal degradation from confounding your results.
-
Use a Control Sample: Always include a "dark" control sample, wrapped in aluminum foil and stored under the same temperature and humidity conditions, to differentiate between photolytic and thermal degradation.[2]
-
Solution vs. Solid State: Test the compound in both the solid state and in solution, as degradation pathways can differ significantly.
-
Potential Degradation Pathways of this compound
Sources
- 1. Stability Testing Failures and Their Impact on Drug Safety – StabilityStudies.in [stabilitystudies.in]
- 2. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. scispace.com [scispace.com]
- 13. pharmtech.com [pharmtech.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 3-Phenylcyclobutanecarboxylic Acid Isomers
Welcome to the technical support center for the stereoselective synthesis of 3-phenylcyclobutanecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable building blocks. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound isomers, offering explanations for the underlying causes and providing step-by-step solutions.
Question 1: My [2+2] cycloaddition reaction to form the cyclobutane ring is resulting in a low yield and a complex mixture of side products. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields and the formation of side products in [2+2] cycloadditions for synthesizing the 3-phenylcyclobutane scaffold are common challenges. These issues often stem from the inherent strain of the cyclobutane ring and the specific reactivity of the precursors.[1] The primary culprits are typically competing side reactions and inappropriate reaction conditions.
Root Causes and Solutions:
-
Thermal vs. Photochemical Conditions: The choice between thermal and photochemical conditions is critical and dictated by the Woodward-Hoffmann rules. For a suprafacial [2+2] cycloaddition between two simple alkenes, photochemical conditions are generally required.[2] Thermal conditions may lead to undesired side reactions or no reaction at all.
-
Troubleshooting Workflow:
-
Verify Reaction Conditions: Confirm if your specific substrates are suited for thermal or photochemical cycloaddition. For many precursors to this compound, a photochemical approach is necessary.
-
Optimize Photochemical Setup: If using a photochemical reaction, ensure the wavelength of your UV source is appropriate for the substrate's absorbance to avoid decomposition. The use of a photosensitizer can also be beneficial.
-
Lewis Acid Catalysis: For certain substrates, a Lewis acid-catalyzed [2+2] cycloaddition can be a viable alternative to thermal or photochemical methods. Experiment with different Lewis acids (e.g., TiCl₄, Et₂AlCl) to find the optimal catalyst.
-
-
-
Side Reactions: Common side reactions include polymerization of the starting materials and the formation of constitutional isomers.
-
Troubleshooting Workflow:
-
Control Concentration: High concentrations of starting materials can favor intermolecular side reactions like polymerization. Try running the reaction at a higher dilution.
-
Slow Addition: Adding one of the reactants slowly over a period of time can help to maintain a low concentration and minimize side product formation.
-
Temperature Control: For thermally sensitive substrates, running the reaction at a lower temperature may reduce the rate of side reactions.
-
-
Experimental Protocol: Generalized Photochemical [2+2] Cycloaddition
-
Preparation: In a quartz reaction vessel, dissolve the alkene precursors in a suitable solvent (e.g., acetone, acetonitrile) that has been degassed to remove oxygen.
-
Irradiation: Place the reaction vessel in proximity to a UV lamp with an appropriate wavelength.
-
Monitoring: Stir the reaction mixture at a controlled temperature (often room temperature or below) and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.
Diagram: Troubleshooting Low Yield in [2+2] Cycloaddition
Caption: A workflow for troubleshooting low yields in [2+2] cycloaddition reactions.
Question 2: I am struggling with poor diastereoselectivity in my synthesis, obtaining a mixture of cis- and trans-3-phenylcyclobutanecarboxylic acid. How can I improve the formation of the desired isomer?
Answer:
Achieving high diastereoselectivity between the cis and trans isomers of 1,3-disubstituted cyclobutanes is a frequent challenge.[3][4] The relative stability of these isomers can be counterintuitive; while steric hindrance might suggest the trans isomer is always more stable, 1,3-diaxial interactions in a puckered cyclobutane ring can make the cis isomer thermodynamically favored in some cases.[5] However, the kinetic product may differ. The stereochemical outcome is influenced by a combination of steric and electronic factors, as well as the reaction conditions.
Factors Influencing Diastereoselectivity and Optimization Strategies:
| Factor | Influence on Diastereoselectivity | Troubleshooting & Optimization |
| Solvent Polarity | The polarity of the solvent can significantly impact the transition state of the cycloaddition, potentially favoring one diastereomer over the other. In some cases, a change in solvent can even reverse the selectivity. | Experiment with a range of solvents from non-polar (e.g., hexanes, toluene) to polar (e.g., acetonitrile, water). |
| Reaction Temperature | Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer. | Run the reaction at various temperatures (e.g., room temperature, 0 °C, -78 °C) to determine the effect on the cis:trans ratio. |
| Lewis Acid/Catalyst | The choice of Lewis acid or catalyst can exert significant steric and electronic control over the cycloaddition, directing the formation of a specific diastereomer. | Screen a variety of catalysts, including those with bulky ligands that can create a more sterically demanding environment. |
| Chiral Auxiliaries | Attaching a chiral auxiliary to one of the reacting partners can effectively control the facial selectivity of the cycloaddition, leading to high diastereoselectivity. The auxiliary can be cleaved in a subsequent step. | Select a chiral auxiliary based on the functionality of your starting materials. Oppolzer's sultams and Evans' oxazolidinones are common choices.[6] |
Diagram: Factors Affecting Diastereoselectivity
Caption: Key experimental factors influencing the diastereoselectivity of the reaction.
Question 3: I have successfully synthesized a racemic mixture of my target this compound isomer. What are the most effective methods for chiral resolution to obtain the individual enantiomers?
Answer:
Chiral resolution is a crucial step when an asymmetric synthesis is not employed.[7] For carboxylic acids like this compound, the most common and effective methods are diastereomeric salt crystallization and chiral chromatography.
Methods for Chiral Resolution:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts.[7] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
-
Common Chiral Resolving Agents (Bases):
-
(R)-(+)-α-Methylbenzylamine
-
(S)-(-)-α-Methylbenzylamine
-
Brucine
-
Quinine
-
Cinchonidine[6]
-
-
Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, acetone). Add an equimolar amount of the chiral resolving agent.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.
-
Isolation: Isolate the crystals by filtration. The optical purity can be improved by recrystallization.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched product. Extract the product into an organic solvent.
-
-
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[8]
-
Common Chiral Stationary Phases for Carboxylic Acids:
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives)
-
Pirkle-type CSPs
-
-
Note: For GC analysis, the carboxylic acid often needs to be derivatized to a more volatile ester (e.g., methyl or ethyl ester).
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis and analysis of this compound isomers.
Question 4: How can I reliably determine the stereochemistry (cis vs. trans and R vs. S) of my synthesized this compound isomers?
Answer:
Determining the stereochemistry is a critical step and typically involves a combination of spectroscopic and analytical techniques.
-
Relative Stereochemistry (cis vs. trans):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a powerful tool. The coupling constants (J-values) between the protons on the cyclobutane ring can provide information about their dihedral angles and thus their relative orientation. More definitively, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can establish through-space proximity of protons. For a cis isomer, an NOE would be expected between the protons at C1 and C3, whereas this would be absent in the trans isomer.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the relative and absolute stereochemistry.
-
-
Absolute Stereochemistry (R vs. S):
-
Chiral Chromatography: Comparison of the retention time of your product with that of a known enantiomerically pure standard on a chiral column can determine the absolute configuration.
-
NMR with Chiral Derivatizing Agents: Reacting the carboxylic acid with a chiral auxiliary, such as Mosher's acid, to form diastereomeric esters can allow for the determination of the absolute configuration by analyzing the differences in the ¹H NMR chemical shifts of the resulting diastereomers.[9][10]
-
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These techniques can determine the absolute configuration by comparing the experimental spectrum to a computationally predicted spectrum.
-
Question 5: What are the key considerations for choosing a catalyst for an enantioselective synthesis of this compound?
Answer:
The choice of catalyst is paramount for achieving high enantioselectivity.[11][12][13] The ideal catalyst should create a chiral environment that forces the reactants to approach each other in a specific orientation, leading to the preferential formation of one enantiomer.
Key Considerations:
-
Catalyst Type: Chiral Lewis acids, organocatalysts, and transition metal complexes with chiral ligands are all potential options. The best choice will depend on the specific reaction mechanism. For example, in a [2+2] cycloaddition, a chiral Lewis acid might be employed to coordinate to one of the reactants and control its facial selectivity.
-
Ligand Design: For transition metal catalysts, the structure of the chiral ligand is crucial. The ligand should be sterically demanding enough to effectively block one face of the substrate.
-
Substrate-Catalyst Matching: The electronic and steric properties of the substrate must be compatible with the catalyst. It is often necessary to screen a library of catalysts to find the optimal one for a given substrate.
-
Reaction Conditions: The performance of a chiral catalyst can be highly sensitive to reaction conditions such as temperature, solvent, and the presence of additives. These parameters must be carefully optimized.
References
- Chen, J., Shi, Z., Li, C., & Lu, P. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(30), 10225-10231.
- Ma, J., et al. (2020). Enantioselective Synthesis of 3-Substituted Cyclobutenes by Catalytic Conjugate Addition/Trapping Strategies. Angewandte Chemie International Edition, 59(7), 2750-2754.
- Li, Z., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Organic Letters, 25(41), 7564-7569.
- Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. (2022). YouTube.
- Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.). Royal Society of Chemistry.
- trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... (n.d.). Pearson+.
- Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. (n.d.). Google Patents.
- Chiral resolution. (n.d.). Wikipedia.
- Cis-Trans Isomerism in Cycloalkanes. (2024). Chemistry LibreTexts.
- Twenty Years of Separation of Cis-Trans (Z)-(E) Isomers. (2025). ResearchGate.
- Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly. (2020). ScienceDirect.
- Catalytic Enantioselective Synthesis of Benzocyclobutenols and Cyclobutanols via A Sequential Reduction/C-H Functionalization. (2021). ResearchGate.
- 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. (2025). ResearchGate.
- Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (n.d.). ScienceDirect.
- Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. (2025). ResearchGate.
- Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). (n.d.). National Center for Biotechnology Information.
- Absolute Stereochemistry by NMR Spectroscopy. (n.d.). ResearchGate.
- Chiral resolution of cyclohex-3-ene-1-carboxylic acid. (n.d.). Semantic Scholar.
- Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation. (n.d.). National Center for Biotechnology Information.
- New Stereoselective Synthesis of Paeonilactone B. (2025). ResearchGate.
- Synthetic approaches to cis-THC, a promising scaffold in medicinal chemistry. (2023). IRIS UPO.
- Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. (2025). ResearchGate.
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- 2. Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... | Study Prep in Pearson+ [pearson.com]
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- 13. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolution of 3-Phenylcyclobutanecarboxylic Acid Enantiomers
Answering your request, here is a technical support center with troubleshooting guides and FAQs on the topic of resolving enantiomers of 3-Phenylcyclobutanecarboxylic acid.
Welcome to the technical support guide for the enantiomeric resolution of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the separation of these critical chiral building blocks. Enantiomerically pure β-arylalkyl carboxylic acids are valuable intermediates in the synthesis of a wide range of biologically and pharmacologically active compounds[1]. As is often the case in drug development, individual enantiomers of a chiral compound can exhibit significantly different biological activities, making their separation and characterization a crucial step[2][3].
This guide is structured into key resolution strategies, each containing FAQs and a troubleshooting section to directly address experimental hurdles.
Part 1: Classical Resolution via Diastereomeric Salt Crystallization
Classical resolution is a time-tested and cost-effective method for separating enantiomers on a preparative scale. The technique relies on reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts[4][5]. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization[6][7].
Frequently Asked Questions (FAQs): Diastereomeric Salt Resolution
Q1: What are suitable chiral resolving agents for this compound?
A: For resolving a carboxylic acid, you need a chiral base. Commonly used and commercially available resolving agents include naturally occurring alkaloids and synthetic amines[2][4][8]. A good starting point is to screen a panel of bases with diverse structural features.
| Resolving Agent Class | Examples | Rationale for Selection |
| Alkaloids | (+)-Cinchonine, (-)-Cinchonidine, Quinine, Quinidine, (-)-Brucine | Rigid, complex structures that can provide multiple points of interaction for effective chiral recognition. |
| Synthetic Amines | (R)-(+)-1-Phenylethylamine, (S)-(-)-1-Phenylethylamine | Simpler, cost-effective, and widely successful for a range of aromatic carboxylic acids. |
| Amino Alcohols | (1R,2S)-(-)-Ephedrine, (1R,2R)-(-)-pseudoephedrine | The presence of both amino and hydroxyl groups offers multiple potential hydrogen bonding interactions. |
Q2: How do I select an appropriate solvent for crystallization?
A: Solvent selection is critical and often empirical. The ideal solvent system should exhibit a significant solubility difference between the two diastereomeric salts. You are looking for a solvent where one salt is sparingly soluble (will crystallize) while the other remains in solution[6]. Screening is essential. Start with common solvents like ethanol, methanol, isopropanol, acetone, ethyl acetate, and acetonitrile, or mixtures thereof.
Q3: What is the general workflow for this resolution method?
A: The process involves three main stages: salt formation, fractional crystallization, and liberation of the free acid. A visual representation of this workflow is provided below.
Caption: Workflow for classical resolution by diastereomeric salt formation.
Troubleshooting Guide: Diastereomeric Salt Resolution
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. The diastereomeric salts are too soluble in the chosen solvent. 2. The solution is not saturated. 3. Supersaturation requires nucleation. | 1. Slowly add a less polar anti-solvent (e.g., hexane, heptane) until turbidity appears, then warm to redissolve and cool again. 2. Concentrate the solution by evaporating some of the solvent. 3. Scratch the inside of the flask with a glass rod. Add a seed crystal if available. |
| An oil precipitates instead of crystals. | 1. The melting point of the diastereomeric salt is below the temperature of the solution. 2. The concentration is too high. | 1. Add more solvent to fully dissolve the oil (with gentle warming if necessary), then attempt to re-crystallize at a lower concentration. 2. Try a different solvent system. |
| Low yield of crystals. | 1. The solubility difference between the diastereomers is small in the chosen solvent. 2. Crystallization time was too short. | 1. Screen other solvents or solvent mixtures to maximize the solubility differential. 2. Allow the solution to stand for a longer period at a lower temperature (e.g., 4 °C). |
| Crystals have low enantiomeric excess (ee). | 1. The less soluble salt co-precipitated with the more soluble one. 2. The resolving agent itself was not enantiomerically pure. | 1. Perform recrystallization of the diastereomeric salt from the same or a different solvent system. Monitor the optical rotation or chiral HPLC of the liberated acid after each recrystallization until a constant value is achieved[4]. 2. Verify the purity of the chiral resolving agent. |
Part 2: Chromatographic Resolution (Chiral HPLC & SFC)
For analytical-scale separation and for challenging resolutions that do not yield to crystallization, chiral chromatography is the method of choice[3][9]. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are powerful techniques for separating enantiomers. SFC is often preferred as a "greener" and faster alternative to HPLC[10][11].
Frequently Asked Questions (FAQs): Chiral Chromatography
Q1: How do I select the right Chiral Stationary Phase (CSP)?
A: CSP selection is the most critical parameter[12]. For this compound, polysaccharide-based CSPs are an excellent starting point due to their broad applicability[13].
| CSP Type | Common Phases | Mechanism & Suitability |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., Chiralpak® AD, AS; Chiralcel® OD, OJ) | Highly versatile, separates a wide range of compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The phenyl group on your analyte makes this a strong choice[13]. |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin (e.g., Chirobiotic™ T, V) | Forms inclusion complexes and offers multiple interaction modes. Particularly effective for carboxylic acids[13][14]. |
| Anion-Exchanger | Quinine or Quinidine based (e.g., CHIRALPAK QN-AX) | Specifically designed for acidic compounds. The separation is based on an ion-exchange mechanism between the protonated selector and the anionic analyte[15]. |
Q2: What are typical mobile phase conditions for this acidic compound?
A: For acidic analytes, it is crucial to control the ionization state to achieve good peak shape and retention.
-
For HPLC (Normal Phase): A typical mobile phase is a mixture of Hexane/Isopropanol. To improve peak shape and interaction with the CSP, a small amount of an acidic additive like Trifluoroacetic Acid (TFA) or acetic acid (typically 0.1%) is essential[16].
-
For HPLC (Reversed-Phase): A mixture of Water/Acetonitrile or Water/Methanol with a buffer to maintain a low pH (e.g., pH 2-3) is used. Again, 0.1% TFA is a common additive.
-
For SFC: The mobile phase consists of supercritical CO₂ with a polar organic co-solvent (modifier), usually Methanol or Ethanol[10]. For acidic compounds, adding a small amount of an acidic additive to the co-solvent is highly recommended to improve performance[15].
Q3: How do I optimize a partial separation?
A: If you observe any peak splitting or shoulders, you can optimize the separation.
-
Vary the Mobile Phase Composition: Systematically change the ratio of the strong to weak solvent (e.g., vary the percentage of isopropanol in hexane) in small increments (e.g., 5%)[16].
-
Change the Co-Solvent/Modifier: In both HPLC and SFC, switching the organic modifier (e.g., from isopropanol to ethanol) can drastically change selectivity.
-
Optimize Temperature: Vary the column temperature (e.g., from 25°C to 40°C). Lower temperatures often increase resolution but also increase analysis time and pressure[16].
-
Adjust Additives: The type and concentration of the acidic additive can be fine-tuned.
Troubleshooting Guide: Chiral Chromatography
Caption: Troubleshooting decision tree for common chiral chromatography issues.
Part 3: Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution - Screening
This protocol outlines a general method for screening resolving agents and solvents.
-
Preparation: In separate small vials, dissolve a molar equivalent of racemic this compound and a sub-molar equivalent (e.g., 0.5 eq) of a chiral resolving agent (e.g., (R)-1-Phenylethylamine) in a test solvent (e.g., 1 mL of ethanol).
-
Salt Formation: Gently warm the vials to ensure complete dissolution.
-
Crystallization: Allow the vials to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.
-
Observation: Visually inspect the vials for crystal formation. Note the quantity and quality of the crystals.
-
Analysis: If sufficient crystals have formed, filter them, wash with a small amount of cold solvent, and dry.
-
Liberation & Test: Liberate the acid from a small sample of the crystals by dissolving in a minimal amount of solvent and acidifying with 1M HCl. Extract the free acid with an organic solvent (e.g., ethyl acetate), dry, and concentrate.
-
Enantiomeric Excess (ee) Measurement: Analyze the recovered acid using a developed chiral HPLC/SFC method (see Protocol 2) to determine the enantiomeric excess. The combination of resolving agent and solvent that gives the highest yield and ee is selected for scale-up.
Protocol 2: Chiral HPLC/SFC Method Development - Screening
This protocol provides a starting point for developing an analytical separation method.
-
Column Selection: Select a set of 2-3 diverse chiral columns for initial screening. A good starting set would be one amylose-based, one cellulose-based, and one macrocyclic glycopeptide-based CSP[16].
-
Sample Preparation: Prepare a ~1 mg/mL solution of racemic this compound in the initial mobile phase or a compatible solvent.
-
Initial SFC Screening Conditions:
-
Initial HPLC (Normal Phase) Screening Conditions:
-
Columns: Same as above.
-
Mobile Phase: Hexane / Isopropanol (e.g., 90:10) with 0.1% TFA.
-
Flow Rate: 1 mL/min.
-
Temperature: 25 °C.
-
-
Evaluation: Run the racemic standard on each column with the screening conditions. Evaluate the chromatograms for any sign of separation. Even a small shoulder on a peak is a positive result that indicates the potential for optimization[16]. The best combination of column and mobile phase is then subjected to optimization of solvent ratio, temperature, and flow rate to achieve baseline resolution (Rs > 1.5).
References
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions.
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
- Gamenara, D., et al. (2012). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. Microbial Biotechnology, 5(3), 394-401.
- Wikipedia. (n.d.). Chiral resolution.
- ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
- Hroboňová, K., Lehotay, J., & Čižmárik, J. (2016). HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. Nova Biotechnologica et Chimica, 15(1), 12-20.
- Shodhganga. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
- ACS Publications. (2023, July 11). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries.
- TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
- Phenomenex. (n.d.). SFC Supercritical Fluid Chromatography.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY.
- Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers.
- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
- ChemRxiv. (n.d.). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- PMC - NIH. (n.d.). Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method.
- MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
- Caltech CCE. (n.d.). SuperCritical Fluid Chromatography for Chiral Separation.
- ScienceDirect. (2025, July 7). Recent applications of supercritical fluid chromatography in the analysis of polyphenols.
- Chemistry LibreTexts. (2019, September 3). 4.8: 6.8 Resolution (Separation) of Enantiomers.
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- PMC - NIH. (n.d.). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization.
- MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
- ResearchGate. (2020, November 29). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds.
- PubMed. (2000, September). Bioactivity and analysis of chiral compounds.
- SlidePlayer. (n.d.). stereochemistry and biological activity of drugs.
- MDPI. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
- PubMed Central. (2023, August 12). NHC-catalyzed enantioselective access to β-cyano carboxylic esters via in situ substrate alternation and release.
- PubMed. (2013, December 5). Synthesis and Biological Activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery.
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Technical Support Center: Synthesis of 3-Phenylcyclobutanecarboxylic Acid
Welcome to the technical support guide for the synthesis of 3-Phenylcyclobutanecarboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this valuable carbocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you anticipate, troubleshoot, and resolve common side reactions and experimental challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to rectify the issue.
Q1: My yield is consistently low after the initial cyclization step using a malonic ester equivalent and a 1,3-dihalide. What is the primary cause?
This is a classic issue in cyclobutane ring formation via malonic ester synthesis. While intramolecular cyclization is the desired pathway, the primary competing side reaction is intermolecular condensation.
Root Cause Analysis: The enolate of your malonic ester is a potent nucleophile. If the concentration of the enolate and the 1,3-dihalopropane (or equivalent electrophile) is too high, or if the addition of the base is not properly controlled, the enolate from one molecule can react with a molecule of the dihalide that has already been mono-alkylated. This leads to the formation of a linear, open-chain byproduct instead of the desired cyclobutane ring. A common side product is the formation of a tetraester, resulting from the reaction of two moles of malonic ester with one mole of the trimethylene bromide.[1]
Preventative & Corrective Actions:
-
Employ High-Dilution Conditions: The principle of high dilution favors intramolecular reactions over intermolecular ones. By significantly increasing the solvent volume, you decrease the probability of two different reactant molecules colliding.
-
Controlled Reagent Addition: Add the base (e.g., sodium ethoxide) solution slowly and steadily to the mixture of the malonic ester and the dihalide.[1] This maintains a low instantaneous concentration of the highly reactive enolate, further suppressing the intermolecular side reaction. A syringe pump is highly recommended for this purpose.
-
Temperature Management: Maintain a consistent reaction temperature, typically around 60-65°C, during the addition of the base.[1] Occasional cooling may be necessary to prevent temperature spikes that can accelerate side reactions.[1]
Experimental Protocol: Minimizing Intermolecular Condensation
Q2: During the final decarboxylation step of 3-phenylcyclobutane-1,1-dicarboxylic acid, I observe incomplete conversion and the formation of dark, tarry byproducts. How can I improve this step?
Decarboxylation is a thermally driven reaction that removes a carboxyl group as CO₂.[2] For gem-dicarboxylic acids like the precursor to your target molecule, this process requires careful temperature control. Insufficient heat leads to incomplete reaction, while excessive heat can cause decomposition.
Root Cause Analysis:
-
Incomplete Reaction: The activation energy for decarboxylation has not been consistently met. The temperature may be too low or the heating time too short.
-
Decomposition/Tar Formation: The required temperature for decarboxylation (often 160-210°C) is high enough to initiate decomposition pathways, especially if impurities are present. The phenyl group can also be susceptible to oxidation or other side reactions at elevated temperatures.
Preventative & Corrective Actions:
-
Optimize Heating: Heat the dicarboxylic acid in a suitable high-boiling solvent or neat in a distillation apparatus. Use a metal or oil bath for uniform heat transfer and precise temperature control.[1]
-
Monitor CO₂ Evolution: The reaction is complete when the evolution of carbon dioxide gas ceases.[1] This can be monitored by bubbling the off-gas through a solution of calcium hydroxide (limewater).
-
Vacuum Distillation: Once CO₂ evolution stops, immediately distill the product under reduced pressure.[3] This allows for purification at a lower temperature, minimizing the risk of thermal decomposition of the desired this compound.
Workflow Diagram: Decarboxylation and Purification
Caption: Workflow for controlled decarboxylation followed by distillation.
Q3: A significant amount of triphenylphosphine oxide is contaminating my product after a synthesis involving a Wittig reaction. How can I effectively remove it?
The Wittig reaction is a powerful method for olefination, but it produces a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct.[4] TPPO is notoriously difficult to separate from desired products due to its moderate polarity and high crystallinity.
Root Cause Analysis: The formation of the very stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the Wittig reaction.[4] Its removal is a purification challenge, not a side reaction to be prevented.
Effective Removal Strategies:
| Method | Principle | Protocol Summary | Advantages & Disadvantages |
| Crystallization | Difference in solubility | Dissolve the crude mixture in a hot solvent (e.g., ethanol/water, toluene). Cool slowly. The desired product or TPPO may crystallize out depending on relative solubilities. | Adv: Simple, scalable. Disadv: May lead to co-crystallization; yield loss. |
| Column Chromatography | Difference in polarity | Use silica gel chromatography. Elute with a nonpolar to moderately polar solvent system (e.g., hexanes/ethyl acetate). TPPO is more polar than many alkene products and will elute later. | Adv: Highly effective for complete separation. Disadv: Time-consuming, requires large solvent volumes, not ideal for large scale. |
| Acid/Base Extraction | Exploiting the basicity of the target acid | Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous base (e.g., 1M NaOH). The carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving TPPO in the organic layer. Acidify the aqueous layer and re-extract the pure product. | Adv: Very effective for acidic products, easily scalable. Disadv: Only applicable if the product has an acidic/basic handle. |
Mechanism of Side Product Formation in Malonic Ester Synthesis
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established routes, each with its own advantages. The most common strategies start from either cyclobutanone or involve building the ring from an acyclic precursor.
-
Malonic Ester Synthesis Route: This involves the reaction of diethyl malonate with a 1,3-dihalo-2-phenylpropane equivalent, followed by hydrolysis and decarboxylation. A variation involves reacting phenylmalonic ester with 1,3-dihalopropane.[1]
-
Wittig Reaction on a Ketone Precursor: One could synthesize 3-phenylcyclobutanone and then use a Wittig reaction to install a one-carbon unit (e.g., using (methoxycarbonyl)methylidene)triphenylphosphorane), followed by hydrolysis.
-
Hydrolysis of a Nitrile Precursor: Synthesis of 3-phenylcyclobutanecarbonitrile, often via nucleophilic substitution on a 3-phenylcyclobutyl halide, followed by vigorous acidic or basic hydrolysis to the carboxylic acid.
Q2: My final product appears pure by ¹H NMR, but fails elemental analysis. What could be the issue?
While ¹H NMR is excellent for structural elucidation, it can be insensitive to certain impurities.
-
Residual Solvent: High-boiling point solvents used in the reaction or purification (e.g., DMSO, DMF) can be trapped in the crystalline lattice of your product and may not be easily detected by NMR if their peaks are broad or overlap with your product signals.
-
Inorganic Salts: If your workup involved acid/base extractions, incomplete washing can leave inorganic salts (e.g., NaCl, Na₂SO₄) in your final product. These are invisible to NMR but will significantly affect elemental analysis.
-
Water: Carboxylic acids are often hygroscopic. Ensure your product is rigorously dried under high vacuum, possibly over a desiccant like P₂O₅.
Troubleshooting Protocol:
-
Thermogravimetric Analysis (TGA): Run TGA to quantify the amount of residual solvent or water.
-
Recrystallization: Re-dissolve your product in a suitable solvent and crystallize it again, ensuring thorough washing of the filtered crystals with a cold, non-solubilizing solvent.
-
Washing: If inorganic salts are suspected, dissolve the product in an organic solvent like ether, wash thoroughly with deionized water, dry the organic layer over anhydrous MgSO₄, filter, and re-isolate the product.
Q3: Can I avoid the high-temperature decarboxylation step?
Yes, certain methods can circumvent the need for harsh thermal decarboxylation. The Krapcho decarboxylation is a well-known alternative that proceeds under milder conditions.[5]
The Krapcho Decarboxylation: This reaction is particularly effective for esters with an electron-withdrawing group in the β-position, such as malonic esters. It typically involves heating the ester in a polar aprotic solvent (like DMSO) with a salt (like LiCl or NaCl).[5] The reaction proceeds through nucleophilic attack of the chloride ion on one of the ester's alkyl groups, followed by the loss of CO₂. This would be applied before the final hydrolysis step.
References
- Cason, J. and Way, R. L. Cyclobutanecarboxylic Acid. Organic Syntheses. Coll. Vol. 4, p.288 (1963); Vol. 33, p.17 (1953). [Link]
- Maryanoff, B. E., et al. Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes.
- Google Patents.
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid. CN105037130A.
- Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid. CN103232340A.
- Wikipedia.
- University of Evansville. Synthesis of an Alkene via the Wittig Reaction. [Link]
- Wikipedia. Wittig reaction. [Link]
- Google Patents. Preparation method of 3-oxocyclobutanecarboxylic acid. CN103467270A.
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
- The Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. YouTube. [Link]
- PubMed. Changing mechanisms in the beta-cyclodextrin-mediated hydrolysis of phenyl esters of perfluoroalkanoic acids. [Link]
- Chemistry LibreTexts. 18.
- Master Organic Chemistry.
- Organic Chemistry Portal.
- Google Patents.
- Google Patents.
- Crimp, M. A. et al. 3-chlorocyclobutanecarboxylic acid. Organic Syntheses. Coll. Vol. 7, p.117 (1990); Vol. 64, p.43 (1986). [Link]
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Technical Support Center: Strategies for Improving the Solubility of 3-Phenylcyclobutanecarboxylic Acid in Biological Assays
Welcome to the technical support guide for 3-Phenylcyclobutanecarboxylic acid. This document provides researchers, scientists, and drug development professionals with a systematic approach to overcoming the solubility challenges associated with this compound in aqueous environments typical of biological assays. Our goal is to ensure the generation of reliable, reproducible, and accurate experimental data by achieving and maintaining compound solubility throughout your workflow.
Section 1: Understanding the Core Problem: The Physicochemical Profile
Q: What are the key properties of this compound that affect its solubility?
A: The solubility behavior of this compound is dictated by its amphiphilic structure, meaning it possesses both hydrophobic (water-fearing) and hydrophilic (water-loving) regions.
-
Hydrophobic Character: The phenyl ring and the cyclobutane scaffold are nonpolar and contribute to the molecule's low intrinsic solubility in water. In larger carboxylic acids, this hydrophobic portion becomes dominant, making them behave more like hydrocarbons which are insoluble in water.[1][2]
-
Hydrophilic Character: The carboxylic acid (-COOH) functional group is polar and capable of forming hydrogen bonds with water molecules.[3] For small molecules (up to four or five carbons), this group is sufficient to confer water solubility.[4][5]
However, with a total of 11 carbon atoms, the large hydrophobic portion of this compound outweighs the solubilizing effect of the single carboxylic acid group, leading to poor solubility in neutral aqueous media.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | [6] |
| CAS Number | 66016-28-2 | [7] |
| Key Structural Features | Phenyl Ring, Cyclobutane Ring, Carboxylic Acid | N/A |
Section 2: The First Step: High-Concentration Stock Solution Preparation
Q: What is the recommended solvent for preparing a high-concentration stock solution?
A: For initial stock solutions, a polar aprotic solvent is typically the best choice. We strongly recommend Dimethyl sulfoxide (DMSO) .
DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and nonpolar compounds and is a standard in biological screening.[8][9]
Experimental Protocol: Preparing a 100 mM DMSO Stock
-
Preparation: Weigh out 17.62 mg of this compound.
-
Dissolution: Add the solid to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If the solid does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Section 3: Troubleshooting Solubility in Aqueous Assay Media
The most common failure point occurs when the concentrated DMSO stock is diluted into the final aqueous assay buffer (e.g., PBS, cell culture medium). The abrupt change in solvent polarity causes the compound to precipitate. The following troubleshooting guide offers a hierarchical approach to solving this issue.
FAQ 1: My compound crashed out of solution. What should I try first?
A: The most effective and scientifically sound first step is pH adjustment . The solubility of a carboxylic acid is highly dependent on pH. By raising the pH of the solution above the compound's acid dissociation constant (pKa), the carboxylic acid group (-COOH) is deprotonated to its highly soluble carboxylate salt form (-COO⁻).[1]
Mechanism: Acid-Base Equilibrium R-COOH (sparingly soluble) + OH⁻ ⇌ R-COO⁻ (highly soluble) + H₂O
While the exact pKa of this compound is not published, it can be estimated to be around 4.5 - 5.0, similar to other phenyl-substituted carboxylic acids like 3-phenylbutyric acid.[10] Therefore, adjusting the pH to >6.5 will ensure it is predominantly in its soluble salt form. Most cell culture media are buffered to pH ~7.4, which should be sufficient.
Experimental Protocol: pH-Mediated Solubilization
-
Prepare Buffer: Prepare your final assay buffer (e.g., PBS, HBSS).
-
Pre-alkalinize Stock (Optional but Recommended): To a 10 µL aliquot of your 100 mM DMSO stock, add 0.1-0.2 µL of 1N NaOH. Mix gently. This converts the acid to its sodium salt within the DMSO stock.
-
Dilute: Serially dilute the (alkalinized) stock into your assay buffer to achieve the final desired concentration.
-
Verify pH: After dilution, check the final pH of your working solution to ensure it remains within the acceptable range for your assay (e.g., 7.2-7.6 for most cell-based assays). Adjust with dilute HCl or NaOH if necessary.
-
Control: Your vehicle control should contain an equivalent amount of DMSO and NaOH to account for any effects of the solvent or pH adjustment.
FAQ 2: pH adjustment is not an option for my assay. What's next?
A: If you cannot alter the pH, the next strategy is to use a co-solvent system. A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, reduces the overall polarity of the solution, making it more hospitable to hydrophobic molecules.[11][12]
Trustworthiness: It is critical to recognize that co-solvents can impact biological systems.[13] DMSO, for example, can induce cellular stress or differentiation at concentrations as low as 0.5-1%.[14][15] Therefore, the goal is to use the lowest possible concentration that maintains solubility and to always include a vehicle control with the same final co-solvent concentration.
| Co-Solvent | Typical Max Concentration (Cell-Based Assays) | Notes |
| DMSO | 0.1% - 0.5% (v/v) | Most common, but can have biological effects.[15][16] |
| Ethanol | 0.1% - 0.5% (v/v) | Can be cytotoxic at higher concentrations.[15] |
| Polyethylene Glycol 300/400 | 1% - 5% (v/v) | Generally well-tolerated. |
| Propylene Glycol | 1% - 5% (v/v) | Common pharmaceutical excipient.[11] |
Experimental Protocol: Determining Minimum Co-Solvent Requirement
-
Prepare Buffers: Create a series of your assay buffer containing different percentages of your chosen co-solvent (e.g., 0.1%, 0.25%, 0.5%, 1.0% DMSO).
-
Test Dilution: Add your concentrated DMSO stock of this compound to each buffer to achieve your highest desired final concentration.
-
Observe: Let the solutions sit at the assay temperature (e.g., 37°C) for 15-30 minutes. Visually inspect for any signs of precipitation (cloudiness, crystals). Use the lowest concentration of co-solvent that keeps the compound fully dissolved.
-
Validate: Run your assay with this concentration of co-solvent in both the treated and vehicle control groups to ensure the solvent itself does not interfere with your results.
FAQ 3: I need to avoid organic solvents entirely. Is there another way?
A: Yes. For solvent-sensitive assays, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They act as molecular carriers by encapsulating the hydrophobic part of a guest molecule (in this case, the phenylcyclobutane moiety) to form a water-soluble "inclusion complex".[18][19]
Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and excellent safety profile in vitro.[18][20]
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the powdered this compound directly to the HP-β-CD solution to achieve the desired final concentration. Alternatively, add a small volume of a highly concentrated DMSO stock (e.g., 200 mM) to the cyclodextrin solution while vortexing. The final DMSO concentration should be kept minimal (<0.1%).
-
Complexation: Incubate the mixture at room temperature or 37°C for 1-4 hours with gentle agitation (e.g., on a shaker or rotator) to allow for the formation of the inclusion complex.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter to remove any potential aggregates and ensure sterility.
-
Control: The vehicle control for this experiment must be the same concentration of HP-β-CD in the same buffer.
Section 4: Summary and Best Practices
Successfully solubilizing this compound requires a logical, stepwise approach.
-
Always start with a high-concentration stock in 100% DMSO.
-
Attempt direct dilution into your aqueous buffer. If precipitation occurs, proceed down the troubleshooting hierarchy.
-
Prioritize pH adjustment. For a carboxylic acid, this is the most direct and often most effective method.
-
Use co-solvents judiciously. If pH is not an option, determine the minimum required concentration and always use a matched vehicle control.
-
Employ cyclodextrins for sensitive or solvent-free systems. This advanced technique offers excellent solubilization with high biocompatibility.
-
Visual Inspection is Key: Always visually inspect your final working solutions under good lighting before adding them to your assay. Any hint of cloudiness or precipitate means the compound is not fully dissolved, and the results will be unreliable.
By following these guidelines, you can confidently prepare soluble and biologically active solutions of this compound, leading to more accurate and reproducible results in your research.
References
- Title: Carboxylic Acids Solubility in W
- Title: Carboxylic acid - Properties, Structure, Reactions Source: Britannica URL:[Link]
- Title: 25.2 Physical Properties of Carboxylic Acids Source: eCampusOntario Pressbooks URL:[Link]
- Title: 15.4: Physical Properties of Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]
- Title: Physical Properties of Carboxylic Acids Source: CK-12 Found
- Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: ACS Public
- Title: Cosolvent Source: Wikipedia URL:[Link]
- Title: How to enhance drug solubility for in vitro assays?
- Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL:[Link]
- Title: Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: ResearchG
- Title: Considerations regarding use of solvents in in vitro cell based assays Source: Springer URL:[Link]
- Title: Considerations regarding use of solvents in in vitro cell based assays Source: ResearchG
- Title: Considerations regarding use of solvents in in vitro cell based assays Source: PMC - NIH URL:[Link]
- Title: this compound Source: Aribo Biotechnology URL:[Link]
- Title: Cyclodextrins in drug delivery: applications in gene and combination therapy Source: PMC - NIH URL:[Link]
- Title: Considerations regarding use of solvents in in vitro cell based assays Source: Semantic Scholar URL:[Link]
- Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: ACS Public
- Title: Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic Source: MDPI URL:[Link]
- Title: Cosolvent – Knowledge and References Source: Taylor & Francis URL:[Link]
- Title: Improving Solubility of Molecules via Nanomilling Source: Altasciences URL:[Link]
- Title: Cyclodextrin-based structures for drug delivery Source: Yareli Rojas Group - IIM-UNAM URL:[Link]
- Title: 3-Phenylbutyric acid Source: PubChem - NIH URL:[Link]
- Title: (PDF)
- Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PMC - NIH URL:[Link]
- Title: 1-Phenylcyclobutanecarboxylic acid Source: PubChem - NIH URL:[Link]
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- 20. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Phenylcyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3-Phenylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you overcome challenges and optimize your synthetic route.
Troubleshooting Guide: Overcoming Poor Yields
This section addresses specific issues that can lead to low yields of this compound. We delve into the root causes of common problems and provide step-by-step protocols to resolve them.
Question 1: My [2+2] cycloaddition reaction to form the cyclobutane ring is inefficient, resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
Answer:
Low yields in [2+2] cycloaddition reactions for forming cyclobutane rings are a common hurdle. The success of this reaction is highly dependent on several factors, and a systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Substrate Reactivity: The electronic properties of the reacting alkenes are paramount. For instance, in a photochemical [2+2] cycloaddition, the reaction between an electron-rich alkene and an electron-poor alkene is often more efficient.
-
Recommendation: If you are using starting materials like cinnamic acid derivatives, consider modifying the electronic nature of the reactants. For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring can influence the reaction efficiency.
-
-
Photochemical Conditions (for photocycloadditions):
-
Inadequate Light Source/Wavelength: Ensure the UV lamp's wavelength is suitable for exciting your substrate. The light source's intensity must also be sufficient to drive the reaction.
-
Quenching and Side Reactions: The presence of oxygen can quench the excited state required for the reaction. It is essential to thoroughly degas the solvent. Additionally, cis-trans isomerization of the alkene can compete with the cycloaddition.
-
Concentration: Reaction concentration is critical. Conditions that are too dilute can hinder intermolecular reactions.
-
Photosensitizers: For reactions that are inefficient upon direct irradiation, using a triplet sensitizer like benzophenone or acetone can be beneficial. These sensitizers can help populate the triplet excited state of one of the reactants, facilitating the cycloaddition.[1]
-
-
Thermal Conditions (for thermal cycloadditions):
-
Temperature Control: The reaction temperature can significantly impact the outcome. High temperatures can sometimes lead to decomposition or side reactions. It's important to carefully optimize the temperature.
-
Catalyst Choice: For metal-catalyzed [2+2] cycloadditions, the choice of catalyst and ligands is critical for both yield and stereoselectivity.
-
Question 2: I'm observing the formation of significant side products during the cyclobutane ring formation. How can I minimize these?
Answer:
The formation of side products is a clear indicator that reaction conditions are not optimal or that alternative reaction pathways are competing with your desired transformation.
Common Side Reactions and Mitigation Strategies:
-
Dimerization of Starting Materials: This is particularly common in photocycloadditions.
-
Solution: Adjusting the concentration of the reactants can help. Sometimes, a more dilute solution can favor the desired intermolecular reaction over the self-dimerization of one component. Continuous flow reactors have also been shown to decrease side reactions and improve yields in some cases.[2][3][4]
-
-
Ring-Opening of the Cyclobutane Product: Cyclobutanes are strained molecules and can undergo ring-opening under harsh conditions, such as high temperatures or the presence of strong acids or bases.[5][6]
-
Solution: Employ mild reaction and workup conditions. Avoid excessive heat and strong acidic or basic reagents if possible.
-
-
Polymerization: In some instances, particularly with activated alkenes, polymerization can be a significant side reaction.
-
Solution: The use of radical inhibitors can sometimes suppress unwanted polymerization. Additionally, carefully controlling the stoichiometry of the reactants is important.
-
Question 3: The hydrolysis of my 3-phenylcyclobutanenitrile to the carboxylic acid is incomplete or results in a low yield. What are the key parameters to control?
Answer:
The hydrolysis of a nitrile to a carboxylic acid is a robust transformation, but it can be challenging, especially with sterically hindered or poorly soluble nitriles.[7][8]
Key Parameters for Optimization:
-
Reaction Conditions (Acidic vs. Basic Hydrolysis):
-
Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a strong acid like hydrochloric acid or sulfuric acid is a common method.[9][10] This directly yields the carboxylic acid. However, for some substrates, harsh acidic conditions can lead to degradation.
-
Base-Catalyzed Hydrolysis: Refluxing with an aqueous base like sodium hydroxide will initially form the carboxylate salt.[9][10] An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid.[9] This method can sometimes be milder and avoid acid-sensitive functional groups. Harsher conditions (higher temperatures, longer reaction times) generally favor the formation of the carboxylic acid over the intermediate amide.[8]
-
-
Solubility: The insolubility of the nitrile in the aqueous acidic or basic solution can significantly slow down the reaction.
-
Solution: The addition of a co-solvent, such as ethanol or dioxane, can improve solubility and facilitate the hydrolysis. Phase-transfer catalysts can also be employed to enhance the reaction rate between the aqueous and organic phases.
-
-
Reaction Time and Temperature: Nitrile hydrolysis often requires prolonged heating.
-
Recommendation: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Incomplete conversion is a common reason for low yields. Be aware that excessively high temperatures can lead to decomposition.
-
Troubleshooting Workflow for Nitrile Hydrolysis
Caption: Troubleshooting workflow for nitrile hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic strategies can be employed. The choice often depends on the available starting materials and the desired stereochemistry.
-
[2+2] Cycloaddition: This is a very common approach for forming the cyclobutane ring.[11] It typically involves the reaction of a substituted styrene with an acrylic acid derivative. This can be achieved photochemically or through thermal methods, sometimes with metal catalysis.
-
From Phenylacetic Acid Derivatives: Phenylacetic acid can be a starting point for more complex multi-step syntheses.[12][13][14]
-
Cyclization of Acyclic Precursors: Another strategy involves the cyclization of a suitably functionalized open-chain precursor. For example, the reaction of a 1,3-dihalopropane derivative with a malonic ester followed by hydrolysis and decarboxylation is a classic method for forming a cyclobutane ring with a carboxylic acid group.[15][16]
Q2: How can I purify the final this compound product effectively?
A2: Purification is a critical step to obtain a high-purity product.
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for purification. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, flash column chromatography on silica gel is a standard technique. A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) will be required to achieve good separation.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.
-
Acid-Base Extraction: As a carboxylic acid, your product can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), leaving non-acidic impurities in the organic phase. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities, and finally, the aqueous layer is acidified to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[17][18]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices are essential.
-
Reagent Handling: Many reagents used in organic synthesis are hazardous. For example, strong acids and bases are corrosive, and many organic solvents are flammable and toxic. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Photochemical Reactions: When running photocycloadditions, ensure the UV lamp is properly shielded to avoid exposure to harmful UV radiation.
-
Pressure Reactions: If any steps are performed under pressure, ensure the reaction vessel is appropriate for the conditions and that proper pressure-relief systems are in place.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of 3-Phenylcyclobutanenitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-phenylcyclobutanenitrile (1.0 eq).
-
Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (10-20 eq). If the nitrile is not fully soluble, a co-solvent like ethanol can be added until a homogeneous solution is achieved.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Data Summary
| Method | Key Reagents | Typical Yield Range | Key Advantages | Common Challenges |
| [2+2] Photocycloaddition | Styrene derivative, Acrylate derivative, UV light | 20-70% | Direct formation of the cyclobutane ring. | Side reactions (dimerization, polymerization), stereoselectivity control. |
| Nitrile Hydrolysis (Acidic) | 3-Phenylcyclobutanenitrile, HCl (aq) | 60-95% | Direct formation of the carboxylic acid. | Requires harsh conditions, potential for substrate degradation.[10][19] |
| Nitrile Hydrolysis (Basic) | 3-Phenylcyclobutanenitrile, NaOH (aq) | 65-98% | Generally milder than acidic hydrolysis. | Requires a separate acidification step to isolate the product.[10][19] |
References
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters.
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC. NIH.
- [2+2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. RSC Publishing.
- Reaction conditions for optimization of Wittig olefination. ResearchGate.
- Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Publications.
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. PubMed.
- Hydrolysis of nitriles to carboxylic acids. Google Patents.
- Optimized geometries of reactants used in the Wittig reaction mechanism. ResearchGate.
- Hydrolysis of Nitriles. Organic Chemistry Tutor.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
- Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf. CUTM Courseware.
- PHENYLACETIC ACID. atamankimya.com.
- Nitrile to Carboxylic Acid. BYJU'S.
- Phenylacetic acid. Wikipedia.
- The Wittig Reaction. University of Pittsburgh.
- Cyclobutanes in Organic Synthesis. Baran Lab.
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- 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses.
- Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. ResearchGate.
- hydrolysis of nitriles. Chemguide.
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- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Google Patents.
- This compound. Nine Chongqing Chemdad Co..
- Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
- Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
- Synthesis of Carboxylic Acids. Chemistry LibreTexts.
- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PubMed Central.
- A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. DigitalCommons@TMC.
- Process for purification of carboxylic acids. Google Patents.
- Process for the purification of aromatic carboxylic acids. Google Patents.
- 3-chlorocyclobutanecarboxylic acid. Organic Syntheses.
- Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid. Google Patents.
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- 19. byjus.com [byjus.com]
Technical Support Center: Purification of 3-Phenylcyclobutanecarboxylic Acid Isomers
3-Phenylcyclobutanecarboxylic acid reaction condition optimization
Welcome to the technical support center for the synthesis and optimization of 3-Phenylcyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable cyclobutane-containing building block. Here, we address common challenges encountered during its synthesis, offering field-proven insights and troubleshooting strategies in a practical question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What is a reliable and well-established synthetic route for this compound?
A robust and frequently cited method involves a three-step sequence starting from a commercially available cyclobutane precursor, ethyl 3-ketocyclobutanecarboxylate.[1][2] The general pathway is as follows:
-
Nucleophilic Addition: A Grignard reaction between phenylmagnesium bromide and ethyl 3-ketocyclobutanecarboxylate to form ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate.
-
Dehydroxylation/Reduction: Catalytic hydrogenolysis of the tertiary alcohol to yield ethyl 3-phenylcyclobutanecarboxylate. This step is crucial for establishing the final stereochemistry.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.
This route is advantageous due to the accessibility of the starting materials and the generally reliable nature of the transformations.
Question 2: My Grignard reaction (Step 1) yield is consistently low. What are the most common causes and how can I fix them?
Low yields in the Grignard addition are a frequent pain point. The primary culprit is almost always the deactivation of the highly reactive Grignard reagent. Here’s a breakdown of potential issues and their solutions.
Causality: Phenylmagnesium bromide is a potent nucleophile but also a very strong base. It will react preferentially with any available acidic protons (like water) before it attacks the ketone carbonyl. The quality of the starting ketone is also paramount.
Troubleshooting Guide: Grignard Reaction
| Problem | Potential Cause | Recommended Solution & Explanation |
|---|---|---|
| Low Conversion | Wet Solvent/Glassware: Trace moisture quenches the Grignard reagent. | Rigorously dry all glassware in an oven ( >120°C) overnight and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade ether or THF, preferably distilled from a drying agent like sodium/benzophenone. |
| Poor Quality Grignard Reagent: The reagent may have degraded during storage or was not fully formed. | Prepare the Grignard reagent fresh before use. Ensure the magnesium turnings are activated. Titrate a small aliquot of the Grignard reagent (e.g., with I₂) to determine its exact molarity before starting the addition. | |
| Impure Ketone Substrate: The starting ethyl 3-ketocyclobutanecarboxylate may contain acidic impurities or water. | Purify the ketone by distillation before use. Store it over molecular sieves to maintain dryness. | |
| Side Product Formation | Enolization of the Ketone: The Grignard reagent can act as a base, deprotonating the ketone at the alpha-position. | Perform the addition at low temperatures (e.g., -78°C to 0°C). This favors the kinetic nucleophilic addition pathway over the thermodynamic deprotonation pathway. |
| | Over-addition/Dimerization: Excess Grignard reagent can lead to other reactions. | Add the Grignard reagent slowly and controllably to a solution of the ketone, rather than the other way around. Use a slight excess (1.1-1.2 equivalents) to ensure full conversion without promoting side reactions. |
Question 3: How can I control the cis/trans stereochemistry of the final product?
The stereochemical outcome is primarily determined in the second step: the catalytic hydrogenolysis of the 3-hydroxy-3-phenylcyclobutane intermediate.
Mechanistic Insight: The reduction of the benzylic alcohol proceeds via hydrogenolysis. The molecule adsorbs onto the catalyst surface (e.g., Palladium on Carbon), and the stereochemistry of the final product is influenced by the facial selectivity of this adsorption. The formation of the cis isomer is often favored, as the bulky phenyl and ester groups tend to orient themselves on opposite faces of the cyclobutane ring relative to the catalyst surface.[1]
To favor the cis isomer, standard hydrogenolysis conditions are typically effective:
-
Catalyst: 5-10% Palladium on Carbon (Pd/C).
-
Hydrogen Source: H₂ gas (from balloon pressure up to ~50 psi).
-
Solvent: Ethanol or Ethyl Acetate.
-
Conditions: Room temperature, vigorous stirring.
Oxidation of the final product with ruthenium tetroxide to cis-1,3-cyclobutanedicarboxylic acid can be used to definitively establish the cis configuration of the parent acid.[1]
Question 4: I'm struggling with the purification of the final carboxylic acid. It often comes out as an oil or is difficult to crystallize. What are the best practices?
Purifying small, functionalized carboxylic acids can be challenging. The presence of minor impurities can significantly inhibit crystallization.
Workflow for Purification
Sources
Preventing decomposition of 3-Phenylcyclobutanecarboxylic acid during workup
A Guide to Preventing Decomposition During Experimental Workup
Welcome to the technical support center for researchers working with 3-Phenylcyclobutanecarboxylic acid. As a Senior Application Scientist, I understand the unique challenges posed by strained ring systems. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the complexities of its workup and ensure the integrity of your product. We will move beyond simple step-by-step instructions to explore the chemical principles governing the stability of this molecule, enabling you to troubleshoot effectively and optimize your protocols.
Frequently Asked Questions (FAQs)
FAQ 1: My yield of this compound is consistently low after workup. What is the most likely cause?
Low yield after workup is the most common issue reported and almost always points to the decomposition of the molecule. The instability of this compound stems from two key structural features: the inherent ring strain of the cyclobutane moiety and the reactivity of the carboxylic acid group.
-
Understanding the Instability: The cyclobutane ring is characterized by significant angle and torsional strain, with C-C-C bond angles forced to be around 90° instead of the ideal 109.5° for sp³ hybridized carbons.[1][2][3] This strain energy, approximately 26 kcal/mol, makes the ring susceptible to opening under conditions that can relieve it.[4][5]
-
Primary Decomposition Pathways: Two main decomposition routes are likely responsible for product loss during a standard workup:
-
Acid-Catalyzed Ring Opening: Exposure to strong acidic conditions, especially at elevated temperatures, can protonate the carboxylic acid or the phenyl ring, potentially initiating a cascade that leads to the opening of the strained cyclobutane ring. This results in a mixture of acyclic, and potentially rearranged, byproducts.
-
Thermal Decarboxylation: Carboxylic acids can lose carbon dioxide (CO₂) upon heating. While simple cyclobutanecarboxylic acids often require high temperatures (160-200 °C) for decarboxylation, the presence of the phenyl group could potentially lower this activation energy.[6][7][8] This is a critical concern during solvent removal or attempts at purification by distillation.
-
The key to a successful workup is to meticulously control both pH and temperature at all stages.
FAQ 2: What are the critical parameters to control during the aqueous workup to prevent decomposition?
An aqueous workup is essential for separating your carboxylic acid from neutral or basic impurities. However, it is also the stage where decomposition is most likely to occur if not performed correctly. The goal is to leverage the pH-dependent solubility of the carboxylic acid without creating conditions that favor decomposition.
Core Principle:
-
In Basic Conditions (pH > pKa): The carboxylic acid is deprotonated to the water-soluble carboxylate salt (R-COO⁻).
-
In Acidic Conditions (pH < pKa): The carboxylate is protonated back to the neutral carboxylic acid (R-COOH), which is soluble in organic solvents.
A standard workup involves using these two states to move your compound between aqueous and organic layers.[9][10]
Critical Control Parameters:
| Parameter | Recommendation | Rationale (Why it Matters) |
| Temperature | Maintain at or below room temperature (≤ 25°C). Use an ice bath during pH adjustments. | Heat provides the activation energy for decomposition pathways. The combination of non-neutral pH and elevated temperature is particularly destructive to the strained ring system. |
| Choice of Base | Use a mild inorganic base. Saturated Sodium Bicarbonate (NaHCO₃) or a 5-10% Potassium Carbonate (K₂CO₃) solution is ideal. | Strong bases like NaOH or KOH can increase the risk of side reactions, including ring-opening, especially if localized heating occurs during neutralization. |
| Choice of Acid | Use a dilute mineral acid. 1M Hydrochloric Acid (HCl) is recommended. | While the molecule is more stable to acid than strong base, using a dilute acid minimizes the exotherm of neutralization and reduces the risk of acid-catalyzed ring opening. Avoid strong, oxidizing acids. |
| pH Monitoring | Adjust pH slowly and monitor with pH paper. Do not "overshoot" the target pH. | For basification, adjust to pH 8-9. For acidification, adjust to pH 2-3.[9] Slow, controlled addition prevents temperature spikes and ensures all the acid is converted to its salt form (or vice-versa) for efficient separation. |
Troubleshooting Guide: Diagnosing and Solving Workup Issues
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Thermal Decomposition: Overheating during solvent removal. 2. Ring Opening: Use of strong acid/base, especially without cooling. | 1. Remove solvent under reduced pressure (rotary evaporator) with a water bath temperature below 40°C . 2. Switch to mild reagents (NaHCO₃, 1M HCl) and perform all pH adjustments in an ice bath. |
| Formation of an Oily, Inseparable Emulsion | 1. High concentration of salts. 2. Presence of polar organic solvents (e.g., THF, DMF) from the reaction mixture. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion. 2. If possible, remove the polar reaction solvent via rotary evaporation before starting the aqueous workup.[11] |
| Product Crashes Out of Solution During Basification | The pH is not high enough to fully deprotonate the carboxylic acid and solubilize it in the aqueous layer. | Add more base slowly until the aqueous layer becomes clear and the solid redissolves. Ensure the final pH is robustly basic (pH 8-9). |
| Unexpected Byproducts in NMR/LCMS | 1. Decarboxylation: A major peak corresponding to Phenylcyclobutane. 2. Ring Opening: A complex mixture of aliphatic signals. | 1. Strictly avoid high temperatures during workup and purification. Do not attempt distillation. 2. Re-evaluate the pH and temperature control during the extraction steps. Ensure mild reagents were used. |
Visualized Protocols and Mechanisms
Recommended Workup Workflow
The following workflow is designed to minimize chemical and thermal stress on this compound.
Caption: Major decomposition pathways for the target molecule.
Step-by-Step Protocol: Optimized Aqueous Workup
This protocol assumes the reaction was performed in an organic solvent and is ready for workup.
-
Preparation: Cool the completed reaction mixture to room temperature (20-25°C). If the reaction solvent is highly water-miscible (e.g., THF, Dioxane), remove it first under reduced pressure, keeping the bath temperature below 40°C. Redissolve the residue in an immiscible extraction solvent like ethyl acetate or diethyl ether (approx. 10 volumes).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash (Optional): Wash the organic layer once with deionized water to remove any highly water-soluble byproducts. Separate and discard the aqueous layer.
-
Basic Extraction:
-
Place the separatory funnel in an ice-water bath to chill.
-
Add saturated sodium bicarbonate (NaHCO₃) solution (approx. 5 volumes).
-
Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently for 1-2 minutes.
-
Allow the layers to separate. Drain and collect the bottom aqueous layer.
-
Repeat the basic extraction on the organic layer two more times. Combine all aqueous extracts. This aqueous solution now contains your product as a sodium salt.
-
-
Acidification:
-
Cool the combined aqueous extracts in a fresh flask or beaker using an ice bath.
-
Slowly add 1M HCl dropwise while stirring. You will observe the product precipitating as a white solid. Continue adding acid until the pH of the solution is between 2 and 3 (check with pH paper).
-
-
Product Re-extraction:
-
Transfer the acidified, milky suspension back to a clean separatory funnel.
-
Add a fresh portion of your organic extraction solvent (e.g., ethyl acetate, 5 volumes).
-
Shake to extract the neutral carboxylic acid into the organic layer.
-
Separate the layers and collect the top organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times. Combine all organic extracts.
-
-
Final Wash and Drying:
-
Wash the combined organic layers once with brine (saturated NaCl solution) to aid in removing dissolved water.
-
Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes. [10]8. Isolation:
-
Filter or decant the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40°C.
-
The resulting solid or oil is your crude this compound, which can be further purified by recrystallization if necessary. DO NOT attempt purification by distillation.
-
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Analytical Method Development for 3-Phenylcyclobutanecarboxylic Acid Impurities
Welcome to the technical support center for the analytical method development of 3-Phenylcyclobutanecarboxylic acid and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental work. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to your analytical method development.
Diagram: General Workflow for Analytical Method Development
Caption: A stepwise approach to analytical method development and validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges associated with this compound?
A1: this compound presents a few key analytical challenges:
-
Chirality: The molecule possesses a chiral center, necessitating the development of a stereospecific method to separate and quantify the enantiomers if required.
-
UV Chromophore: The phenyl group provides a suitable UV chromophore for detection, but its response may vary between the parent compound and impurities lacking this feature.
-
Potential for Peak Tailing: As a carboxylic acid, it can exhibit peak tailing in reversed-phase HPLC due to secondary interactions with residual silanols on the stationary phase.[1]
-
Impurity Profile: The impurity profile can be complex, including diastereomers, regioisomers, and process-related impurities from the synthetic route.
Q2: What is a good starting point for a reversed-phase HPLC method for this compound and its impurities?
A2: A good starting point would be a reversed-phase method with a C18 column. The phenyl group suggests that a phenyl-hexyl column could also provide alternative selectivity due to π-π interactions.[2]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | C18 provides good hydrophobic retention. Phenyl-Hexyl can offer enhanced selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | An acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and peak shape.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 10-90% B over 20 minutes | A broad gradient is a good starting point to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV at 254 nm | The phenyl group should have a strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical injection volume. |
Q3: How can I separate the enantiomers of this compound?
A3: Chiral separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are a good starting point.[4][5]
| Parameter | Recommended Starting Condition | Rationale |
| Column | Chiralpak® IA, IB, or similar polysaccharide-based CSP | These columns have broad applicability for a wide range of chiral compounds. |
| Mobile Phase | Hexane/Ethanol with 0.1% TFA or Acetic Acid | Normal phase conditions are often successful for chiral separations. The acidic modifier can improve peak shape. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can sometimes improve chiral resolution.[6] |
| Detection | UV at 254 nm |
Q4: Is GC analysis a viable option for this compound?
A4: Yes, GC analysis is a viable option, but it requires derivatization to increase the volatility and improve the chromatographic behavior of the carboxylic acid.[7][8] Silylation with reagents like BSTFA is a common approach.[8] A chiral GC column would be necessary for the separation of enantiomers.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing) for the Main Analyte
Symptoms: The peak for this compound has a tailing factor significantly greater than 1.5.
Causality: Peak tailing for acidic compounds in reversed-phase HPLC is often caused by secondary interactions between the ionized carboxylate group and positively charged sites on the silica surface of the stationary phase, such as residual silanols.[1]
Solutions:
-
Lower the Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 pH units below the pKa of the carboxylic acid. For a typical carboxylic acid (pKa ~4-5), a mobile phase pH of 2.5-3.0 is recommended. This keeps the analyte in its neutral, protonated form, minimizing interactions with silanols.[3]
-
Use a High-Purity Silica Column: Modern, high-purity silica columns have a lower concentration of acidic silanol groups, which reduces the likelihood of peak tailing.[1]
-
Increase Buffer Concentration: If using a buffered mobile phase, ensure the buffer concentration is sufficient (typically 10-25 mM) to control the pH on the column surface.[9]
-
Consider a Different Column: If tailing persists, a column with a different stationary phase, such as a phenyl-hexyl column, might offer different selectivity and improved peak shape.
Diagram: Troubleshooting Peak Tailing
Caption: A decision tree for addressing peak tailing issues.
Problem 2: Co-elution of Impurities
Symptoms: Two or more impurity peaks are not baseline resolved from each other or from the main peak.
Causality: Insufficient selectivity of the chromatographic system for the analytes of interest.
Solutions:
-
Modify the Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Change the Column Chemistry: If a C18 column is being used, switching to a phenyl-hexyl or a polar-embedded phase can provide different retention mechanisms and improve resolution.
-
Adjust the Mobile Phase pH: For ionizable impurities, small changes in the mobile phase pH can significantly impact their retention times and potentially resolve co-eluting peaks.
-
Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Temperature Optimization: Changing the column temperature can affect the selectivity of the separation.
Problem 3: Low Sensitivity for Certain Impurities
Symptoms: Known or suspected impurities are not detected or have a very poor signal-to-noise ratio.
Causality: The impurity may lack a strong UV chromophore, or its concentration is below the detection limit of the method.
Solutions:
-
Use a More Universal Detector: If available, a mass spectrometer (MS) or a charged aerosol detector (CAD) can detect compounds with poor or no UV absorbance.
-
Lower the UV Wavelength: Detection at a lower wavelength (e.g., 210-220 nm) can sometimes improve the response for compounds lacking a strong chromophore, but may also increase baseline noise.
-
Increase the Sample Concentration: If possible, a more concentrated sample injection can bring low-level impurities above the detection limit. Be mindful of potential column overload for the main peak.
-
Derivatization: For impurities with a known functional group (e.g., a hydroxyl group), derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.[7][10][11]
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store 10 mg of the solid compound at 105 °C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
-
Sample Preparation: Before injection, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC method.
References
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Troubleshooting Guide. [Link]
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Method development with CHIRALPAK® IA. Daicel Chiral Technologies. [Link]
- Brief summary of various metabolic pathways for the degradation of 3CBA...
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
- Chiral HPLC Separ
- Bacterial phenylalanine and phenylacetate catabolic p
- HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]
- Degradation of 3-phenylbutyric acid by Pseudomonas sp. PubMed Central. [Link]
- Acids: Derivatiz
- Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PubMed Central. [Link]
- Forced Degrad
- Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1. PubMed. [Link]
- Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
- Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla. [Link]
- HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynacae. [Link]
- Separation of enantiomers of phenylcarbamic acid derivatives by HPLC method.
- Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. [Link]
- Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxost
- Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates.
- Identification, characterization and preparation of process-related impurities of the phenylquinoline deriv
- Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
Sources
- 1. hplc.eu [hplc.eu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of cis- and trans-3-Phenylcyclobutanecarboxylic Acid: A Focus on GABA Transporter Inhibition
Introduction: The Critical Role of Stereochemistry in Drug Discovery
In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a pivotal determinant of its biological activity. Isomers, molecules with identical chemical formulas but different spatial arrangements, can exhibit profoundly different interactions with biological targets. This guide provides an in-depth comparison of the potential biological activities of cis- and trans-3-Phenylcyclobutanecarboxylic acid, two stereoisomers whose distinct geometries are predicted to confer differential pharmacological profiles. While direct experimental data for these specific compounds is limited in publicly available literature, this guide will leverage data from structurally similar analogs to hypothesize a likely mechanism of action and provide a comprehensive framework for their experimental evaluation.
Based on the known activity of analogous cyclobutane derivatives, it is hypothesized that the primary biological target for these isomers is the gamma-aminobutyric acid (GABA) transporter (GAT). GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its reuptake from the synaptic cleft by GATs is a critical mechanism for regulating neuronal excitability.[1][2] Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission, a mechanism of action for several anticonvulsant and anxiolytic drugs.[3][4]
A key piece of evidence supporting this hypothesis comes from studies on cis- and trans-3-aminocyclobutane-1-carboxylic acid. The cis isomer of this compound has been shown to be a weak to moderate inhibitor of GABA uptake, while the trans isomer is significantly less active.[5] This suggests that the spatial orientation of the functional groups on the cyclobutane ring is crucial for interaction with the GABA transporter. This guide will therefore focus on the comparative potential of cis- and trans-3-Phenylcyclobutanecarboxylic acid as GABA uptake inhibitors.
Comparative Analysis of Isomer Activity: A Data-Driven Hypothesis
The differential activity observed in analogs suggests that the cis and trans isomers of 3-Phenylcyclobutanecarboxylic acid will also exhibit distinct biological activities. The table below summarizes the hypothesized differences based on structure-activity relationship (SAR) principles for GABA uptake inhibitors.[6][7]
| Feature | cis-3-Phenylcyclobutanecarboxylic acid | trans-3-Phenylcyclobutanecarboxylic acid | Rationale |
| Predicted Primary Target | GABA Transporter (GAT1 subtype) | GABA Transporter (GAT1 subtype) | Based on the activity of the aminocyclobutane analog.[5] |
| Predicted Potency | Higher | Lower | The cis configuration is expected to present the phenyl and carboxylic acid groups in a spatial orientation more favorable for binding to the GAT, similar to the active conformation of known GAT inhibitors.[5] |
| Potential Therapeutic Use | Anticonvulsant, Anxiolytic | Likely inactive or significantly less potent | Compounds that enhance GABAergic neurotransmission have therapeutic potential in epilepsy and anxiety disorders.[4] |
| Experimental Validation | In vitro GABA uptake and radioligand binding assays | In vitro GABA uptake and radioligand binding assays | Standard assays to determine the inhibitory activity and binding affinity at GABA transporters.[1][2] |
Experimental Protocols for Biological Activity Assessment
To empirically validate the hypothesized biological activities of cis- and trans-3-Phenylcyclobutanecarboxylic acid, a series of well-established in vitro assays are proposed. These protocols are designed to provide a robust and comparative assessment of their potential as GABA transporter inhibitors.
Protocol 1: [³H]GABA Uptake Inhibition Assay
This assay directly measures the ability of the test compounds to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the cis and trans isomers for GABA transporters.
Materials:
-
HEK293 cells stably expressing the human GAT1 transporter (or other GAT subtypes).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Test compounds: cis- and trans-3-Phenylcyclobutanecarboxylic acid.
-
Known GAT1 inhibitor (e.g., Tiagabine) as a positive control.[4]
-
Cell culture medium, buffers, and scintillation fluid.
Procedure:
-
Cell Culture: Culture HEK293-hGAT1 cells in appropriate media until they reach a suitable confluence.
-
Assay Preparation: On the day of the assay, harvest the cells and resuspend them in a physiological buffer.
-
Incubation: In a 96-well plate, add the cell suspension, varying concentrations of the test compounds (or control), and a fixed concentration of [³H]GABA.
-
Uptake Reaction: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes) to allow for GABA uptake.
-
Termination: Stop the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unincorporated [³H]GABA.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the concentration of the test compound to determine the IC₅₀ value.
Causality of Experimental Choices:
-
HEK293 Cells: These cells are commonly used for expressing recombinant proteins and provide a clean system to study the activity of a specific transporter subtype without interference from other endogenous transporters.
-
[³H]GABA: The use of a radiolabeled substrate allows for sensitive and quantitative measurement of its uptake.
-
Tiagabine: A clinically approved GAT1 inhibitor serves as a robust positive control to validate the assay performance.[4]
Protocol 2: Radioligand Binding Assay
This assay measures the ability of the test compounds to displace a known radioligand that binds to the GABA transporter, providing information about their binding affinity (Ki).
Objective: To determine the binding affinity of the cis and trans isomers for the GABA transporter.
Materials:
-
Cell membranes prepared from HEK293 cells expressing the human GAT1 transporter.
-
Radioligand specific for the GAT1 transporter (e.g., [³H]tiagabine or a suitable analog).
-
Test compounds: cis- and trans-3-Phenylcyclobutanecarboxylic acid.
-
Unlabeled GAT1 inhibitor (e.g., Tiagabine) for determining non-specific binding.
Procedure:
-
Membrane Preparation: Homogenize the HEK293-hGAT1 cells and isolate the cell membranes through centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of displacement of the radioligand against the concentration of the test compound to determine the IC₅₀, from which the binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.
Causality of Experimental Choices:
-
Cell Membranes: Using isolated cell membranes allows for the direct study of the interaction between the compound and the transporter protein without the complexities of cellular uptake and metabolism.
-
Specific Radioligand: A radioligand with high affinity and selectivity for the target transporter is crucial for accurate determination of the binding affinity of the test compounds.
Visualizing the Experimental Workflow and Hypothesized Mechanism
To further clarify the proposed experimental approach and the hypothesized mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the comparative biological evaluation of cis- and trans-3-Phenylcyclobutanecarboxylic acid.
Caption: Hypothesized mechanism of action: inhibition of the GABA transporter (GAT1) by the cis-isomer.
Conclusion
While direct experimental evidence for the biological activity of cis- and trans-3-Phenylcyclobutanecarboxylic acid is not currently available, a strong hypothesis can be formulated based on the activity of structurally related analogs. The available data strongly suggest that these compounds are likely to act as GABA uptake inhibitors, with the cis isomer predicted to be significantly more potent than the trans isomer. The experimental protocols detailed in this guide provide a clear and robust framework for testing this hypothesis and elucidating the pharmacological profile of these intriguing stereoisomers. This research is crucial for understanding the structure-activity relationships of cyclobutane-containing compounds and could pave the way for the development of novel CNS-active therapeutic agents.
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A Comparative Analysis of 3-Phenylcyclobutanecarboxylic Acid and Other Phenylalkanoic Acids in Biological Assays: A Guide for Researchers
In the landscape of drug discovery and chemical biology, phenylalkanoic acids represent a privileged scaffold, demonstrating a wide array of biological activities. This guide provides an in-depth, objective comparison of 3-Phenylcyclobutanecarboxylic acid against other prominent phenylalkanoic acids, such as phenylacetic, phenylpropanoic, and phenylbutyric acids, within the context of key biological assays. By examining their structural nuances and the resulting impact on biological function, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed compound selection and experimental design.
Structural Framework: The Phenylalkanoic Acid Motif
Phenylalkanoic acids are characterized by a phenyl group and a carboxylic acid moiety linked by an alkyl chain. The length and substitution of this alkyl chain, as well as the conformation imposed by cyclic structures, are critical determinants of their biological activity. This guide will focus on the comparative analysis of the following representative structures:
-
This compound: A conformationally constrained analog where the alkyl chain is incorporated into a cyclobutane ring.
-
Phenylacetic Acid: The simplest form, with a single methylene group connecting the phenyl ring and the carboxylic acid.
-
3-Phenylpropanoic Acid: An additional methylene group extends the alkyl chain, providing greater conformational flexibility.
-
4-Phenylbutyric Acid: A further extension of the alkyl chain, which has been shown to influence its biological profile significantly.
Key Biological Targets and Assay Platforms
Our comparative analysis will focus on two well-established areas where phenylalkanoic acids have demonstrated significant activity: G protein-coupled receptor 40 (GPR40) agonism and modulation of inflammatory pathways.
GPR40 Agonism: A Target for Type 2 Diabetes
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor predominantly expressed in pancreatic β-cells.[1] Its activation by long-chain free fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive target for the treatment of type 2 diabetes.[2][3] The primary signaling cascade initiated by GPR40 activation involves the Gαq subunit, leading to phospholipase C (PLC) activation, subsequent inositol triphosphate (IP3) production, and an increase in intracellular calcium levels.[4][5][6]
A common and robust method to assess GPR40 agonism is the calcium flux assay. This assay measures the increase in intracellular calcium concentration upon compound stimulation in a cell line stably expressing the GPR40 receptor (e.g., HEK293 or CHO cells).
Figure 1: Experimental workflow for the GPR40 calcium flux assay.
Causality Behind Experimental Choices:
-
Stable Cell Line: Using a cell line with stable, high-level expression of GPR40 ensures a robust and reproducible signal.
-
Calcium-Sensitive Dye: Dyes like Fluo-4 AM are cell-permeant and exhibit a large fluorescence increase upon binding to free calcium, providing a sensitive readout of receptor activation.
-
Kinetic Read: Measuring the fluorescence change over time allows for the capture of the transient nature of the calcium signal and provides a more complete picture of the compound's effect.
While direct, publicly available experimental data for this compound as a GPR40 agonist is currently limited, we can infer its potential activity based on the structure-activity relationships (SAR) of related phenylalkanoic acids.
| Compound | Structure | Reported GPR40 Activity (EC50) | Key Structural Features & Insights |
| This compound | 3-phenylcyclobutane-1-carboxylic acid | Data not publicly available | The cyclobutane ring imposes significant conformational rigidity. This constraint could either be beneficial, by locking the molecule into an active conformation for receptor binding, or detrimental, by preventing the necessary flexibility to engage the binding pocket. Further empirical testing is required. |
| Phenylacetic Acid | Phenylacetic acid | Generally considered a weak or inactive GPR40 agonist in its simple form. However, derivatives have shown activity.[7][8] | The short linker between the phenyl and carboxyl groups may not provide the optimal spatial arrangement for effective receptor activation. |
| 3-Phenylpropanoic Acid | 3-phenylpropanoic acid | Derivatives are among the most well-studied GPR40 agonists.[9][10][11] The parent compound has modest activity, but substitutions on the phenyl ring and the alkyl chain can dramatically increase potency. | The three-carbon chain appears to provide a favorable distance and flexibility for the phenyl and carboxyl groups to interact with key residues in the GPR40 binding pocket. |
| 4-Phenylbutyric Acid | 4-phenylbutyric acid | Generally shows weaker GPR40 agonist activity compared to optimized phenylpropanoic acid derivatives.[6] | The longer alkyl chain may introduce excessive flexibility or position the phenyl group sub-optimally within the receptor's binding site. |
Expert Insights on GPR40 Agonism:
The SAR for GPR40 agonists suggests that the spatial relationship between the hydrophobic phenyl ring and the anionic carboxylic acid is paramount. The cyclobutane ring of this compound introduces a unique conformational constraint that warrants investigation. Its rigid structure could potentially lead to higher selectivity for GPR40 over other receptors, a desirable trait in drug development. However, without empirical data, this remains a hypothesis to be tested. The well-established activity of phenylpropanoic acid derivatives makes them excellent positive controls and benchmarks for such studies.[9][10]
Figure 2: Simplified GPR40 signaling pathway leading to insulin secretion.
Anti-Inflammatory Activity
Inflammation is a complex biological response, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory process.[12][13] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of this pathway in immune cells like macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO).[14]
The anti-inflammatory potential of phenylalkanoic acids can be assessed by their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells. The amount of NO produced is indirectly measured by quantifying the stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[15][16][17]
Figure 3: Workflow for the LPS-induced nitric oxide production assay.
Causality Behind Experimental Choices:
-
RAW 264.7 Cells: This murine macrophage cell line is widely used for inflammation studies as it produces robust and reproducible inflammatory responses upon LPS stimulation.[14][18]
-
LPS Stimulation: LPS is a standard and potent inducer of the inflammatory cascade via Toll-like receptor 4 (TLR4), leading to NF-κB activation and subsequent iNOS expression and NO production.
-
Griess Assay: This colorimetric assay is a simple, sensitive, and specific method for the quantification of nitrite, a stable and reliable indicator of NO production.
| Compound | Reported Anti-Inflammatory Activity | Putative Mechanism of Action |
| This compound | Data not publicly available | The rigid cyclobutane structure could influence interactions with inflammatory targets. Its unique shape may offer novel binding modes to enzymes like COX or LOX, or transcription factors like NF-κB. |
| Phenylacetic Acid | Exhibits antimicrobial and anti-inflammatory properties.[19] | The precise anti-inflammatory mechanism is not fully elucidated but may involve inhibition of pro-inflammatory enzymes or signaling pathways. |
| 3-Phenylpropanoic Acid | Derivatives have shown anti-inflammatory effects. | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade, has been reported for some derivatives. |
| 4-Phenylbutyric Acid | Well-documented anti-inflammatory effects.[12] | Acts as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, which can modulate the expression of inflammatory genes and reduce endoplasmic reticulum stress, respectively.[12] |
Expert Insights on Anti-Inflammatory Activity:
The diverse mechanisms of action of phenylalkanoic acids in inflammation highlight the importance of the alkyl chain length and overall molecular structure. 4-Phenylbutyric acid's role as an HDAC inhibitor is a distinct and well-characterized mechanism that sets it apart from shorter-chain analogs.[12] The potential for this compound to exhibit novel anti-inflammatory properties due to its constrained ring system is an exciting area for future research.
Figure 5: General workflow for an MTT cytotoxicity assay.
While specific cytotoxicity data for this compound is not widely published, it is essential to perform such assays to determine a therapeutic window for any observed biological activity.
Conclusion and Future Directions
-
Structure-Activity Landscape: The alkyl linker length and conformational flexibility are critical determinants of activity for phenylalkanoic acids, particularly in GPR40 agonism.
-
Untapped Potential of this compound: The unique, conformationally constrained structure of this compound presents an intriguing scaffold for drug discovery. Its rigid nature may offer enhanced selectivity and novel interactions with biological targets.
-
Call for Empirical Data: There is a clear need for the generation and publication of experimental data for this compound in a range of biological assays. This would allow for a direct and quantitative comparison with its more well-studied counterparts.
Researchers are encouraged to utilize the experimental workflows and comparative insights provided in this guide to explore the biological potential of this compound and other novel phenylalkanoic acid derivatives. Such studies will undoubtedly contribute to a deeper understanding of this important class of molecules and may lead to the development of new therapeutic agents.
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A Comparative Guide to 3-Phenylcyclobutanecarboxylic Acid Analogs as Stearoyl-CoA Desaturase (SCD) Inhibitors
Introduction: The Therapeutic Promise of Targeting Lipid Metabolism
In the landscape of modern drug discovery, the strategic modulation of metabolic pathways has emerged as a cornerstone for developing novel therapeutics for a spectrum of diseases, including metabolic disorders and oncology. Stearoyl-CoA Desaturase (SCD) has garnered significant attention as a critical enzymatic control point in lipid metabolism.[1] SCD is a key enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid, from saturated fatty acids (SFAs).[1] This conversion is vital for maintaining cellular membrane fluidity, lipid signaling, and overall energy homeostasis.
Elevated SCD activity has been implicated in a range of pathologies, including obesity, type 2 diabetes, and various cancers.[2] Consequently, the development of potent and selective SCD inhibitors has become a fervent area of research. Within this pursuit, the 3-phenylcyclobutanecarboxylic acid scaffold has emerged as a promising pharmacophore. The rigid, three-dimensional nature of the cyclobutane ring offers a unique structural framework that can be exploited to achieve high binding affinity and selectivity for the SCD active site. This guide provides an in-depth comparison of this compound analogs, elucidating the critical structure-activity relationships (SAR) that govern their inhibitory potency against SCD.
The Rationale for the this compound Scaffold
The selection of the this compound core is predicated on several key medicinal chemistry principles. The cyclobutane ring introduces a degree of conformational constraint, which can lock the molecule into a bioactive conformation, thereby enhancing binding affinity to the target enzyme. This rigidity, compared to more flexible aliphatic chains, can also contribute to improved metabolic stability, a crucial parameter in drug design.
The phenyl ring provides a versatile anchor for a wide array of substitutions, allowing for the systematic exploration of how different electronic and steric properties influence biological activity. Furthermore, the carboxylic acid moiety is a critical functional group, often serving as a key interaction point within the enzyme's active site through hydrogen bonding or ionic interactions.
Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of this compound analogs against SCD is exquisitely sensitive to structural modifications at three primary positions: the phenyl ring, the cyclobutane core, and the carboxylic acid group.
Phenyl Ring Substitutions: Fine-Tuning Potency and Selectivity
Modifications to the phenyl ring have a profound impact on the inhibitory potency of these analogs. The nature, position, and number of substituents can dramatically alter the electronic and steric profile of the molecule, influencing its interaction with the SCD active site.
-
Electron-Withdrawing vs. Electron-Donating Groups: The placement of electron-withdrawing groups, such as halogens (F, Cl) or trifluoromethyl (CF3) groups, on the phenyl ring has been shown to be a key determinant of activity. While specific data for 3-phenylcyclobutanecarboxylic acids is emerging, broader studies on related SCD inhibitors suggest that such substitutions can enhance potency. For instance, in a series of related heteroaromatic SCD inhibitors, halogenated phenyl groups were found to be crucial for high affinity.[3]
-
Steric Bulk and Positional Isomerism: The size and location of substituents are also critical. Bulky groups may either enhance binding by occupying a hydrophobic pocket within the enzyme or, conversely, introduce steric hindrance that prevents optimal binding. The position of the substituent (ortho, meta, or para) dictates the spatial orientation of the functional group and its ability to engage in favorable interactions with amino acid residues in the active site.
The Cyclobutane Core: A Rigid Scaffold for Optimal Presentation
The cyclobutane ring serves as a rigid scaffold that orients the phenyl ring and the carboxylic acid in a defined spatial arrangement. The stereochemistry of the substituents on the cyclobutane ring is a critical factor influencing activity.
-
cis vs. trans Isomerism: The relative orientation of the phenyl and carboxyl groups (cis or trans) can lead to significant differences in biological activity. This is because the overall three-dimensional shape of the molecule must be complementary to the topology of the SCD active site. While specific SAR data for this compound analogs as SCD inhibitors is still developing, studies on other cyclobutane-containing bioactive molecules have demonstrated the profound impact of stereochemistry on target engagement.
The Carboxylic Acid Moiety: The Key to Binding
The carboxylic acid group is a fundamental pharmacophoric element in this class of inhibitors. It is widely understood to participate in crucial hydrogen bonding and electrostatic interactions with key residues in the active site of SCD.
-
Bioisosteric Replacements: While the carboxylic acid is vital, its acidic nature can sometimes lead to poor pharmacokinetic properties, such as limited cell permeability. To address this, medicinal chemists often explore bioisosteric replacements. These are functional groups that mimic the key electronic and steric properties of the carboxylic acid but possess improved drug-like characteristics. Examples of potential bioisosteres include tetrazoles and other acidic heterocycles.
Comparative Data of SCD Inhibitors
While specific IC50 values for a homologous series of this compound analogs are not yet widely published in peer-reviewed literature, we can draw comparisons from related classes of SCD inhibitors to understand the potency that can be achieved.
| Compound Class | Target | IC50 (nM) | Reference |
| Pyridazine Carboxamide Analog | Human SCD1 | Potent (specific values not disclosed) | [4] |
| Oxalamides and Benzothiazoles | Human SCD | 9 and 54 (respectively) | [5] |
| Pyrazolyltriazolone Derivative | Human SCD1 | Potent (ED50 of 4.6 mg/kg in rats) | [2] |
| Spiropiperidine-based Analog | Mouse SCD1 | 2 | [6] |
This table highlights the low nanomolar potency that has been achieved with other SCD inhibitor scaffolds, setting a benchmark for the development of this compound analogs.
Experimental Protocols
The evaluation of this compound analogs as SCD inhibitors involves a series of standardized biochemical and cell-based assays.
SCD1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of SCD1.
Principle: The assay quantifies the conversion of a radiolabeled saturated fatty acyl-CoA substrate (e.g., [3H]stearoyl-CoA) to its monounsaturated counterpart. The release of tritiated water ([3H]H2O) is directly proportional to SCD1 activity.
Step-by-Step Methodology:
-
Preparation of Microsomes: Isolate microsomes from cells or tissues expressing SCD1 (e.g., liver or HepG2 cells).
-
Reaction Mixture: Prepare a reaction buffer containing the microsomal preparation, a source of reducing equivalents (NADH or NADPH), and the test compound at various concentrations.
-
Initiation of Reaction: Add the radiolabeled substrate (e.g., [3H]stearoyl-CoA) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination and Separation: Stop the reaction by adding a quenching solution (e.g., an acidic charcoal slurry). This step also separates the tritiated water from the unreacted substrate.
-
Quantification: Centrifuge the samples and measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Desaturation Assay
This assay assesses the ability of a compound to inhibit SCD activity within a cellular context.
Principle: Cells are incubated with a stable isotope-labeled saturated fatty acid (e.g., [13C]palmitic acid). The ratio of the labeled monounsaturated fatty acid to the labeled saturated fatty acid in cellular lipids is measured by mass spectrometry, providing a direct readout of SCD activity.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., HepG2) in appropriate culture medium.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specified duration.
-
Labeling: Add the stable isotope-labeled fatty acid (e.g., [13C]palmitic acid) to the culture medium and incubate.
-
Lipid Extraction: Harvest the cells and extract the total cellular lipids.
-
Sample Preparation: Hydrolyze the lipids to release the fatty acids and derivatize them for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Mass Spectrometry Analysis: Quantify the abundance of the labeled saturated and monounsaturated fatty acids.
-
Data Analysis: Calculate the desaturation index (ratio of monounsaturated to saturated fatty acid) and determine the IC50 value of the compound.
Visualizing the SCD Inhibition Pathway
The following diagram illustrates the central role of SCD in lipid metabolism and the point of intervention for this compound analogs.
Caption: Inhibition of SCD1 by this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the design of novel SCD inhibitors. The inherent rigidity of the cyclobutane ring, combined with the tunable nature of the phenyl group, provides a powerful platform for optimizing potency, selectivity, and pharmacokinetic properties. While the publicly available data for this specific class of compounds is still emerging, the foundational principles of medicinal chemistry strongly support its potential.
Future research in this area should focus on the systematic exploration of substitutions on the phenyl ring and the investigation of different stereoisomers of the cyclobutane core. The synthesis and evaluation of a focused library of analogs will be crucial for delineating a comprehensive SAR and identifying lead candidates for further preclinical development. Ultimately, the insights gained from such studies will pave the way for a new generation of targeted therapies for metabolic diseases and cancer.
References
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A Comparative Guide to the Metabolic Stability of 3-Phenylcyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a candidate molecule is a paramount determinant of its ultimate success. A compound's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for generating toxic or inactive metabolites.[1][2] The 3-phenylcyclobutanecarboxylic acid scaffold has emerged as a promising motif in medicinal chemistry, offering a unique three-dimensional structure.[3] However, like all therapeutic candidates, its journey to the clinic is contingent on a thorough understanding and optimization of its metabolic fate.
This guide provides a comparative analysis of the metabolic stability of this compound and its derivatives. We will delve into the structural modifications that can enhance metabolic robustness, supported by a discussion of the underlying biochemical principles and detailed experimental protocols for in vitro assessment.
The Metabolic Landscape: Key Players and Pathways
The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450 (CYP450) plays a central role.[4][5][6] These heme-containing monooxygenases are responsible for the oxidative metabolism of a vast array of xenobiotics.[7] For derivatives of this compound, key metabolic transformations can be anticipated at several sites:
-
Aromatic Hydroxylation: The phenyl ring is a common target for CYP-mediated oxidation, typically at the para-position.[8][9]
-
Alicyclic Oxidation: The cyclobutane ring, while generally conferring metabolic stability, can also be a site of hydroxylation.[3][10]
-
Carboxylic Acid Conjugation: The carboxylic acid moiety can undergo Phase II metabolism, primarily through glucuronidation, which can sometimes lead to the formation of reactive acyl glucuronides.[9][11]
Understanding these potential metabolic liabilities is the first step toward designing more stable analogues.
Structure-Metabolism Relationships: A Comparative Analysis
While direct, head-to-head comparative metabolic stability data for a wide range of this compound derivatives is not extensively published in a single source, we can infer structure-metabolism relationships based on well-established medicinal chemistry principles. Here, we compare the parent compound with rationally designed derivatives and predict their relative metabolic stability.
Table 1: Predicted Comparative Metabolic Stability of this compound Derivatives
| Compound | Derivative | Predicted Metabolic "Hotspots" | Predicted Relative Metabolic Stability | Rationale for Stability Prediction |
| 1 | This compound | para-position of the phenyl ring | Baseline | The unsubstituted phenyl ring is susceptible to CYP-mediated hydroxylation. |
| 2 | 3-(4-Fluorophenyl)cyclobutanecarboxylic acid | Phenyl ring (deactivated) | Higher | The electron-withdrawing fluorine atom can block or reduce the rate of aromatic oxidation.[4] |
| 3 | 3-(4-Methoxyphenyl)cyclobutanecarboxylic acid | Methoxy group (O-dealkylation), Phenyl ring (activated) | Lower | The electron-donating methoxy group can activate the ring towards oxidation and is itself a site for metabolism. |
| 4 | 3-Phenylcyclobutane-1-carboxamide | Phenyl ring | Higher (vs. carboxylic acid) | Replacement of the carboxylic acid with an amide bioisostere can alter metabolic pathways, potentially avoiding acyl glucuronide formation.[9][11] |
| 5 | 3-(p-Tolyl)cyclobutanecarboxylic acid | Benzylic methyl group, Phenyl ring | Lower | The benzylic methyl group is a prime site for oxidation by CYP enzymes.[12] |
Enhancing Metabolic Stability: Strategic Modifications
The predictions in Table 1 highlight key strategies for improving the metabolic stability of the this compound scaffold:
-
Blocking Aromatic Oxidation: Introducing electron-withdrawing groups, such as fluorine, to the phenyl ring can deactivate it towards CYP-mediated hydroxylation.[4]
-
Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with a bioisostere like an amide, tetrazole, or sulfonamide can circumvent metabolic pathways associated with the carboxyl group, such as the formation of potentially reactive acyl glucuronides.[8][9][11]
-
Deuteration: Strategic replacement of hydrogen atoms at metabolically labile positions with deuterium can strengthen the C-D bond, slowing the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.[4]
Experimental Assessment of Metabolic Stability
To empirically determine the metabolic stability of these derivatives, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Plasma Stability Assay.
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs, present in liver microsomes.[13]
Experimental Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
Detailed Protocol:
-
Prepare Reagents:
-
Test Compound Working Solution: Dilute the 10 mM stock in DMSO to an intermediate concentration in acetonitrile.
-
Liver Microsome Suspension: Thaw cryopreserved liver microsomes (e.g., human, rat) and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
Pre-warm the liver microsome suspension and test compound working solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture. The final concentration of the test compound is typically 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, primarily assessing its susceptibility to hydrolysis by plasma enzymes such as esterases and amidases.
Experimental Workflow:
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In Vitro Validation of 3-Phenylcyclobutanecarboxylic Acid as a Novel Enzyme Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of 3-phenylcyclobutanecarboxylic acid as a potential enzyme inhibitor. Given the novelty of this compound in the context of enzyme inhibition, we will use Fatty Acid Amide Hydrolase (FAAH) as a representative target enzyme for a detailed comparative analysis. This choice is based on the structural characteristics of this compound, which suggest potential interaction with serine hydrolases like FAAH.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and a comparative analysis with established FAAH inhibitors. Our approach emphasizes scientific integrity, providing a self-validating system for the described experimental workflows.
Introduction: The Therapeutic Potential of FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, the levels of AEA are elevated, leading to enhanced signaling through cannabinoid receptors. This modulation of the endocannabinoid system holds significant therapeutic promise for a range of conditions including pain, anxiety, and inflammatory disorders, potentially without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][3]
The exploration of novel small molecule inhibitors of FAAH is therefore a vibrant area of research. This compound presents an interesting scaffold for investigation. This guide outlines the essential in vitro experiments to characterize its inhibitory potential against FAAH and objectively compare its performance with well-characterized inhibitors.
Comparative Inhibitors
To provide a robust benchmark for the inhibitory activity of this compound, this guide will use the following well-established FAAH inhibitors for comparison:
-
URB597: A potent and selective irreversible inhibitor of FAAH.[4][5][6]
-
OL-135: A selective and reversible inhibitor of FAAH.[7][8][9]
-
PF-3845: A potent, selective, and irreversible inhibitor of FAAH.[10][11][12]
These compounds represent different mechanisms of inhibition and provide a comprehensive basis for evaluating a novel compound.
Experimental Validation Workflow
The in vitro validation of a novel enzyme inhibitor is a multi-step process. The following workflow is designed to systematically characterize the inhibitory properties of this compound against FAAH.
Caption: In vitro validation workflow for a novel enzyme inhibitor.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with appropriate controls to ensure data integrity.
FAAH Inhibition Assay (IC50 Determination)
This protocol utilizes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds. The assay measures the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product.[13][14][15]
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[15]
-
FAAH substrate (e.g., AMC-arachidonoyl amide)[15]
-
Test compounds (this compound, URB597, OL-135, PF-3845) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Enzyme Addition: Add 98 µL of FAAH enzyme solution (diluted in assay buffer to the desired concentration) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding 100 µL of the FAAH substrate solution (pre-warmed to 37°C). The final substrate concentration should be at or near the Km value for the enzyme.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every minute for 30-60 minutes at 37°C.[15][16]
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[17][18]
Mechanism of Action (MoA) Studies
These studies are crucial for understanding how the inhibitor interacts with the enzyme.[19]
Procedure:
-
Competitive Inhibition: Perform the FAAH inhibition assay with varying concentrations of both the inhibitor and the substrate. A competitive inhibitor will show an increase in the apparent Km of the substrate with no change in Vmax.
-
Non-competitive Inhibition: In this mode of inhibition, the inhibitor binds to a site other than the active site, and the IC50 value is independent of the substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This is characterized by a decrease in both Vmax and Km.
-
Irreversible Inhibition: Pre-incubate the enzyme with the inhibitor for varying amounts of time before adding the substrate. An irreversible inhibitor will show a time-dependent decrease in enzyme activity.
The data from these experiments are typically analyzed using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the inhibition constant (Ki).[20]
Comparative Performance Data
The following table presents a hypothetical comparison of this compound with known FAAH inhibitors. The data for this compound is illustrative and would be determined through the experiments described above.
| Compound | IC50 (nM) | Mechanism of Action | Selectivity |
| This compound | [Hypothetical Value, e.g., 500 nM] | [To be determined, e.g., Competitive, Reversible] | [To be determined] |
| URB597 | 3-5[4][5] | Irreversible[1] | High for FAAH[5][21] |
| OL-135 | ~208 (human FAAH)[22] | Reversible, Competitive[21] | Selective for FAAH[21] |
| PF-3845 | 18 (human FAAH-1)[10] | Irreversible[10][11] | Highly selective for FAAH-1[10] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the impact of FAAH inhibition on the endocannabinoid signaling pathway.
Caption: FAAH inhibition increases anandamide levels, enhancing cannabinoid receptor signaling.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro characterization of this compound as a potential FAAH inhibitor. The proposed experiments will elucidate its potency, mechanism of action, and selectivity, allowing for a direct and objective comparison with established inhibitors.
Positive results from these in vitro studies would warrant further investigation, including:
-
In-cell target engagement assays: To confirm that the compound inhibits FAAH in a cellular context.
-
Pharmacokinetic studies: To assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
In vivo efficacy studies: To evaluate the therapeutic potential of the compound in animal models of pain, anxiety, or inflammation.
The systematic approach outlined in this guide will provide the foundational data necessary to advance this compound as a potential therapeutic candidate targeting the endocannabinoid system.
References
- Ahn, K., Johnson, D.S., Mileni, M., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
- Morena, M., Berardi, F., Colucci, P., et al. (2014). The FAAH inhibitor OL-135 disrupts contextual, but not auditory, fear conditioning in rats. Neuropharmacology, 85, 29-36. [Link]
- Kathuria, S., Gaetani, S., Fegley, D., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis.
- Booker, L., Kinsey, S.G., Abdullah, R.A., et al. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British Journal of Pharmacology, 165(8), 2485-2496. [Link]
- Piomelli, D., Tarzia, G., Duranti, A., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21-38. [Link]
- Ciampoli, M., Fole, A., Talamo, F., et al. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers in Behavioral Neuroscience, 13, 159. [Link]
- Boger, D. L., Miyauchi, H., Du, W., et al. (2008). Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 18(6), 2109-2113. [Link]
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A Comparative Efficacy Analysis of 3-Phenylcyclobutanecarboxylic Acid in the Context of Established Neuromodulatory Agents
Introduction
The glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system (CNS), is integral to synaptic plasticity, learning, and memory. However, its dysregulation, particularly through the overactivation of N-methyl-D-aspartate (NMDA) receptors, can lead to excitotoxicity—a key pathological process in a range of neurological and psychiatric disorders. This has driven extensive research into compounds that can modulate glutamatergic transmission, with a focus on NMDA receptor antagonists as potential neuroprotective agents.
Within this research landscape, small molecules with constrained cyclic scaffolds have garnered significant interest due to their potential for high receptor affinity and specificity. 3-Phenylcyclobutanecarboxylic acid is one such molecule of interest. While direct pharmacological data for this specific compound is not extensively published, its structural similarity to known cyclobutane-containing NMDA receptor antagonists provides a strong rationale for investigating its potential efficacy in this domain. A study on cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids demonstrated potent and selective antagonist activity at NMDA receptor sites, suggesting that the cyclobutane scaffold is a viable pharmacophore for targeting this receptor.[1]
This guide provides a comparative framework for evaluating the potential efficacy of this compound against established drugs known to modulate the glutamatergic system: Memantine, Riluzole, and Acamprosate. We will delve into the mechanisms of action of these established drugs and propose a comprehensive suite of in vitro and in vivo experimental protocols to rigorously assess the neuromodulatory and neuroprotective potential of this compound.
Comparative Drugs: Mechanisms of Action
A thorough comparison necessitates a clear understanding of the benchmarks. The selected comparator drugs modulate the glutamatergic system through distinct mechanisms, providing a broad spectrum for evaluating the potential profile of this compound.
| Drug | Primary Mechanism of Action | Therapeutic Applications |
| Memantine | Uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor. It preferentially blocks the excessive, pathological activation of NMDA receptors associated with excitotoxicity while preserving normal synaptic transmission.[2][3][4][5][6] | Alzheimer's disease (moderate to severe dementia)[5][6] |
| Riluzole | Primarily inhibits glutamate release, but also blocks postsynaptic NMDA and kainate receptors non-competitively and inactivates voltage-dependent sodium channels.[7][8][9][10] | Amyotrophic Lateral Sclerosis (ALS)[9] |
| Acamprosate | Modulates glutamatergic neurotransmission, acting as a functional antagonist of NMDA receptors and potentially enhancing GABAergic transmission.[][12][13][14][15] | Maintenance of abstinence from alcohol in patients with alcohol dependence.[13][14] |
Proposed Experimental Evaluation of this compound
To ascertain the efficacy of this compound and compare it to the established drugs, a multi-tiered experimental approach is proposed, progressing from in vitro receptor-level interactions to in vivo functional outcomes.
Part 1: In Vitro Characterization of NMDA Receptor Modulation
The initial phase of evaluation focuses on determining if and how this compound interacts with the NMDA receptor.
1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to the NMDA receptor.
-
Protocol:
-
Prepare synaptic membrane fractions from rat cortical tissue.
-
Incubate the membrane preparations with a radiolabeled NMDA receptor antagonist, such as [³H]MK-801 (dizocilpine), which binds to the ion channel pore.
-
In parallel, incubate the membrane-radioligand mixture with increasing concentrations of unlabeled this compound, Memantine, and Riluzole.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) for each compound.
-
-
Rationale: This assay provides a direct measure of the compound's ability to bind to the NMDA receptor complex and allows for a quantitative comparison of binding affinities.[16][17]
1.2. Electrophysiological Assays (Patch-Clamp)
-
Objective: To characterize the functional effect of this compound on NMDA receptor-mediated currents.
-
Protocol:
-
Culture primary cortical neurons or use a stable cell line (e.g., HEK293) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Perform whole-cell patch-clamp recordings to measure ion channel activity.
-
Apply NMDA and the co-agonist glycine to elicit an inward current.
-
Co-apply increasing concentrations of this compound, Memantine, or Riluzole with the agonists.
-
Measure the extent of inhibition of the NMDA-evoked current.
-
Determine the IC50 for channel blockade and assess the voltage dependency of the block.
-
-
Rationale: This functional assay reveals whether the compound acts as an antagonist, a partial agonist, or a modulator of the NMDA receptor ion channel and provides insights into its mechanism of action (e.g., competitive, non-competitive, or uncompetitive).[18]
1.3. Calcium Influx Assays
-
Objective: To measure the effect of this compound on NMDA receptor-mediated calcium influx.
-
Protocol:
-
Culture primary cortical neurons and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the neurons with NMDA and glycine to induce calcium influx.
-
Pre-incubate or co-apply this compound, Memantine, or Riluzole at various concentrations.
-
Measure the changes in intracellular calcium concentration using fluorescence microscopy or a plate reader.
-
Quantify the dose-dependent inhibition of the calcium response.
-
-
Rationale: As excessive calcium influx is a key event in excitotoxicity, this assay directly assesses the compound's ability to mitigate this pathological process.[19]
Caption: Proposed experimental workflow for evaluating this compound.
Part 2: In Vivo Assessment of Neuroprotective Efficacy
Following in vitro characterization, the most promising compounds should be evaluated in animal models of neurological disorders where excitotoxicity plays a significant role.
2.1. Animal Model of NMDA-Induced Excitotoxicity
-
Objective: To assess the in vivo neuroprotective effects of this compound against acute excitotoxic insult.
-
Protocol:
-
Administer this compound, Memantine, or Riluzole to rodents (e.g., rats or mice) at various doses via an appropriate route (e.g., intraperitoneal or oral).
-
After a suitable pre-treatment period, induce an excitotoxic lesion by intracerebral injection of NMDA into a specific brain region (e.g., the striatum or hippocampus).
-
After a set period (e.g., 24-48 hours), sacrifice the animals and perform histological analysis of the brain tissue.
-
Quantify the volume of the lesion using staining techniques such as Nissl staining or Fluoro-Jade staining (for degenerating neurons).
-
Compare the lesion volumes in treated groups to the vehicle-treated control group.
-
-
Rationale: This model directly tests the ability of a compound to protect neurons from NMDA receptor-mediated death in a living organism.[20][21][22][23][24]
2.2. Behavioral Models Relevant to Neurodegenerative Diseases
-
Objective: To evaluate the potential of this compound to ameliorate cognitive or motor deficits in relevant animal models.
-
Protocol (Example: Morris Water Maze for cognitive function):
-
Use a transgenic mouse model of Alzheimer's disease or induce cognitive deficits through other means (e.g., chronic administration of a scopolamine).
-
Treat the animals with this compound, Memantine, or a vehicle control over an extended period.
-
Train the animals in the Morris water maze to find a hidden platform.
-
Measure parameters such as escape latency (time to find the platform) and path length.
-
Conduct a probe trial (with the platform removed) to assess spatial memory retention.
-
Compare the performance of the treated groups to the control group.
-
-
Rationale: Behavioral models provide an assessment of the functional consequences of neuroprotection and are crucial for determining the therapeutic potential of a compound.
Caption: Hypothesized mechanism of this compound in the context of known NMDA receptor modulators.
Comparative Data Summary
The following table outlines the expected data points from the proposed experiments, which would allow for a direct comparison of the efficacy of this compound with the comparator drugs.
| Assay | Metric | This compound | Memantine | Riluzole | Acamprosate |
| Radioligand Binding | Ki (nM) for [³H]MK-801 displacement | To be determined | Known Value | Known Value | To be determined |
| Electrophysiology | IC50 (µM) for NMDA current inhibition | To be determined | Known Value | Known Value | To be determined |
| Calcium Influx | IC50 (µM) for inhibition of Ca2+ influx | To be determined | Known Value | Known Value | To be determined |
| In Vivo Excitotoxicity | % Reduction in lesion volume | To be determined | Known Value | Known Value | To be determined |
| Behavioral Model | % Improvement in cognitive/motor score | To be determined | Known Value | Known Value | To be determined |
Conclusion
While the existing literature does not provide a direct efficacy profile for this compound, its structural analogy to known NMDA receptor antagonists presents a compelling case for its investigation as a potential neuroprotective agent. The experimental framework outlined in this guide provides a rigorous and comprehensive pathway for elucidating its mechanism of action and comparing its efficacy to clinically established drugs such as Memantine, Riluzole, and Acamprosate. The successful execution of these studies would not only clarify the therapeutic potential of this compound but also contribute valuable structure-activity relationship data to the ongoing development of novel modulators of the glutamatergic system for the treatment of a wide range of neurological and psychiatric disorders.
References
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A Researcher's Guide to Validating the Mechanism of Action of 3-Phenylcyclobutanecarboxylic Acid: A Comparative Analysis with Known MCT Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the hypothesized mechanism of action of 3-Phenylcyclobutanecarboxylic acid as a Monocarboxylate Transporter (MCT) inhibitor. Due to the limited direct literature on this specific compound, we will establish a scientifically rigorous validation pathway based on a structural hypothesis. This document will compare the proposed validation workflow and potential outcomes with the established profiles of well-characterized MCT inhibitors, providing the necessary experimental context for its evaluation.
Introduction: The Rationale for Investigating this compound as an MCT Inhibitor
Monocarboxylate transporters, particularly MCT1 (SLC16A1) and MCT4 (SLC16A3), are crucial regulators of cellular metabolism. They are responsible for the transport of key metabolites like lactate and pyruvate across the plasma membrane.[1] In highly glycolytic cancer cells, a phenomenon known as the Warburg effect, MCTs, especially MCT4, are essential for extruding lactate to maintain intracellular pH and support high rates of glycolysis.[1][2] MCT1, with its higher affinity for lactate, can facilitate both lactate uptake and efflux, contributing to the metabolic symbiosis between different cell populations within a tumor.[1][3] This central role in tumor metabolism has made MCTs attractive targets for cancer therapy.[4][5]
While this compound is not extensively characterized in the scientific literature, its core structure, a carboxylic acid, is a common feature in many known MCT inhibitors. This guide, therefore, operates on the hypothesis that this compound may exert its biological effects through the inhibition of MCT1 and/or MCT4. Our objective is to provide a detailed roadmap for testing this hypothesis, from initial in vitro screening to downstream cellular consequence analysis.
The Experimental Validation Workflow
To rigorously test our hypothesis, a multi-tiered experimental approach is necessary. This workflow is designed to first confirm direct interaction with the target, then to quantify the functional inhibition, and finally to observe the downstream cellular consequences.
Caption: Experimental workflow for validating MCT inhibition.
Tier 1: Direct Target Engagement and Functional Inhibition
The foundational step is to determine if this compound directly interacts with and inhibits the function of MCT1 and MCT4.
This assay directly measures the ability of the compound to block the transport of lactate into cells. A common method involves the use of radiolabeled L-lactate.
Protocol: [¹⁴C]L-Lactate Uptake Inhibition Assay
-
Cell Culture: Seed cells engineered to overexpress either human MCT1 or MCT4 in separate multi-well plates. A parental cell line lacking overexpression should be used as a control.
-
Cell Preparation: Culture cells to confluency. On the day of the assay, wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a predetermined time. Include a vehicle control (e.g., DMSO) and a positive control (e.g., AR-C155858 for MCT1, or a dual inhibitor like Syrosingopine).
-
Initiate Uptake: Start the transport reaction by adding the assay buffer containing a fixed concentration of [¹⁴C]L-lactate.
-
Terminate Transport: After a short incubation period (typically 1-5 minutes), rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to the protein concentration in each well. Calculate the IC50 value for the inhibition of lactate uptake.
Self-Validation Check: The positive control inhibitor should yield its known IC50 value, and there should be minimal inhibition in the parental cell line lacking MCT overexpression.
Tier 2: Assessing the Downstream Cellular Consequences
Inhibition of lactate efflux is expected to have significant effects on cellular metabolism and viability, particularly in cancer cells reliant on glycolysis.
ECAR is a measure of the rate at which cells acidify their surrounding medium, which is largely due to lactate efflux.
Protocol: ECAR Measurement
-
Cell Seeding: Seed cancer cells known to have high glycolytic rates (e.g., MDA-MB-231) in a Seahorse XF cell culture microplate.
-
Treatment: Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 24 hours).
-
Assay: Use a Seahorse XF Analyzer to measure the ECAR. A significant reduction in ECAR upon treatment would indicate an inhibition of lactate efflux.[6]
-
Data Analysis: Normalize ECAR values to cell number.
Self-Validation Check: A known MCT inhibitor like Syrosingopine should cause a dose-dependent decrease in ECAR.[6][7]
Directly measuring the consequences of trapping lactate inside the cell provides strong evidence of MCT inhibition.
Protocol: Intracellular pH and Lactate Measurement
-
Treatment: Treat cells with this compound.
-
Intracellular pH: Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) and measure fluorescence using a plate reader or flow cytometer. A decrease in intracellular pH is expected.[7]
-
Intracellular Lactate: Lyse the cells and measure the lactate concentration using a colorimetric or fluorometric lactate assay kit.[8][9][10] An increase in intracellular lactate is a key indicator of MCT inhibition.[11]
Self-Validation Check: Known MCT inhibitors should induce intracellular acidification and lactate accumulation.
The ultimate goal of many MCT inhibitors in an oncology context is to reduce cancer cell growth.
Protocol: MTT or CellTiter-Glo Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Treatment: Treat cells with a range of concentrations of this compound for 48-72 hours.
-
Assay: Perform a standard cell viability assay such as MTT or CellTiter-Glo.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).
Self-Validation Check: The sensitivity to the compound should correlate with the expression levels of the target MCT isoform in a panel of cell lines.
Comparative Analysis with Established MCT Inhibitors
The validation of this compound is best understood by comparing its potential inhibitory profile to that of well-studied MCT inhibitors.
| Inhibitor | Target(s) | Potency (Ki or IC50) | Key Mechanistic Features |
| AR-C155858 | MCT1 > MCT2 | Ki: ~2.3 nM (MCT1), ~10 nM (MCT2) | Potent and selective for MCT1/2; binds to an intracellular site.[12][13][14] |
| AZD3965 | MCT1 > MCT2 | Ki: ~1.6 nM (MCT1) | Highly selective for MCT1; has entered clinical trials.[15][16][17] |
| Syrosingopine | MCT1 & MCT4 | IC50: ~40 nM (MCT4), ~2500 nM (MCT1) | Dual inhibitor with higher potency for MCT4.[6][11][18] |
| α-cyano-4-hydroxycinnamate (4-CIN) | Pan-MCT | Low millimolar to high micromolar range | Classic, non-selective MCT inhibitor.[19] |
| This compound | Hypothesized: MCT1 and/or MCT4 | To be determined | To be determined through the proposed validation workflow. |
Visualizing the Signaling Pathway and Consequences of MCT Inhibition
Inhibition of MCTs disrupts the metabolic symbiosis within a tumor microenvironment. Glycolytic cancer cells, often located in hypoxic regions, produce and export lactate via MCT4. This lactate can then be taken up by oxidative cancer cells via MCT1 and used as fuel for the TCA cycle.
Caption: Hypothesized inhibition of MCT1/MCT4 by this compound.
Conclusion
The validation of this compound as a potential MCT inhibitor requires a systematic and rigorous experimental approach. By following the tiered workflow outlined in this guide—from direct functional assays to the analysis of downstream cellular consequences—researchers can effectively test the proposed mechanism of action. Comparing the resulting data with the profiles of established MCT inhibitors such as AR-C155858, AZD3965, and Syrosingopine will provide a crucial benchmark for evaluating its potency, selectivity, and potential as a novel therapeutic agent or research tool. This structured approach ensures scientific integrity and provides a clear path forward for characterizing this promising compound.
References
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- AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10.PubMed Central. [Link]
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- A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer.PubMed Central. [Link]
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- Evaluation of Syrosingopine, an MCT Inhibitor, as Potential Modulator of Tumor Metabolism and Extracellular Acidific
- A Phase I trial of AZD3965 in patients with advanced cancer.Health Research Authority. [Link]
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- A first-in-human first-in-class (FIC) trial of the monocarboxylate transporter 1 (MCT1) inhibitor AZD3965 in patients with advanced solid tumours.
- In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Tre
- In Vivo Anticancer Activity of AZD3965: A System
- In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Tre
- (PDF) In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment.
- Cell-based screening identifies novel MCT4 inhibitors suppressing...
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- Abstract 6777: Characterization of the dual MCT1 and MCT4 inhibitor MCT-IN-1 in MOC1 cell line demonstrates increased apoptosis and compensatory upregulation of glutathione conjugation gene sets.
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A Comparative Guide to the Synthesis of 3-Phenylcyclobutanecarboxylic Acid for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the cyclobutane motif is a highly valued structural element, offering a unique three-dimensional scaffold that can impart desirable physicochemical properties to drug candidates. Among these, 3-phenylcyclobutanecarboxylic acid serves as a key building block for the synthesis of a variety of biologically active molecules. This guide provides an in-depth technical comparison of two distinct and viable synthetic routes to this important intermediate, offering field-proven insights and detailed experimental protocols to assist researchers in selecting the optimal method for their specific needs.
Introduction: The Strategic Importance of this compound
The rigid, strained four-membered ring of the cyclobutane core in this compound provides a defined spatial arrangement of its substituents, the phenyl and carboxylic acid groups. This conformational constraint is often exploited in drug design to orient functional groups for optimal interaction with biological targets. The synthesis of this molecule, however, presents challenges in controlling stereochemistry and achieving high yields. This guide will benchmark two strategic approaches: a classical approach involving the construction of the cyclobutane ring via a malonic ester derivative followed by decarboxylation, and a functional group interconversion route starting from a pre-formed cyclobutane precursor.
Method 1: Ring Formation and Decarboxylation via Diethyl 3-Phenylcyclobutane-1,1-dicarboxylate
This classical approach builds the cyclobutane ring and then removes an auxiliary carboxyl group to yield the target monosubstituted carboxylic acid. This method offers robust control over the initial substitution pattern.
Scientific Rationale
The core of this strategy lies in the nucleophilic character of the malonic ester anion, which participates in a tandem alkylation to form the cyclobutane ring. The two ester groups activate the alpha-proton, facilitating deprotonation and subsequent reaction. The presence of two ester groups also allows for a facile final step of decarboxylation, as the β-keto acid intermediate readily loses carbon dioxide upon heating.
Experimental Protocol
Step 1: Synthesis of Diethyl 3-Phenylcyclobutane-1,1-dicarboxylate
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (60% dispersion in mineral oil, 2.0 eq) is suspended in anhydrous dimethylformamide (DMF).
-
Diethyl malonate (1.0 eq) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes.
-
A solution of 1-bromo-2-phenylethane (1.0 eq) in anhydrous DMF is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
1,3-Dibromopropane (1.1 eq) is then added, and the reaction mixture is heated to 80 °C for 24 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford diethyl 3-phenylcyclobutane-1,1-dicarboxylate.
Step 2: Hydrolysis and Decarboxylation
-
The diethyl 3-phenylcyclobutane-1,1-dicarboxylate (1.0 eq) is dissolved in ethanol.
-
An aqueous solution of potassium hydroxide (3.0 eq) is added, and the mixture is heated at reflux for 4 hours.
-
The ethanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether to remove any non-acidic impurities.
-
The aqueous layer is acidified to pH 1-2 with concentrated hydrochloric acid at 0 °C.
-
The acidified solution is then heated to 100 °C for 2 hours to effect decarboxylation.
-
After cooling, the product is extracted with ethyl acetate (3 x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a mixture of cis and trans isomers.
Visualization of the Workflow
Caption: Workflow for the synthesis of this compound via a malonic ester intermediate.
Method 2: Oxidation of 3-Phenylcyclobutylmethanol
This alternative strategy utilizes a commercially available or readily synthesized cyclobutane precursor and modifies a functional group to arrive at the target carboxylic acid. This approach can be more direct if the starting alcohol is accessible.
Scientific Rationale
The oxidation of a primary alcohol to a carboxylic acid is a fundamental and reliable transformation in organic synthesis. A variety of oxidizing agents can achieve this, with the choice often depending on the presence of other functional groups in the molecule and desired reaction conditions (e.g., mildness, cost). For this substrate, a chromium-based oxidant like Jones reagent or a milder, two-step Swern oxidation followed by a Pinnick oxidation are common choices. Here, we detail a robust one-step oxidation using potassium permanganate under basic conditions.
Experimental Protocol
Step 1: Synthesis of 3-Phenylcyclobutylmethanol (if not commercially available)
-
This precursor can be synthesized by reduction of a corresponding ester, such as methyl 3-phenylcyclobutanecarboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Step 2: Oxidation to this compound
-
3-Phenylcyclobutylmethanol (1.0 eq) is dissolved in a mixture of tert-butanol and water.
-
Potassium permanganate (3.0 eq) is added portion-wise at room temperature, and the reaction mixture is stirred vigorously for 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite until the purple color of the permanganate is discharged and a brown precipitate of manganese dioxide forms.
-
The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure to remove the tert-butanol.
-
The remaining aqueous solution is washed with diethyl ether.
-
The aqueous layer is then acidified to pH 1-2 with 6M hydrochloric acid.
-
The precipitated product is extracted with dichloromethane (3 x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Visualization of the Workflow
Caption: Workflow for the synthesis of this compound via oxidation of the corresponding alcohol.
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Method 1: Malonic Ester Synthesis | Method 2: Oxidation of Alcohol |
| Starting Materials | Diethyl malonate, 1-bromo-2-phenylethane, 1,3-dibromopropane | 3-Phenylcyclobutylmethanol |
| Number of Steps | 2 (from diethyl malonate) | 1 (from the alcohol) |
| Key Transformation | Cyclobutane ring formation, decarboxylation | Oxidation of a primary alcohol |
| Typical Overall Yield | 40-50% | 70-85% |
| Stereocontrol | Produces a mixture of cis and trans isomers that may require separation. | Stereochemistry is retained from the starting alcohol. |
| Scalability | Moderate; handling of sodium hydride and heated reactions requires care. | High; oxidation reactions are generally scalable. |
| Reagent Toxicity/Hazards | Sodium hydride (flammable), DMF (toxic), dibromopropane (toxic). | Potassium permanganate (strong oxidizer). |
| Purification | Column chromatography often required for the intermediate. | Typically involves extraction and filtration. |
In-Depth Discussion and Mechanistic Insights
Stereochemical Considerations: Method 1 inherently produces a mixture of cis and trans isomers of this compound. The ratio of these isomers can be influenced by the reaction conditions of the hydrolysis and decarboxylation steps. The trans isomer is generally the thermodynamically more stable product due to the pseudo-equatorial positioning of the bulky phenyl and carboxyl groups, minimizing steric interactions. Separation of these isomers often requires careful chromatography or fractional crystallization. In contrast, Method 2 is stereospecific; the stereochemistry of the final carboxylic acid is dictated by that of the starting alcohol. This provides a significant advantage if a specific isomer is desired and the corresponding alcohol is available in a stereochemically pure form.
Causality in Experimental Choices:
-
Method 1: The use of a strong base like sodium hydride is crucial for the complete deprotonation of diethyl malonate, ensuring efficient alkylation. DMF is an excellent polar aprotic solvent for this type of reaction, solvating the sodium cation and enhancing the nucleophilicity of the malonate enolate. The final decarboxylation is acid-catalyzed and driven by the formation of a stable enol intermediate from the β-dicarboxylic acid.
-
Method 2: The choice of potassium permanganate in a basic or neutral medium is a classic method for oxidizing primary alcohols to carboxylic acids without over-oxidation. The use of a co-solvent system like tert-butanol and water is to ensure the solubility of both the organic substrate and the inorganic oxidant.
Trustworthiness: Spectroscopic Validation
To ensure the identity and purity of the synthesized this compound, comprehensive spectroscopic analysis is essential. Below are the expected NMR spectroscopic data for the cis and trans isomers.
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
cis-3-Phenylcyclobutanecarboxylic acid:
-
δ 10.0-12.0 (br s, 1H, COOH)
-
δ 7.15-7.35 (m, 5H, Ar-H)
-
δ 3.20-3.35 (m, 1H, CH-Ph)
-
δ 2.95-3.10 (m, 1H, CH-COOH)
-
δ 2.40-2.60 (m, 4H, CH₂)
-
-
trans-3-Phenylcyclobutanecarboxylic acid:
-
δ 10.0-12.0 (br s, 1H, COOH)
-
δ 7.15-7.35 (m, 5H, Ar-H)
-
δ 3.45-3.60 (m, 1H, CH-Ph)
-
δ 2.70-2.85 (m, 1H, CH-COOH)
-
δ 2.20-2.40 (m, 4H, CH₂)
-
Expected ¹³C NMR Data (100 MHz, CDCl₃):
-
cis-3-Phenylcyclobutanecarboxylic acid:
-
δ ~179 (C=O)
-
δ ~142 (Ar-C)
-
δ ~128.5 (Ar-CH)
-
δ ~126.5 (Ar-CH)
-
δ ~40 (CH-Ph)
-
δ ~38 (CH-COOH)
-
δ ~32 (CH₂)
-
-
trans-3-Phenylcyclobutanecarboxylic acid:
-
δ ~180 (C=O)
-
δ ~143 (Ar-C)
-
δ ~128.6 (Ar-CH)
-
δ ~126.4 (Ar-CH)
-
δ ~42 (CH-Ph)
-
δ ~39 (CH-COOH)
-
δ ~33 (CH₂)
-
Conclusion and Recommendations
Both presented methods offer viable pathways to this compound, each with distinct advantages and disadvantages.
-
Method 1 (Malonic Ester Synthesis) is a robust, classical approach that is well-suited for constructing the cyclobutane ring from simple, acyclic precursors. Its main drawback is the lack of stereocontrol, necessitating a potentially challenging separation of isomers. This method is recommended when the starting materials are readily available and a mixture of isomers is acceptable or when a robust, albeit longer, route is preferred.
-
Method 2 (Oxidation of Alcohol) is a more direct and higher-yielding approach, provided the starting 3-phenylcyclobutylmethanol is accessible. Its key advantage is the retention of stereochemistry, making it the method of choice when a specific isomer is targeted.
For researchers in drug development, where stereochemistry is often critical for biological activity, Method 2 is generally the preferred route if the stereochemically pure starting alcohol can be obtained. For initial exploratory synthesis or when both isomers are of interest for structure-activity relationship studies, Method 1 provides a reliable entry point to this valuable chemical scaffold.
References
- Perrin, D. D., & Armarego, W. L. F. (1988).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
A Tale of Two Phenyl-Carboxylic Acids: A Comparative Analysis of 4-Phenylbutanoic Acid and the Enigmatic 3-Phenylcyclobutanecarboxylic Acid
For researchers and professionals in drug development, the exploration of structurally similar molecules with potentially divergent biological activities is a cornerstone of innovation. This guide provides a detailed comparative analysis of two such molecules: the well-characterized 4-phenylbutanoic acid (also known as 4-phenylbutyrate or PBA) and the lesser-known 3-Phenylcyclobutanecarboxylic acid. While both share a phenyl group and a carboxylic acid moiety, their distinct carbocyclic scaffolds—a flexible butyl chain versus a rigid cyclobutane ring—suggest potentially unique interactions with biological systems.
This guide will delve into the established multifaceted biological effects of 4-phenylbutanoic acid, providing a foundation for understanding its therapeutic applications. In stark contrast, the biological profile of this compound remains largely uncharted territory. Therefore, this document will not only summarize the known chemical synthesis of this intriguing molecule but also propose a comprehensive roadmap for its biological characterization, drawing logical parallels from its more studied counterpart.
Unveiling the Protagonists: Chemical Structures and Properties
A fundamental aspect of understanding the biological potential of a small molecule lies in its chemical structure. Below are the structures and key properties of our two compounds of interest.
| Feature | 4-Phenylbutanoic Acid | This compound |
| Chemical Structure | ||
| Molecular Formula | C₁₀H₁₂O₂ | C₁₁H₁₂O₂ |
| Molecular Weight | 164.20 g/mol | 176.21 g/mol |
| LogP | 2.42 | Predicted: ~2.5-3.0 |
| pKa | ~4.8 | Predicted: ~4.5-5.0 |
| Key Structural Difference | Flexible n-butyl chain | Rigid cyclobutane ring |
4-Phenylbutanoic Acid: A Multifaceted Biological Agent
4-Phenylbutanoic acid is a well-documented therapeutic agent with a surprisingly broad range of biological activities. It is clinically approved for the treatment of urea cycle disorders and has been extensively investigated for its potential in treating cancer, neurodegenerative diseases, and metabolic disorders.[1][2][3] Its mechanisms of action are primarily attributed to two key functions: histone deacetylase (HDAC) inhibition and its role as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress.[1][4][5]
Mechanism of Action: A Dual Threat
1. Histone Deacetylase (HDAC) Inhibition: 4-PBA is recognized as a pan-HDAC inhibitor, meaning it non-selectively inhibits the activity of multiple HDAC enzymes.[1][4] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA promotes a more open chromatin structure, facilitating the transcription of various genes, including tumor suppressor genes.[1] This mechanism is central to its anticancer properties.
2. Chemical Chaperone and ER Stress Alleviation: 4-PBA acts as a chemical chaperone, a small molecule that can stabilize misfolded proteins and facilitate their proper folding.[2][6][7] This action helps to alleviate stress in the endoplasmic reticulum (ER), a critical organelle for protein synthesis and folding.[2] ER stress is implicated in a wide range of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as metabolic conditions.[5][8] By mitigating ER stress, 4-PBA can reduce apoptosis and improve cellular function.[7]
Caption: Dual mechanisms of 4-Phenylbutanoic Acid.
Documented Biological Effects of 4-Phenylbutanoic Acid
| Biological Effect | Description | Key Findings |
| Anticancer Activity | Inhibits proliferation, induces apoptosis, and suppresses invasion and migration in various cancer cell lines.[1] | Effective against glioma, breast cancer, and colon cancer cells.[1] |
| Neuroprotection | Restores cognitive deficits in animal models of Alzheimer's disease.[8] Reduces ER stress-induced neuronal cell death.[2] | Shows promise in models of Alzheimer's, Parkinson's, and Huntington's diseases.[5][8] |
| Metabolic Regulation | Improves insulin sensitivity and lipid metabolism.[4] Used to treat urea cycle disorders by providing an alternative pathway for nitrogen excretion.[3][9] | Downregulates de novo lipogenesis and stimulates fatty acid β-oxidation.[4] |
| Anti-inflammatory Effects | Reduces the production of pro-inflammatory cytokines.[7] | Attenuates inflammation in models of colitis and sepsis-induced cardiac dysfunction.[7][10] |
This compound: An Unwritten Story
In stark contrast to its well-studied counterpart, the biological landscape of this compound is largely unexplored. A thorough review of the scientific literature reveals a significant absence of studies detailing its biological effects, mechanism of action, or therapeutic potential. The available information is primarily centered on its chemical synthesis.
Chemical Synthesis
The synthesis of this compound has been reported through various methods. One common approach involves the reaction of an appropriate arylmagnesium bromide with ethyl 3-ketocyclobutanecarboxylate, followed by palladium-catalyzed hydrogenolysis and saponification. This synthetic route provides access to the cis isomer of the compound. The starting material, 3-oxocyclobutanecarboxylic acid, can be synthesized from acetone, bromine, and malononitrile.
The rigid, three-dimensional structure of the cyclobutane ring in this compound, as opposed to the flexible chain of 4-PBA, could lead to distinct pharmacological properties. This structural difference may influence its ability to bind to protein targets, its membrane permeability, and its metabolic stability.
A Proposed Roadmap for the Biological Characterization of this compound
Given the lack of biological data for this compound, we propose a systematic, multi-tiered approach to elucidate its potential biological activities. This roadmap is logically designed to first assess its general cytotoxicity and then to investigate specific mechanisms of action, drawing parallels with the known activities of 4-PBA.
Tier 1: Foundational In Vitro Profiling
The initial phase of characterization should focus on establishing a basic understanding of the compound's interaction with biological systems.
1.1. Cytotoxicity and Cell Viability Assays:
-
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects.
-
Methodology:
-
Culture a panel of human cell lines (e.g., a cancer cell line like HeLa, a normal fibroblast line like MRC-5, and a neuronal cell line like SH-SY5Y).
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 1 mM) for 24, 48, and 72 hours.
-
Assess cell viability using a standard MTT or PrestoBlue assay.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line at each time point.
-
-
Rationale: This initial screen is crucial for identifying a non-toxic concentration range for subsequent mechanistic studies and for flagging any potent, non-specific toxicity.
1.2. Preliminary Mechanistic Screening:
-
Objective: To conduct a broad screen for potential biological targets, including those known to be modulated by 4-PBA.
-
Methodology:
-
HDAC Inhibition Assay: Utilize a commercially available fluorometric or colorimetric HDAC activity assay kit. Incubate recombinant HDAC enzymes with a substrate and varying concentrations of this compound. 4-PBA should be used as a positive control.
-
ER Stress Induction/Alleviation Assay: Treat cells with a known ER stress inducer (e.g., tunicamycin or thapsigargin) in the presence or absence of this compound. Assess markers of the unfolded protein response (UPR), such as the expression of GRP78/BiP and the splicing of XBP1 mRNA, via Western blot and RT-PCR, respectively.
-
-
Rationale: These targeted assays will provide a rapid assessment of whether this compound shares the primary mechanisms of action of 4-PBA.
Caption: Proposed workflow for biological characterization.
Tier 2: In-Depth Mechanistic Elucidation
Should the initial screening reveal promising activity, a more profound investigation into the molecular consequences of treatment with this compound is warranted.
-
Gene Expression Profiling (RNA-seq): To obtain an unbiased view of the transcriptional changes induced by the compound. This can reveal novel pathways affected by this compound.
-
Proteomic Analysis: To identify changes in protein expression and post-translational modifications, providing a more direct link to cellular function.
-
Cell Cycle and Apoptosis Assays: If cytotoxic effects are observed in cancer cells, flow cytometry-based assays can determine if the compound induces cell cycle arrest or apoptosis.
Tier 3: Preclinical Model Evaluation
Based on the in vitro findings, the most promising therapeutic avenues can be explored in animal models.
-
Cancer Xenograft Models: If potent anti-proliferative and pro-apoptotic effects are observed, the efficacy of this compound in reducing tumor growth can be assessed in vivo.
-
Neurodegeneration Models: If the compound demonstrates a significant ability to mitigate ER stress in neuronal cells, its neuroprotective effects can be evaluated in transgenic mouse models of diseases like Alzheimer's or Parkinson's.
-
Metabolic Disease Models: Should the compound influence pathways related to lipid metabolism or glucose homeostasis, its effects can be studied in models of diet-induced obesity or diabetes.
Conclusion: A Study in Contrasts and a Call for Exploration
The comparative analysis of 4-phenylbutanoic acid and this compound highlights a fascinating dichotomy in the field of medicinal chemistry. On one hand, we have a well-established drug with a rich biological profile and multiple therapeutic applications. On the other, a structurally related molecule with a unique three-dimensional scaffold remains a scientific enigma.
The lack of biological data for this compound should not be viewed as a deficiency, but rather as an opportunity. Its rigid structure may confer novel target selectivity or improved pharmacokinetic properties compared to its more flexible analog. The proposed research roadmap provides a clear and logical path forward to unlock the potential of this understudied molecule. The findings from such an investigation would not only be of significant scientific interest but could also pave the way for the development of a new class of therapeutic agents. It is our hope that this guide will stimulate further research into the intriguing biological possibilities of this compound.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Phenylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 3-Phenylcyclobutanecarboxylic acid, a putative G-protein coupled receptor 40 (GPR40) agonist, with other known GPR40 modulators. We will explore the critical aspect of cross-reactivity, offering insights into experimental design and data interpretation to ensure the selection of highly selective lead candidates for drug development programs targeting type 2 diabetes and other metabolic disorders.
Introduction to this compound and the GPR40 Target
This compound belongs to a class of synthetic small molecules designed to target GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells[1][2]. Upon activation by medium and long-chain free fatty acids, GPR40 potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive therapeutic target for the treatment of type 2 diabetes[1][2]. The key advantage of targeting GPR40 is its glucose-dependent mechanism of action, which is theorized to minimize the risk of hypoglycemia, a common side effect of many current anti-diabetic drugs[3][4].
The therapeutic landscape of GPR40 agonists is diverse, encompassing partial agonists, full agonists, and ago-allosteric modulators (AgoPAMs)[2][5]. These different classes of agonists can elicit distinct signaling profiles, primarily through the Gq pathway, but some also engage the Gs pathway, leading to varied physiological responses such as incretin secretion[5]. This diversity in signaling underscores the importance of a thorough cross-reactivity assessment to understand the full pharmacological profile of a novel compound like this compound.
Comparative Analysis of GPR40 Agonists
To provide a comprehensive comparison, we will evaluate this compound against a panel of well-characterized GPR40 agonists with distinct pharmacological properties:
-
TAK-875 (Fasiglifam): A potent and selective GPR40 partial agonist that demonstrated robust glucose-lowering effects in clinical trials but was discontinued due to concerns about liver toxicity[2][3][6][7][8][9].
-
AMG-837: A partial GPR40 agonist with a well-characterized preclinical profile[10][11].
-
AM-1638: A potent, orally bioavailable full agonist of GPR40, known to engage both Gq and Gs signaling pathways[12][13][14][15].
On-Target Potency and Efficacy
The primary measure of a compound's intended activity is its potency and efficacy at the target receptor. For GPR40 agonists, this is typically determined through in vitro functional assays measuring downstream signaling events upon receptor activation.
Disclaimer: As of the writing of this guide, specific experimental data for this compound's GPR40 activity is not publicly available. For the purpose of this comparative guide, we will assume a hypothetical EC50 value of 50 nM in a calcium mobilization assay, positioning it as a potent GPR40 agonist. This assumption allows for a structured comparison but should be replaced with experimental data as it becomes available.
| Compound | Type | GPR40 Potency (EC50, nM) | GPR40 Efficacy (% of Endogenous Ligand) | Key References |
| This compound | Presumed Agonist | ~50 (Hypothetical) | Not Determined | - |
| TAK-875 | Partial Agonist | 14 - 72 | Partial | [3][6] |
| AMG-837 | Partial Agonist | ~120 | Partial | [1][11] |
| AM-1638 | Full Agonist | 2.8 - 160 | Full | [12][13][14] |
Assessing Cross-Reactivity: A Multi-faceted Approach
A critical step in drug development is to determine the selectivity of a compound for its intended target. Off-target interactions can lead to unforeseen side effects and toxicities. For GPR40 agonists, a focused cross-reactivity panel should include other free fatty acid receptors (e.g., GPR41, GPR43, GPR120) and a broader panel of GPCRs, ion channels, and enzymes.
The following experimental workflow outlines a robust strategy for assessing the cross-reactivity of this compound.
Caption: Workflow for assessing the on-target activity and cross-reactivity of this compound.
Comparative Selectivity Profile
The selectivity of a GPR40 agonist is a key determinant of its therapeutic window. A highly selective compound is less likely to produce off-target effects.
| Compound | Selectivity against GPR120 | Broad Panel Screening Highlights | Key References |
| This compound | To Be Determined | To Be Determined | - |
| TAK-875 | High (>100-fold) | Generally clean profile | [6] |
| AMG-837 | High | Not extensively published | [10] |
| AM-1638 | Weak activity (EC50 ~5 µM) | Improved selectivity over earlier compounds | [1][4] |
Experimental Protocols for Cross-Reactivity Assessment
To ensure the generation of reliable and reproducible data, the following detailed protocols are recommended.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a receptor by its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for GPR40 and a panel of off-target GPCRs.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the target GPCR.
-
Radioligand specific for the target receptor (e.g., [³H]-TAK-875 for GPR40).
-
Test compound (this compound) and reference compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation cocktail and a microplate scintillation counter.
Protocol:
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled ligand (for non-specific binding).
-
Add 25 µL of the test or reference compound dilutions.
-
Add 50 µL of the radioligand at a concentration close to its Kd.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (typically 10-20 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins, an early event in GPCR signaling.
Objective: To assess the agonist, antagonist, or inverse agonist activity of this compound at GPR40 and other G-protein coupled receptors.
Materials:
-
Cell membranes expressing the target GPCR.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound and reference agonists/antagonists.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation Proximity Assay (SPA) beads (e.g., PVT-WGA beads).
-
96-well microplates.
-
Microplate scintillation counter.
Protocol:
-
Prepare serial dilutions of the test and reference compounds.
-
In a 96-well plate, add 50 µL of the cell membrane suspension (5-20 µg protein).
-
Add 50 µL of the test or reference compound dilutions.
-
Add 50 µL of [³⁵S]GTPγS (0.1-0.5 nM) and GDP (1-10 µM) in assay buffer.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Add 50 µL of SPA beads (1 mg/well).
-
Incubate for a further 30 minutes at room temperature.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Measure the radioactivity using a microplate scintillation counter.
-
Analyze the data to determine EC50 and Emax values for agonists or IC50 values for antagonists.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an alternative signaling pathway.
Objective: To determine if this compound promotes β-arrestin recruitment to GPR40 and to assess potential biased agonism.
Materials:
-
A stable cell line co-expressing the target GPCR fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Cell culture medium and supplements.
-
Test compound and reference compounds.
-
Substrate for the reporter enzyme (e.g., a chemiluminescent substrate for β-galactosidase).
-
384-well white, clear-bottom assay plates.
-
A luminometer.
Protocol:
-
Seed the engineered cells into 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Add the compound dilutions to the cells and incubate for 60-90 minutes at 37°C.
-
Add the detection reagent containing the enzyme substrate.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate EC50 and Emax values from the dose-response curves.
Caption: Logical relationship of key cross-reactivity assays for compound characterization.
Conclusion and Future Directions
A thorough investigation of the cross-reactivity profile of this compound is paramount to its successful development as a therapeutic agent. By employing a suite of well-validated in vitro assays, researchers can build a comprehensive understanding of its on-target potency and off-target liabilities. The direct comparison with established GPR40 agonists like TAK-875, AMG-837, and AM-1638 provides a valuable benchmark for assessing its potential advantages and disadvantages.
Future studies should focus on obtaining definitive experimental data for this compound to replace the hypothetical values used in this guide. A comprehensive off-target screening against a broad panel of receptors and enzymes will be crucial for predicting potential side effects. Furthermore, exploring its signaling bias through detailed analysis of G-protein versus β-arrestin pathway activation will provide deeper insights into its mechanism of action and potential for differentiated therapeutic effects. This rigorous, data-driven approach will ultimately de-risk the progression of this compound and other novel GPR40 agonists towards clinical development.
References
- Luo J, et al. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLoS One. 2012;7(10):e46300. [Link]
- Lin DC, et al. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents. PLoS One. 2011;6(11):e27270. [Link]
- Araki T, et al. GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes. Diabetes Obes Metab. 2012;14(3):237-44. [Link]
- Wang Y, et al. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Front Pharmacol. 2022;13:1015949. [Link]
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- ResearchGate. Discovery of AM-1638: A potent and orally bioavailable GPR40/FFA1 full agonist. [Link]
- ResearchGate. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. [Link]
- Google Patents.
- ResearchGate. AMG 837: A potent, orally bioavailable GPR40 agonist. [Link]
- Kaku K, et al. GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes. Diabetes Obes Metab. 2012 Mar;14(3):237-44. [Link]
- PubChem. 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid. [Link]
- PubChemLite. 3-oxo-1-phenylcyclobutane-1-carboxylic acid (C11H10O3). [Link]
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- Brown SP, et al. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Med Chem Lett. 2018;9(11):1103-1107. [Link]
- Brown SP, et al. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist. ACS Med Chem Lett. 2012;3(9):726-730. [Link]
- Singh VP, et al. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Med Chem Lett. 2014;5(7):819-823. [Link]
- Hauge M, et al. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Mol Metab. 2015;4(1):3-14. [Link]
- Brown SP, et al. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. ACS Med Chem Lett. 2014;5(7):824-828. [Link]
- Chen K, et al. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). J Med Chem. 2016;59(24):10997-11009. [Link]
- ResearchGate. Synthesis and Activity of Small Molecule GPR40 Agonists. [Link]
- PubChem. 1-Phenylcyclobutanecarboxylic acid. [Link]
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A Head-to-Head Comparison of 3-Phenylcyclobutanecarboxylic Acid Isomers in Cell-Based Assays: A Guide to Elucidating Stereospecificity in GlyT1 Inhibition
The Critical Role of GlyT1 and the Promise of its Inhibition
The Glycine Transporter 1 (GlyT1) is a key regulator of glycine levels in the synaptic cleft.[1][2] Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a crucial component in synaptic plasticity, learning, and memory.[1] By inhibiting GlyT1, the reuptake of glycine is blocked, leading to increased extracellular glycine concentrations and consequently, enhanced NMDA receptor function. This mechanism of action holds significant therapeutic potential for a range of central nervous system (CNS) disorders, including schizophrenia, depression, and anxiety.[3]
Stereochemistry: The Decisive Factor in Biological Activity
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have a profound impact on its biological activity. Isomers, molecules with the same chemical formula but different spatial arrangements, often exhibit vastly different potencies, selectivities, and metabolic stabilities. In the case of 3-Phenylcyclobutanecarboxylic acid, the relative orientation of the phenyl and carboxylic acid groups on the cyclobutane ring (cis- versus trans-) is hypothesized to be a critical determinant of its interaction with the GlyT1 binding pocket. A direct comparison of these isomers is therefore not merely an academic exercise, but a crucial step in the rational design of more effective GlyT1 inhibitors.
Experimental Design for a Head-to-Head Comparison
This section outlines a robust and validated cell-based assay to determine the half-maximal inhibitory concentration (IC50) of the cis- and trans- isomers of this compound against GlyT1.
Materials and Reagents
-
Test Compounds: High-purity (>95%) cis-3-Phenylcyclobutanecarboxylic acid and trans-3-Phenylcyclobutanecarboxylic acid.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GlyT1.
-
Radioligand: [³H]Glycine.
-
Buffers and Media: Cell culture medium (e.g., DMEM/F12), Hanks' Balanced Salt Solution (HBSS), scintillation fluid.
-
Control Inhibitor: A known GlyT1 inhibitor with a well-characterized IC50 (e.g., Sarcosine).
-
Assay Plates: 96-well or 384-well microplates.
Experimental Workflow
Caption: Mechanism of GlyT1 inhibition and subsequent NMDA receptor potentiation.
Conclusion
The head-to-head comparison of the cis- and trans- isomers of this compound is a critical step in the exploration of this chemical scaffold for GlyT1 inhibition. The detailed experimental guide provided here offers a clear and scientifically rigorous path for researchers to elucidate the stereospecific requirements for potent activity. The insights gained from such a study will undoubtedly accelerate the design and development of novel and effective therapeutics for a range of debilitating CNS disorders.
References
- Cioffi, C. L. (2018). Glycine transporter-1 inhibitors: a patent review (2011-2016).
- Harsing, L. G., Jr. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(10), 1149-1157.
- Gomeza, J., Hülsmann, S., Ohno, K., & Betz, H. (2003). Inactivation of the glycine transporter 1 gene discloses vital role of glial glycine uptake in glycinergic inhibition. Neuron, 40(4), 785-796.
- Lindsley, C. W., & Wolkenberg, S. E. (2005). Glycine transporter-1 (GlyT1) inhibitors and their potential for the treatment of schizophrenia. Current Topics in Medicinal Chemistry, 5(1), 69-82.
- Mezler, M., Hornberger, W., Mueller, R., Schmidt, M., Amberg, W., Braje, W., ... & Behl, B. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(5), 1305-1313.
- Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry, 16(29), 3404-3437.
- Singer, P., Boison, D., & Möhler, H. (2006). Glycine transporter 1 in the ventral tegmental area is a critical component of the NMDA receptor-mediated reward system. Neuropsychopharmacology, 31(10), 2216-2227.
- Sur, C., & Kinney, G. G. (2007). Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission. Current Drug Targets, 8(5), 631-638.
- Yamamoto, S., & Chaki, S. (2020). Glycine transporter-1 inhibitors for the treatment of schizophrenia. International Journal of Molecular Sciences, 21(11), 3986.
- Google Patents. (2006). Glycine transport inhibitors. WO2006067423A1.
- Google Patents. (2018).
- Gomeza, J., Ohno, K., Hülsmann, S., & Betz, H. (2003). Deletion of the mouse glycine transporter 1 gene discloses vital role of glial glycine uptake in glycinergic inhibition. Neuron, 40(4), 785–796.
- Hashimoto, K. (2014). Glycine transporter-1 inhibitors as a novel drug for schizophrenia. Current Pharmaceutical Design, 20(32), 5166-5175.
- Lindsley, C. W., & Emmitte, K. A. (2013). Recent progress in the discovery and development of allosteric modulators of mGlu receptors. Current Opinion in Drug Discovery & Development, 16(4), 482-495.
- Wolkenberg, S. E., & Lindsley, C. W. (2003). Glycine transporter-1 (GlyT-1) inhibitors for the treatment of schizophrenia. Drugs of the Future, 28(10), 967.
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A Researcher's Guide to Quantifying the Binding Affinity of 3-Phenylcyclobutanecarboxylic Acid to Monoacylglycerol Lipase
In the landscape of modern drug discovery, the precise quantification of a molecule's binding affinity to its biological target is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the binding characteristics of 3-Phenylcyclobutanecarboxylic acid, a putative inhibitor of Monoacylglycerol Lipase (MGL). We will explore the scientific rationale behind experimental choices, present detailed protocols for gold-standard biophysical assays, and compare its potential binding affinity with established MGL inhibitors.
Monoacylglycerol Lipase is a key serine hydrolase in the central nervous system and peripheral tissues, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3][4] By inhibiting MGL, the levels of 2-AG are elevated, which can potentiate signaling through cannabinoid receptors. This mechanism has significant therapeutic potential for a range of conditions, including neurodegenerative diseases, inflammation, pain, and cancer.[4][5][6][7][8] The development of novel MGL inhibitors, such as the compound class represented by this compound, is therefore of considerable interest.
This guide will focus on two powerful, label-free techniques for quantifying binding affinity: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods provide distinct yet complementary information about the interaction between a ligand and its target protein.
Comparative Analysis of MGL Inhibitors
To contextualize the potential of this compound, it is essential to compare its binding affinity with known MGL inhibitors. Below is a table summarizing representative binding data for well-characterized reversible and irreversible inhibitors of MGL. The data for this compound is presented as a hypothetical example to illustrate its potential profile as a novel reversible inhibitor.
| Compound | Type | Target | KD (nM) | IC50 (nM) | Reference Compound(s) |
| JZL184 | Irreversible | MGL | N/A | 8 | Yes |
| LEI-515 | Reversible | MGL | <1 | N/A | Yes |
| Pristimerin | Reversible | MGL | N/A | 93 | Yes |
| This compound | Reversible (Hypothetical) | MGL | 50 | 150 | No |
Table 1: Comparative binding affinities of selected MGL inhibitors. KD (dissociation constant) is a measure of binding affinity, while IC50 (half-maximal inhibitory concentration) reflects the functional inhibition of the enzyme.
Experimental Methodologies for Binding Affinity Determination
Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics
SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions. The principle lies in the immobilization of the target protein (MGL) on a sensor chip. When the ligand (this compound or comparators) is flowed over the chip, binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d/k_a).
Experimental Workflow for SPR Analysis
Caption: Workflow for SPR-based binding affinity analysis.
Step-by-Step SPR Protocol:
-
Immobilization of MGL:
-
Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject purified recombinant human MGL (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 Response Units).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared in the same way but without the injection of MGL to allow for reference subtraction.
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound and comparator compounds in a suitable solvent (e.g., DMSO).
-
Create a serial dilution series of each ligand in the running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) with a final DMSO concentration kept constant and low (e.g., <1%).
-
-
SPR Analysis:
-
Equilibrate the system by flowing running buffer over both the MGL-immobilized and reference flow cells.
-
Inject the lowest concentration of the ligand for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer is flowed over the chip (e.g., 300 seconds).
-
Perform a regeneration step if necessary to remove any remaining bound ligand (e.g., a short pulse of a low pH solution or a high salt concentration buffer).
-
Repeat the injection cycle for each concentration in the dilution series, typically in ascending order.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the MGL-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic parameters (k_a and k_d) and the equilibrium dissociation constant (K_D).
-
Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding
ITC directly measures the heat change that occurs upon the binding of a ligand to its target protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding in a single experiment. In an ITC experiment, a solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed is measured.
Experimental Workflow for ITC Analysis
Caption: Workflow for ITC-based binding affinity and thermodynamic analysis.
Step-by-Step ITC Protocol:
-
Sample Preparation:
-
Prepare a solution of purified MGL (typically 10-20 µM) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Prepare a solution of this compound or a comparator compound (typically 100-200 µM) in the exact same buffer as the protein. Meticulous buffer matching is critical to avoid large heats of dilution.
-
Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the MGL solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Allow the system to equilibrate at the desired temperature (e.g., 25 °C).
-
Perform an initial small injection (e.g., 0.5 µL) to account for any initial mixing effects, followed by a series of larger, spaced injections (e.g., 2-3 µL each) until the binding sites on the protein are saturated.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
Integrate the area of each heat peak to determine the heat change per injection.
-
Plot the integrated heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument.
-
The fitting process will yield the binding affinity (K_D), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_A), where K_A = 1/K_D.
-
Conclusion
The rigorous quantification of binding affinity is a critical step in the validation of this compound as a potential MGL inhibitor. By employing robust biophysical techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry, researchers can gain deep insights into the kinetics and thermodynamics of its interaction with MGL. The comparative data presented in this guide serves as a benchmark for evaluating its potency and potential as a novel therapeutic agent. The detailed protocols provided herein offer a solid foundation for initiating these crucial experimental investigations.
References
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- Labar, G., et al. (2010). Monoglyceride lipase: structure and inhibitors. ChemBioChem, 11(10), 1379-1385. [Link]
- Schlosburg, J. E., et al. (2010). Chronic monoacylglycerol lipase blockade causes functional antagonism of the cannabinoid type 1 receptor. Neuropsychopharmacology, 35(11), 2151-2163. [Link]
- Nomura, D. K., et al. (2011). Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis. Cell, 146(4), 547-561. [Link]
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- Deng, H., & Li, Y. (2020). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B, 10(1), 35-49. [Link]
- van der Wel, T., et al. (2023). A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence.
- Patsnap Synapse. (2024). What are MAGL inhibitors and how do they work?. [Link]
- Deng, H., & Li, Y. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry, 10, 963691. [Link]
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A Comparative Spectroscopic Guide to 3-Phenylcyclobutanecarboxylic Acid and Its Synthetic Precursors
This guide provides a comprehensive comparative analysis of 3-Phenylcyclobutanecarboxylic acid and its precursors, employing fundamental spectroscopic techniques. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural transformations occurring during a multi-step synthesis, demonstrating how FT-IR, NMR, and Mass Spectrometry serve as indispensable tools for reaction monitoring and definitive structural confirmation.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science, offering a unique three-dimensional structure that can be exploited in drug design. Its synthesis provides an excellent case study for the application of modern spectroscopic methods. By tracking the changes in spectral features from simple starting materials to the final product, we can gain a deep understanding of the chemical transformations and confirm the identity and purity of each intermediate and the final compound.
This guide will follow a common synthetic pathway, starting with the precursors Styrene and Ethyl acrylate . These undergo a cycloaddition reaction to form the intermediate Ethyl 3-phenylcyclobutanecarboxylate , which is subsequently hydrolyzed to yield the target molecule, This compound . Each step will be analyzed through a spectroscopic lens, highlighting the appearance and disappearance of key signals that narrate the story of the synthesis.
Synthetic Pathway and Spectroscopic Workflow
The overall synthetic strategy involves two key transformations: a cycloaddition to form the cyclobutane ring and a hydrolysis to convert the ester to a carboxylic acid. The progress of this synthesis is monitored at each stage using a suite of spectroscopic techniques.
Caption: Standard spectroscopic workflow for structural characterization.
Part 1: Characterization of Precursors
Before initiating the synthesis, it is imperative to verify the identity and purity of the starting materials.
Styrene (Phenylethylene)
Styrene serves as the source of the phenyl-substituted two-carbon unit for the cycloaddition.
-
FT-IR Spectroscopy: The spectrum is dominated by aromatic and alkene C-H stretches just above 3000 cm⁻¹ and a sharp, strong peak around 1630 cm⁻¹ corresponding to the C=C vinyl bond stretch. [1]* ¹H NMR Spectroscopy: The spectrum shows characteristic signals for the vinyl protons between 5.2 and 6.8 ppm, exhibiting complex splitting due to geminal and cis/trans couplings. The aromatic protons appear as a multiplet between 7.2 and 7.4 ppm.
-
¹³C NMR Spectroscopy: Key signals include those for the vinyl carbons (~114 and 137 ppm) and the aromatic carbons (126-138 ppm). [2]
Ethyl Acrylate
Ethyl acrylate provides the other two-carbon unit and the ester functionality, which will be converted to the carboxylic acid.
-
FT-IR Spectroscopy: The most prominent feature is the very strong C=O stretch of the ester at ~1730 cm⁻¹. [3]The C=C alkene stretch is also visible around 1638 cm⁻¹.
-
¹H NMR Spectroscopy: The vinyl protons appear as a multiplet between 5.8 and 6.4 ppm. [4]The ethyl group is clearly identifiable by its quartet at ~4.2 ppm (-OCH₂-) and triplet at ~1.3 ppm (-CH₃). * ¹³C NMR Spectroscopy: The ester carbonyl carbon gives a signal far downfield at ~166 ppm. The vinyl carbons are at ~128 and ~130 ppm, and the ethyl group carbons are at ~60 ppm (-OCH₂-) and ~14 ppm (-CH₃).
Part 2: The Intermediate - Ethyl 3-phenylcyclobutanecarboxylate
The [2+2] cycloaddition reaction between styrene and ethyl acrylate forms the cyclobutane ring. The successful formation of this intermediate is confirmed by the disappearance of alkene signals and the appearance of signals corresponding to the saturated four-membered ring.
Spectroscopic Transformation Analysis
-
FT-IR Spectroscopy: The most significant change is the disappearance of the C=C stretching vibrations from both precursors (~1630-1640 cm⁻¹). The strong ester C=O stretch remains, shifted slightly to ~1725-1735 cm⁻¹. The spectrum now shows prominent C-H stretching vibrations for the sp³ hybridized carbons of the cyclobutane ring below 3000 cm⁻¹.
-
¹H NMR Spectroscopy: This is the most telling technique. The vinyl proton signals (5.2-6.8 ppm) from the starting materials are completely absent. In their place, complex multiplets appear in the aliphatic region (typically 2.0-3.5 ppm), corresponding to the protons on the newly formed cyclobutane ring. The aromatic protons and the signals for the ethyl ester group remain.
-
¹³C NMR Spectroscopy: The alkene carbon signals (~114-137 ppm) are gone. New signals for the sp³ carbons of the cyclobutane ring appear in the upfield region (typically 20-50 ppm). The ester carbonyl signal remains downfield.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the combined mass of the two precursors. A common fragmentation pathway for esters is the alpha-cleavage to form an acylium ion (R-CO⁺). [5]
Part 3: The Final Product - this compound
The final step is the hydrolysis of the ethyl ester intermediate to the carboxylic acid. This transformation is readily monitored by observing changes related to the carboxyl group.
Spectroscopic Transformation Analysis
-
FT-IR Spectroscopy: This spectrum is dramatically different from the ester intermediate. The sharp, strong ester C=O peak (~1730 cm⁻¹) is replaced by two new, highly characteristic features: a very broad O-H stretching band from ~2500-3300 cm⁻¹, which is a hallmark of a carboxylic acid dimer, and a strong C=O stretch for the carboxylic acid, typically around 1700-1720 cm⁻¹. [6][7]* ¹H NMR Spectroscopy: The quartet and triplet signals of the ethyl group completely disappear. A new, very broad singlet appears far downfield, typically between 9-12 ppm, corresponding to the acidic proton of the -COOH group. [8]This peak's position is concentration-dependent and it will disappear upon shaking the sample with a drop of D₂O, a classic test for acidic protons. [8]The complex multiplets for the cyclobutane ring protons remain, though their chemical shifts may be slightly altered.
-
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon moves slightly upfield from the ester value to the typical carboxylic acid range of ~175-185 ppm. [8]The signals for the ethyl group carbons are absent.
-
Mass Spectrometry: Carboxylic acids often show a weak molecular ion peak. [8]Prominent fragmentation patterns include the loss of -OH (M-17) and -COOH (M-45) to form an acylium ion. [8][9]For aliphatic acids, McLafferty rearrangement can also be a significant fragmentation pathway. [10][11]
Summary of Comparative Spectroscopic Data
The following tables summarize the key diagnostic peaks for each compound in the synthetic sequence.
Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch (Acid) | C=C Stretch (Alkene) | C-H (sp²) Stretch |
| Styrene | N/A | N/A | ~1630 | >3000 |
| Ethyl Acrylate | ~1730 | N/A | ~1638 | >3000 |
| Intermediate Ester | ~1730 | N/A | Absent | >3000 (Aromatic) |
| Final Acid | ~1710 | 2500-3300 (broad) | Absent | >3000 (Aromatic) |
Table 2: Diagnostic ¹H NMR Chemical Shifts (δ, ppm)
| Compound | -COOH | Vinyl H | Aromatic H | -OCH₂- (Ethyl) | Cyclobutane H |
| Styrene | N/A | 5.2-6.8 | 7.2-7.4 | N/A | N/A |
| Ethyl Acrylate | N/A | 5.8-6.4 | N/A | ~4.2 | N/A |
| Intermediate Ester | N/A | Absent | ~7.3 | ~4.1 | ~2.0-3.5 |
| Final Acid | 9-12 (broad) | Absent | ~7.3 | Absent | ~2.1-3.6 |
Table 3: Diagnostic ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Carbonyl C | Alkene C | Cyclobutane C |
| Styrene | N/A | ~114, ~137 | N/A |
| Ethyl Acrylate | ~166 | ~128, ~130 | N/A |
| Intermediate Ester | ~173 | Absent | ~20-50 |
| Final Acid | ~179 | Absent | ~20-50 |
Experimental Protocols
General Spectroscopic Procedures
-
FT-IR Spectroscopy: Spectra are acquired on an FT-IR spectrometer using either KBr pellets for solid samples or as a thin film on NaCl plates for liquids. Data is typically collected over a range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: Samples (5-10 mg) are dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). [12]¹H and ¹³C spectra are acquired on a 400 MHz (or higher) spectrometer. [12]* Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) source. The sample is introduced via direct infusion or GC-MS, and the resulting ions are analyzed by a mass analyzer.
Synthesis Protocol: Ethyl 3-phenylcyclobutanecarboxylate
Causality: This protocol utilizes a thermal or photochemical [2+2] cycloaddition. The choice of reaction conditions (heat or UV light) is critical for overcoming the activation energy barrier for the formation of the four-membered ring. An excess of one reactant may be used to drive the reaction to completion.
-
In a suitable reaction vessel, combine styrene (1.0 eq) and ethyl acrylate (1.2 eq) in an appropriate solvent (e.g., toluene or acetonitrile).
-
Heat the mixture under reflux (or irradiate with a UV lamp) for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester.
-
Acquire FT-IR, NMR, and MS data to confirm the structure.
Synthesis Protocol: this compound
Causality: Saponification (base-catalyzed hydrolysis) is a robust method for converting esters to carboxylic acids. The use of a strong base (like NaOH or KOH) attacks the electrophilic carbonyl carbon. A subsequent acidification step is required to protonate the carboxylate salt and yield the neutral carboxylic acid product.
-
Dissolve the ethyl 3-phenylcyclobutanecarboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After cooling to room temperature, acidify the mixture carefully with cold, dilute HCl until the pH is ~2.
-
The carboxylic acid product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry. If it oils out, extract the product into an organic solvent like ethyl acetate.
-
Acquire FT-IR, NMR, and MS data to confirm the final structure.
Conclusion
This guide demonstrates the power of a multi-technique spectroscopic approach in synthetic organic chemistry. By comparing the spectra of precursors, intermediates, and the final product, we can unequivocally track the formation and cleavage of chemical bonds. The disappearance of alkene signals in FT-IR and NMR confirms the cycloaddition, while the dramatic changes in the C=O and O-H regions of the FT-IR, coupled with the loss of ethyl signals in the NMR, provide definitive proof of ester hydrolysis. This systematic analysis ensures the structural integrity of the target molecule, this compound, and validates the success of the synthetic pathway.
References
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- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
- Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives.
- National Center for Biotechnology Information. (n.d.). Ethyl Acrylate. PubChem.
- Fuchs, R., & C., J. A. (1967). Synthesis and ionization constants of m- and p-substituted cis-3-phenylcyclobutanecarboxylic acids. The Journal of Organic Chemistry, 32(11), 3559-3561.
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- Chem Tricks. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
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- University of Wisconsin-Platteville. (n.d.). NMR: Novice Level, Spectrum 17.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Phenylcyclobutanecarboxylic Acid
For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it extends to the responsible management and disposal of all chemical entities created and utilized along the way. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Phenylcyclobutanecarboxylic acid, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
Understanding the Compound: Hazard Profile and Core Principles of Disposal
The foundational principle for the disposal of this and most laboratory chemicals is that it must be treated as hazardous waste.[1][3] Under no circumstances should it be disposed of down the drain or in regular trash.[4] Adherence to the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is not merely a suggestion but a legal and ethical obligation.
Quantitative Data Summary: Hazard Classification of Analogous Compounds
| Compound | CAS Number | Hazard Statements | Source |
| 1-Phenylcyclopentanecarboxylic acid | 77-55-4 | Causes skin irritation, Causes serious eye irritation | [1] |
| Cyclobutanecarboxylic Acid | 3721-95-7 | May be corrosive to metals, Causes severe skin burns and eye damage | [5] |
| 3-Phenylbutyric acid | 4593-90-2 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [2] |
| 3-Phenylbenzoic acid | 716-76-7 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation | [3] |
Visualizing the Workflow: Disposal Decision Tree
The following diagram illustrates the critical decision-making process and subsequent actions required for the safe disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe and compliant disposal of this compound.
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Waste Segregation: The Cornerstone of Safety
Proper segregation is critical to prevent dangerous chemical reactions.
-
Isolate Carboxylic Acids: Collect this compound waste separately from other chemical waste streams.
-
Avoid Incompatibilities: Never mix this waste with bases, strong oxidizing agents, or reactive metals. Mixing organic and inorganic acid waste is also prohibited.[4]
Waste Containment: The Right Container for the Job
The integrity of the waste containment is paramount.
-
Container Selection: Use a designated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a secure, leak-proof lid.
-
Container Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and the date accumulation begins.
Accumulation and Storage: A Secure Holding Pattern
All hazardous waste must be stored safely and securely prior to collection.
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. This area should be under the direct control of laboratory personnel and away from general laboratory traffic.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated location, away from sources of ignition.
Final Disposal: Hand-off to the Experts
The final step is to ensure the waste is transferred to a licensed disposal facility.
-
Contact Environmental Health & Safety (EHS): When the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a waste pickup.
-
Documentation: Complete any required waste disposal forms accurately and completely.
Experimental Workflow: Neutralization (NOT Recommended)
While dilute, simple carboxylic acids can sometimes be neutralized and disposed of down the drain, this practice is not recommended for this compound. The presence of the phenyl group increases the complexity of the molecule and the potential for unforeseen reactions or environmental persistence. The precautionary principle dictates that it should be disposed of as hazardous waste without any pre-treatment.
Conclusion
The responsible disposal of this compound is a critical component of the research process. By adhering to these established protocols, scientists can ensure a safe laboratory environment and contribute to the broader goal of environmental stewardship. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
- Carl ROTH. (2024). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
- Scribd. (n.d.). PAF C-16 Carboxylic Acid Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20724, 3-Phenylbutyric acid.
- LookChem. (n.d.). Cyclobutanecarboxylic acid, 3-phenyl-, methyl ester, cis-.
- University of Wisconsin-Madison. (n.d.). Disposal of Used/Unwanted Chemicals at UW-Madison.
- P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
- University of Barcelona. (n.d.). Classification of special laboratory waste.
- Stanford Environmental Health & Safety. (n.d.). Substitution Opportunities.
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A Researcher's Guide to the Safe Handling of 3-Phenylcyclobutanecarboxylic Acid
As a novel building block in medicinal chemistry and materials science, 3-Phenylcyclobutanecarboxylic acid and its isomers are increasingly utilized in research and development. While offering unique structural motifs, ensuring the safety of laboratory personnel during its handling is paramount. This guide provides a detailed protocol for the appropriate use of personal protective equipment (PPE), emergency procedures, and disposal, grounded in established safety principles for handling carboxylic acids.
Understanding the Risks: Hazard Profile
This compound is a solid organic compound. While specific toxicity data for this compound is not extensively documented, the known hazards associated with similar carboxylic acids and related phenyl-substituted compounds necessitate a cautious approach. The primary risks include irritation to the skin, eyes, and respiratory system.[1][2] Ingestion may also be harmful.[1][3]
Key Hazards:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][4][5]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2][4][5]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][2]
Core Protective Measures: Selecting the Right PPE
A multi-layered approach to personal protection is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Required PPE | Key Considerations |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing or dust generation.[1] | Standard safety glasses do not provide adequate protection from splashes or dust. Goggles should form a seal around the eyes. |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned.[1] Chemical-resistant gloves (e.g., disposable nitrile gloves) are required.[1][6] Fully enclosed shoes made of a chemical-resistant material are mandatory.[1] | Inspect gloves for any signs of damage before use and change them immediately if contamination occurs.[1] Do not wear sandals or perforated shoes in the laboratory. |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1] | The need for respiratory protection should be determined by a formal risk assessment. |
Operational Protocol: From Weighing to Waste
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow for Handling this compound
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
